Product packaging for 1-ethyl-1H-indole-2-carboxylic acid(Cat. No.:CAS No. 28737-29-3)

1-ethyl-1H-indole-2-carboxylic acid

Cat. No.: B2610675
CAS No.: 28737-29-3
M. Wt: 189.214
InChI Key: FPVIIOSXSGECQO-UHFFFAOYSA-N
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Description

1-ethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B2610675 1-ethyl-1H-indole-2-carboxylic acid CAS No. 28737-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVIIOSXSGECQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28737-29-3
Record name 1-ethyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

A Technical Guide to Investigating the Mechanism of Action of 1-Ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Research Professional:

The compound 1-ethyl-1H-indole-2-carboxylic acid is recognized primarily as a synthetic intermediate, a molecular scaffold leveraged in the construction of more complex, biologically active compounds.[1] As such, a comprehensive, experimentally validated mechanism of action for this specific molecule is not extensively documented in current scientific literature.

This guide, therefore, adopts a forward-looking, investigative perspective. It is structured not as a review of established facts, but as a strategic whitepaper for the research and drug development professional. We will dissect the therapeutic potential inherent in its core structure—the indole-2-carboxylic acid scaffold—and propose a series of robust, hypothesis-driven experimental plans to elucidate its potential mechanisms of action. This document serves as a roadmap for discovery, grounded in the established pharmacology of structurally related compounds.

Part 1: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. Molecules built upon the indole scaffold have demonstrated a remarkable breadth of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5]

Derivatives of indole-2-carboxylic acid, in particular, have been identified as promising leads in several therapeutic areas. This structural motif is a key pharmacophore in molecules designed to target enzymes and receptors with high specificity. The presence of the carboxylic acid at the 2-position is often crucial for anchoring the molecule within the active site of a target protein, frequently through interactions with metal ions or key amino acid residues.[6][7][8]

Given this context, this compound, while not extensively studied itself, represents a valuable starting point for mechanistic investigation. The ethyl group at the 1-position can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets compared to its unsubstituted parent compound.

Part 2: Hypothesis-Driven Mechanistic Investigation

Based on the known activities of structurally similar indole-2-carboxylic acid derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Metalloenzymes Involved in Viral Replication or Cancer Pathogenesis

Rationale: A significant body of research has highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of metalloenzymes, particularly viral integrases.[6][7][8][9] The indole core and the C2 carboxyl group can effectively chelate divalent metal ions, such as Mg2+, which are essential for the catalytic activity of these enzymes.[6][7][8] This mode of action is the basis for several approved integrase strand transfer inhibitors (INSTIs) used in the treatment of HIV-1.[9]

Proposed Target Classes:

  • HIV-1 Integrase: A key enzyme in the retroviral life cycle.

  • Other Viral Polymerases and Integrases: Potential for broad-spectrum antiviral activity.

  • Matrix Metalloproteinases (MMPs): Involved in cancer metastasis and inflammation.

Experimental Workflow:

G cluster_0 Hypothesis 1: Metalloenzyme Inhibition A Compound Synthesis & QC B Primary Screen: In Vitro Enzyme Inhibition Assay (e.g., HIV-1 Integrase Assay) A->B C Determine IC50 Value B->C D Mechanism of Inhibition Studies: - Enzyme Kinetics - Metal Ion Chelation Assay C->D E Cell-Based Antiviral Assay (e.g., HIV-1 infected T-cells) C->E G Lead Optimization D->G F Determine EC50 & CC50 Values E->F F->G G cluster_1 Hypothesis 2: Anti-Inflammatory Activity H Compound Synthesis & QC I Primary Screens: - COX-1/COX-2 Inhibition Assay - CysLT1 Receptor Binding Assay - IDO1/TDO Enzyme Assay H->I J Determine IC50/Ki Values I->J K Cell-Based Assays: - LPS-stimulated PGE2 release - Calcium mobilization assay J->K L In Vivo Models: (e.g., Carrageenan-induced paw edema) K->L M Lead Optimization L->M G cluster_2 Hypothesis 3: Cholinesterase Inhibition N Compound Synthesis & QC O Primary Screen: AChE/BChE Inhibition Assay (Ellman's Method) N->O P Determine IC50 Values & Selectivity O->P Q Kinetic Studies: (e.g., Lineweaver-Burk plot) to determine inhibition type P->Q R Molecular Docking Studies Q->R S Lead Optimization R->S

References

The Biological Versatility of the Indole-2-Carboxylic Acid Scaffold: A Technical Guide Centered on 1-Ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" for drug design. Within this broad class, indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable diversity of pharmacological effects. This guide will delve into the biological activities associated with the indole-2-carboxylic acid core, with a particular focus on 1-ethyl-1H-indole-2-carboxylic acid as a key synthetic intermediate for the development of novel therapeutics. While this compound itself is primarily utilized in organic synthesis and pharmaceutical research as a building block, its structural framework is central to the generation of potent anti-inflammatory, antiviral, and anticancer agents.[1][2] This document will explore the mechanistic underpinnings of these activities, provide exemplary experimental protocols for their evaluation, and present a forward-looking perspective on the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanistic Insights

The derivatization of the indole-2-carboxylic acid scaffold, particularly at the N1 and C3 positions, as well as modifications of the carboxylic acid group, has yielded compounds with a wide spectrum of biological activities.

Anti-inflammatory Properties

A significant body of research points to the potent anti-inflammatory effects of indole-2-carboxylic acid derivatives.[3][4][5] The primary mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

Many indole-2-carboxamide derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is crucial in mitigating the systemic inflammatory response seen in conditions like sepsis.[3] The underlying mechanism likely involves the modulation of intracellular signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Indole_derivative Indole-2-carboxamide Derivative Indole_derivative->IKK Inhibits G cluster_integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ DDE DDE Motif (Asp64, Asp116, Glu152) vDNA Viral DNA Integration Integration into Host Genome vDNA->Integration Indole_derivative Indole-2-carboxylic Acid Derivative Indole_derivative->Mg1 chelates Indole_derivative->Mg2 chelates Blocked Blocked Indole_derivative->Blocked G Indole2COOH Indole-2-carboxylic acid EthylIndole2COOEt Ethyl 1H-indole-2-carboxylate Indole2COOH->EthylIndole2COOEt Esterification Ethyl1HIndole2COOH This compound EthylIndole2COOEt->Ethyl1HIndole2COOH N-Ethylation & Hydrolysis Amides Amide Derivatives (e.g., for anti-inflammatory activity) Ethyl1HIndole2COOH->Amides Amidation Esters Ester Derivatives (e.g., for antiviral activity) Ethyl1HIndole2COOH->Esters Esterification Other Other Derivatives Ethyl1HIndole2COOH->Other Further Modifications

References

Unlocking the Therapeutic Potential of 1-ethyl-1H-indole-2-carboxylic acid: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of natural and synthetic bioactive compounds. Within this vast chemical space, 1-ethyl-1H-indole-2-carboxylic acid represents a simple yet intriguing molecule. While direct therapeutic applications of this specific compound remain largely unexplored in publicly available literature, its structural congeners have demonstrated a remarkable breadth of biological activities. This in-depth technical guide will provide a comprehensive analysis of the potential therapeutic targets of this compound. By examining the well-established pharmacology of the broader indole-2-carboxylic acid class, we will illuminate high-probability pathways and molecular targets for future investigation. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this and related molecules.

Introduction: The Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid framework is a privileged scaffold in drug discovery, offering a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities. The carboxylic acid moiety at the 2-position is a key feature, often involved in critical interactions with biological targets, such as chelation of metal ions or formation of salt bridges with basic amino acid residues. The nitrogen atom at the 1-position (the indole nitrogen) provides a site for substitution, allowing for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target engagement. The ethyl group in this compound is a small, lipophilic substituent that can influence the compound's interaction with its binding pocket and its overall pharmacokinetic profile.

This guide will explore the following putative therapeutic targets for this compound, based on the established activities of its close structural analogs:

  • HIV-1 Integrase (Antiviral)

  • Oncogenic Kinases and Proteins (Anticancer)

  • Cyclooxygenase-2 (COX-2) (Anti-inflammatory)

  • Serotonin Receptors (Neuropharmacology)

  • Bacterial and Fungal Enzymes (Antimicrobial)

Potential Therapeutic Target: HIV-1 Integrase

The enzyme HIV-1 integrase is essential for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of modern antiretroviral therapy.

Mechanism of Action & Rationale for Targeting

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[1][2][3][4] The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and the indole nitrogen.[1][2] This interaction prevents the binding of the viral DNA and subsequent integration into the host chromosome. The indole scaffold itself can also engage in π-π stacking interactions with the viral DNA.[1]

The presence of the N-ethyl group in this compound could modulate the compound's binding affinity and selectivity for HIV-1 integrase.

Experimental Workflow for Target Validation

A systematic approach is required to validate HIV-1 integrase as a target for this compound.

HIV1_Integrase_Workflow cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Modeling cluster_SAR SAR Studies biochemical_assay Biochemical Assay (Strand Transfer Inhibition) binding_assay Binding Assay (e.g., SPR, MST) biochemical_assay->binding_assay Confirms direct interaction cell_based_assay Cell-Based Antiviral Assay (HIV-1 infected cells) binding_assay->cell_based_assay Validates cellular activity synthesis Synthesis of Analogs cell_based_assay->synthesis Informs analog design docking Molecular Docking docking->biochemical_assay Predicts binding mode

Caption: Workflow for validating HIV-1 integrase as a target.

Detailed Protocol: HIV-1 Integrase Strand Transfer Assay
  • Reagents and Materials:

    • Recombinant HIV-1 integrase enzyme.

    • Oligonucleotide substrates mimicking the viral DNA ends.

    • Assay buffer containing MgCl₂.

    • This compound (test compound).

    • Raltegravir or Dolutegravir (positive control).

    • DMSO (vehicle control).

    • 96-well plates.

    • Plate reader for fluorescence or radioactivity detection.

  • Procedure:

    • Prepare a dilution series of the test compound and controls in DMSO.

    • In a 96-well plate, add the assay buffer, oligonucleotide substrates, and the test compound or controls.

    • Initiate the reaction by adding the HIV-1 integrase enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

    • Calculate the IC₅₀ value for the test compound.

Potential Therapeutic Target: Oncogenic Kinases and Proteins

The indole scaffold is a common feature in many approved and investigational anticancer agents. Derivatives of indole-2-carboxylic acid have shown promise in targeting various components of cancer cell signaling pathways.[5][6][7][8]

Potential Sub-Targets and Mechanisms
  • Protein Kinases: Indole derivatives can act as ATP-competitive inhibitors of various protein kinases, such as EGFR, HER2, VEGFR-2, and CDK2, which are often dysregulated in cancer.[5][7] Inhibition of these kinases can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • 14-3-3η Protein: This protein is involved in regulating cell cycle progression and apoptosis. Certain 1H-indole-2-carboxylic acid derivatives have been shown to target the 14-3-3η protein, leading to G1-S phase cell cycle arrest in liver cancer cells.[8]

  • Tubulin Polymerization: Some indole compounds can inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[6]

Experimental Workflow for Anticancer Target Validation

Anticancer_Workflow cluster_cell_based Cell-Based Assays cluster_target_id Target Identification cluster_target_validation Target Validation cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle kinome_screen Kinome-wide Profiling cell_cycle->kinome_screen western_blot Western Blotting kinome_screen->western_blot proteomics Affinity Chromatography-Mass Spectrometry proteomics->western_blot in_vivo Xenograft Models western_blot->in_vivo

Caption: Workflow for anticancer target validation.

Other Potential Therapeutic Targets

The versatility of the indole-2-carboxylic acid scaffold suggests a range of other potential therapeutic applications for this compound.

Cyclooxygenase-2 (COX-2) Inhibition

N-substituted indole-2-carboxylic acid esters have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[9] The N-ethyl group in the target compound may contribute to favorable interactions within the COX-2 active site.

Serotonin Receptor Modulation

Indole derivatives are well-known to interact with serotonin receptors.[10] Depending on the substitution pattern, they can act as agonists or antagonists, suggesting potential applications in treating depression, anxiety, and other neurological disorders.

Antimicrobial Activity

Various ester and amide derivatives of indole-2-carboxylic acid have demonstrated antibacterial and antifungal properties.[11][12][13][14] The specific spectrum of activity for this compound would need to be determined through systematic screening against a panel of pathogenic microbes.

Quantitative Data for Indole-2-Carboxylic Acid Derivatives

The following table summarizes the reported biological activities of some indole-2-carboxylic acid derivatives, providing a reference point for the potential potency of this compound.

DerivativeTargetActivity (IC₅₀)Reference
Indole-2-carboxylic acid derivative 17aHIV-1 Integrase3.11 µM[1]
Indole-2-carboxylic acid derivative 20aHIV-1 Integrase0.13 µM[3]
1-methyl-3-octadecanoylindole-2-carboxylic acidCytosolic phospholipase A₂8 µM[15]
Thiazolyl-indole-2-carboxamide 6iMCF-7 cancer cells6.10 µM[5]
N-benzyl-1H-indole-2-carbohydrazide 4eMultiple cancer cell lines~2 µM[6]

Conclusion and Future Directions

While this compound remains a relatively understudied compound, the extensive body of research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of virology (specifically as an HIV-1 integrase inhibitor) and oncology. However, its potential as an anti-inflammatory, neuropharmacological, or antimicrobial agent should not be overlooked.

The experimental workflows and protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound and its derivatives. Future research should focus on synthesizing and testing this compound in a battery of in vitro and cell-based assays to elucidate its biological activity and identify its primary molecular targets. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential development as a novel therapeutic.

References

physicochemical properties of 1-ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 28737-29-3). As a functionalized indole, this molecule serves as a valuable intermediate in the synthesis of biologically active compounds and novel pharmaceutical agents.[1] A thorough understanding of its properties, including acidity (pKa), lipophilicity (logP), and solubility, is critical for optimizing reaction conditions, predicting biological behavior, and guiding drug development efforts. This document synthesizes available data, presents detailed protocols for experimental determination of key parameters, and offers insights into the practical application of this knowledge in a research setting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring, such as the N-alkylation and the introduction of a carboxylic acid group at the 2-position, yields versatile building blocks like this compound. The properties of this intermediate directly influence its utility and the characteristics of its downstream derivatives.

The physicochemical profile of a molecule governs its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making an early and accurate characterization essential. This guide is structured to provide both a high-level summary of the known properties of this compound and a detailed, field-proven methodology for their empirical validation.

Core Physicochemical Properties

Chemical Identity and Structure

The foundational step in characterizing any compound is confirming its identity.

  • IUPAC Name: this compound

  • CAS Number: 28737-29-3

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

Caption: Chemical structure of this compound.

Quantitative Properties Summary

The following table summarizes the key physicochemical data for this compound. It is important to note that many of these values are predicted, as extensive experimental data for this specific compound is not widely published.

PropertyValueSource
Melting Point 177-179 °CPredicted[2]
Boiling Point 392.1 ± 15.0 °CPredicted[2]
Density 1.20 ± 0.1 g/cm³Predicted[2]
pKa 4.03 ± 0.30Predicted[2]
logP Not available-

Note: The predicted pKa suggests it is a weak acid, comparable to benzoic acid. The melting point is similar to the analogous 1-allyl-1H-indole-2-carboxylic acid (178-179 °C).[3]

Spectroscopic Profile (Anticipated)

While a full experimental spectrum for this compound is not publicly available, a profile can be anticipated based on its structure and data from closely related analogs, such as 1-ethyl-1H-indole-3-carbaldehyde.[4]

  • ¹H NMR:

    • Indole Protons: Aromatic signals expected between 7.0-8.0 ppm.

    • Ethyl Group: A quartet corresponding to the N-CH₂ protons is expected around 4.2 ppm, with a triplet for the -CH₃ protons around 1.5 ppm.[4]

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: Signal expected around 165-175 ppm.

    • Indole Carbons: Aromatic signals between 100-140 ppm.

    • Ethyl Carbons: Signals for the N-CH₂ (approx. 42 ppm) and -CH₃ (approx. 15 ppm) are anticipated.[4]

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

    • C-H Stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): An expected peak at m/z = 189.

    • Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage of the ethyl group.

In-Depth Analysis of Key Parameters

Acidity (pKa)

The predicted pKa of ~4.03 indicates that this compound is a weak organic acid.[2] The pKa value is fundamental as it dictates the ionization state of the molecule at a given pH.

  • Causality: At a pH below its pKa, the compound will exist predominantly in its neutral, protonated form (R-COOH). At a pH above its pKa, it will be primarily in its ionized, deprotonated carboxylate form (R-COO⁻).

  • Practical Implications: This equilibrium, described by the Henderson-Hasselbalch equation, directly impacts aqueous solubility. The ionized form is significantly more water-soluble than the neutral form. This is a critical consideration for designing aqueous-based reactions, purification schemes (e.g., acid-base extraction), and for predicting behavior in biological buffers (e.g., blood plasma, pH ~7.4).[5]

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is measured as the partition coefficient (P) between n-octanol and water.

  • logP vs. logD:

    • logP refers to the partition coefficient of the neutral species only.

    • logD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an acid like this one, logD will be pH-dependent. At pH 7.4, well above its pKa, the molecule will be mostly ionized, leading to a much lower logD value (more hydrophilic) than its intrinsic logP.

  • Significance: Lipophilicity influences membrane permeability, plasma protein binding, and metabolic stability. A logP/logD in the optimal range (typically 1-3 for oral drugs) is often targeted to balance solubility with the ability to cross biological membranes.

Solubility

Solubility is a threshold property that can be a major hurdle in drug development. For this compound, solubility is intrinsically linked to its pKa.

  • Thermodynamic vs. Kinetic Solubility:

    • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a fundamental, material-sparing property determined under equilibrium conditions.[6][7]

    • Kinetic solubility is measured by precipitating a compound from a stock solution (often DMSO) into an aqueous buffer. It is a higher-throughput measurement often used for initial screening but can overestimate true solubility.[5]

  • pH-Dependence: The aqueous solubility of this compound will be low at acidic pH (e.g., pH < 2) where it is neutral, and will increase significantly as the pH rises above its pKa (~4.03), due to the formation of the more soluble carboxylate salt.[5][8]

Standardized Experimental Protocols

The following protocols describe robust, self-validating methods for determining the key physicochemical parameters discussed.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[6][8]

References

The Structural Symphony of 1-Ethyl-1H-indole-2-carboxylic Acid: An In-depth Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. Within this vast chemical space, the 1-ethyl-1H-indole-2-carboxylic acid framework has emerged as a versatile template for the design of molecules with diverse therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this core, offering researchers, scientists, and drug development professionals a detailed understanding of how structural modifications influence biological activity. We will delve into the nuanced roles of substituents at various positions of the indole ring and the impact of alterations to the carboxylic acid moiety, with a particular focus on the influence of the N1-ethyl group. This document will serve as a critical resource for the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the development of targeted therapies. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in compounds targeting a range of biological entities, including enzymes and receptors.[2][3] Derivatives of this scaffold have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[4]

The core structure of this compound offers several points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the intricate relationship between these modifications and the resulting biological activity is paramount for successful drug design. This guide will systematically explore the SAR of this scaffold, providing a roadmap for optimizing lead compounds and developing novel clinical candidates.

The General Synthesis Trajectory

The synthesis of this compound and its derivatives typically follows a well-established chemical pathway. A common starting point is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an appropriate pyruvate derivative.[5] N-alkylation of the resulting indole ester, followed by hydrolysis of the ester, yields the desired N-alkylated indole-2-carboxylic acid.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 N-Alkylation & Hydrolysis A Substituted Phenylhydrazine C Fischer Indole Synthesis A->C B Ethyl Pyruvate B->C D Ethyl 1H-indole-2-carboxylate C->D E N-Alkylation (e.g., Ethyl Iodide, Base) D->E F Ethyl 1-ethyl-1H-indole-2-carboxylate E->F G Hydrolysis (e.g., NaOH, H2O) F->G H This compound G->H

A generalized synthetic workflow for this compound.

Further diversification can be achieved by modifying the carboxylic acid group, for instance, through amide bond formation with various amines.[6] This modular approach allows for the systematic exploration of the chemical space around the core scaffold.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is a symphony of contributions from each part of the molecule. We will now dissect the SAR by examining the key positions of modification.

The Crucial Role of the Carboxylic Acid at C2

The carboxylic acid group at the C2 position is a critical determinant of biological activity for many indole-2-carboxylic acid derivatives. It often acts as a key interacting moiety with the biological target. For instance, in the context of HIV-1 integrase inhibition, the carboxyl group is proposed to chelate with two magnesium ions in the enzyme's active site, an interaction essential for inhibitory activity.[2] Esterification of this group generally leads to a loss of activity, highlighting the necessity of the free carboxylic acid for this particular target.[2]

However, conversion of the carboxylic acid to a carboxamide can be a highly effective strategy for modulating activity and targeting different biological pathways. Indole-2-carboxamides have been extensively explored as allosteric modulators of the cannabinoid receptor 1 (CB1) and as anti-Trypanosoma cruzi agents.[7][8] The nature of the amine used in the amide formation introduces a new vector for SAR exploration.

The Influence of Substituents on the Indole Ring

The C3 position of the indole ring is a hotspot for modifications that significantly impact potency. In the development of CB1 receptor allosteric modulators, it has been observed that small alkyl groups at the C3 position are preferred.[8] For example, compounds with a methyl group at C3 were found to be more potent than those with an ethyl group.[8]

Substitutions on the benzene portion of the indole ring, particularly at the C5 and C6 positions, play a crucial role in fine-tuning the pharmacological profile of these compounds.

For CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position has been shown to enhance potency.[9] In the context of anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (such as methyl, ethyl, or cyclopropyl) at the C5 position are favored for moderate to good potency.[4][7] Conversely, electron-withdrawing groups in this position tend to result in inactive compounds.[7]

In the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position was found to be a key modification.[2] This group is believed to engage in a π-π stacking interaction with a deoxyadenosine residue of the viral DNA, thereby enhancing the inhibitory effect.[2]

The N1-Ethyl Group: A Subtle but Significant Contributor

While the indole NH is often a crucial hydrogen bond donor, N-alkylation can be a valuable strategy to modulate physicochemical properties and explore new binding interactions. The presence of an ethyl group at the N1 position in this compound derivatives can have several implications:

  • Loss of a Hydrogen Bond Donor: The most immediate consequence of N-ethylation is the removal of the indole N-H as a potential hydrogen bond donor. In cases where this interaction is critical for binding to the target, N-alkylation can be detrimental to activity.

  • Introduction of Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can influence its solubility, cell permeability, and metabolic stability. This can be advantageous for improving oral bioavailability.

  • Steric Influence: The ethyl group can introduce steric bulk that may either be beneficial or detrimental to binding, depending on the topology of the target's binding pocket. It can orient the rest of the molecule in a more favorable conformation for binding or, conversely, cause steric clashes.

While direct comparative studies systematically evaluating the effect of N-alkyl chain length are not abundant, some inferences can be drawn from existing research. For certain anti-Trypanosoma cruzi indole-2-carboxamides, N-methylation was found to restore potency, suggesting that in some contexts, filling a small hydrophobic pocket at the N1 position can be advantageous.[7]

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound derivatives is dependent on the therapeutic target of interest. Below are examples of key experimental workflows.

Cannabinoid Receptor 1 (CB1) Allosteric Modulator Assay

The activity of these compounds as CB1 allosteric modulators is typically assessed using a functional assay that measures changes in intracellular calcium levels in response to a CB1 agonist.[8]

CB1_Assay_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment & Agonist Challenge cluster_2 Data Acquisition & Analysis A CHO cells stably expressing human CB1 receptor B Load cells with a calcium-sensitive fluorescent dye A->B C Incubate cells with 1-ethyl-1H-indole-2-carboxylic acid derivative B->C D Add a CB1 receptor agonist (e.g., CP55,940) C->D E Measure fluorescence intensity (e.g., using FLIPR) D->E F Determine IC50 values for the allosteric modulator E->F HIV_Integrase_Assay cluster_0 Reaction Setup cluster_1 Assay & Detection A Recombinant HIV-1 Integrase E Incubate reaction mixture A->E B Viral DNA substrate B->E C Target DNA C->E D Test Compound (1-ethyl-1H-indole-2-carboxylic acid derivative) D->E F Quantify strand transfer product (e.g., via ELISA or fluorescence) E->F G Calculate IC50 values F->G

References

A Technical Guide to the Discovery and Synthesis of Novel 1-Ethyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Among its many variations, the 1-ethyl-1H-indole-2-carboxylic acid scaffold serves as a crucial intermediate and a pharmacologically significant core for the development of novel therapeutics.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this core structure, an analysis of subsequent derivatization strategies, and a discussion of the structure-activity relationships (SAR) that drive modern drug discovery efforts. We will delve into the causality behind key experimental choices, present detailed, validated protocols, and examine the therapeutic landscape for these promising molecules, which spans antiviral, anticancer, and anti-inflammatory applications.[2][3][4]

Strategic Importance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is particularly valued for its role as a bioisostere and its ability to engage in critical binding interactions with biological targets. The carboxylic acid group, for instance, is an effective metal ion chelator, a property that has been expertly exploited in the design of HIV-1 integrase inhibitors where it coordinates with Mg²⁺ ions in the enzyme's active site.[1][3][5] This foundational understanding of its mechanism of action provides a logical starting point for rational drug design, allowing researchers to build upon the core structure to enhance potency and specificity.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of the this compound core can be approached via several strategic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns on the indole ring, and scalability. Here, we analyze the two most prevalent and reliable strategies.

Strategy A: N-Alkylation of an Indole-2-Carboxylate Precursor

This is arguably the most direct and frequently employed method. It involves the initial synthesis or procurement of an ethyl 1H-indole-2-carboxylate precursor, followed by selective alkylation at the N1 position. This stepwise approach offers excellent control and is amenable to a wide range of alkylating agents.

Rationale for Experimental Choices:

  • Base Selection: The deprotonation of the indole nitrogen is the critical first step. While strong bases like sodium hydride (NaH) in aprotic polar solvents like DMF or THF are effective, they can present safety and scalability challenges.[6] A more practical and safer alternative involves using aqueous potassium hydroxide (KOH) in acetone.[7][8] This system is robust, uses less hazardous reagents, and can cleverly be tuned: shorter reaction times yield the N-alkylated ester, while extended heating with more KOH directly hydrolyzes the ester to the desired carboxylic acid in a one-pot fashion.[7][8]

  • Alkylating Agent: An ethyl halide, such as ethyl bromide or ethyl iodide, is the standard choice for introducing the 1-ethyl group.

  • Solvent System: Acetone provides a good balance of solubility for the indole substrate and the inorganic base, facilitating the reaction efficiently. For NaH chemistry, anhydrous DMF or THF is required to prevent quenching of the hydride.[6]

N_Alkylation_Workflow start Ethyl 1H-indole-2-carboxylate step1 N-Deprotonation start->step1 aq. KOH / Acetone or NaH / DMF step2 N-Ethylation step1->step2 Ethyl Bromide intermediate Ethyl 1-ethyl-1H- indole-2-carboxylate step2->intermediate step3 Saponification (Ester Hydrolysis) intermediate->step3 aq. KOH, Heat end_product 1-Ethyl-1H-indole- 2-carboxylic acid step3->end_product Fischer_Indole_Mechanism reactants N-Ethylphenylhydrazine + Pyruvic Acid hydrazone Hydrazone Formation reactants->hydrazone Condensation enamine Tautomerization (Ene-hydrazine) hydrazone->enamine H⁺ catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization -NH₃ product 1-Ethyl-1H-indole- 2-carboxylic acid cyclization->product SAR_Exploration core 1-Ethyl-1H-indole- 2-carboxylic Acid Core c3 C3 Position core->c3 c5_c6 C5/C6 Positions core->c5_c6 cooh Carboxylic Acid (C2) core->cooh activity1 ↑ HIV Integrase Inhibition c3->activity1 Add long branches c5_c6->activity1 Halogenation activity2 ↑ CB1 Receptor Modulation c5_c6->activity2 Halogenation cooh->activity2 Amide Formation activity3 Tune Solubility & Permeability cooh->activity3 Amide Formation

References

The Pivotal Role of the N-Ethyl Group in Modulating the Bioactivity of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of N-Ethyl Indole-2-Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the N-ethyl group's role in the bioactivity of indole-2-carboxylic acid derivatives. Moving beyond a general overview, this document synthesizes findings from diverse therapeutic areas to elucidate the specific contributions of N-ethyl substitution to receptor interaction, metabolic stability, and overall pharmacological profile.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with significant biological activities.[1] Among its many derivatives, indole-2-carboxylic acid has emerged as a particularly versatile scaffold for the development of novel therapeutics. Its inherent ability to interact with various biological targets, including enzymes and receptors, has led to the investigation of its derivatives as anticancer, antiviral, anti-inflammatory, and psychoactive agents.[2][3][4]

The bioactivity of the indole-2-carboxylic acid core can be finely tuned through substitution at various positions of the indole ring. Of particular interest is the substitution at the indole nitrogen (N1 position), which can significantly impact the molecule's physicochemical properties and its interaction with biological targets. This guide focuses specifically on the introduction of an ethyl group at this position and its profound implications for bioactivity.

The Influence of the N-Ethyl Group: A Multifaceted Role in Bioactivity

The addition of an N-ethyl group to the indole-2-carboxylic acid scaffold is not a trivial modification. It imparts specific steric and electronic properties that can dramatically alter a compound's biological profile. The subsequent sections will explore these effects in detail.

Impact on Receptor Binding and Specificity

The N-ethyl group can play a direct role in how a molecule binds to its target receptor, influencing both affinity and selectivity.

  • Cannabinoid Receptor Modulation: A prominent example is found in the field of cannabinoid receptor modulators. The compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-characterized allosteric modulator of the CB1 receptor.[5] Studies on analogues of this compound have revealed that modifications at the indole nitrogen are critical for its allosteric effects.[6] Furthermore, research into indole derivatives with N-ethyl morpholine moieties has identified potent and selective CB2 receptor agonists for the management of inflammatory pain.[7] Molecular docking studies suggest that the N-ethyl morpholine moiety is beneficial for the interaction between the ligand and the CB2 receptor.[7]

  • Enzyme Inhibition: In the context of enzyme inhibition, N-substitution can influence the orientation of the molecule within the active site. For instance, in the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, modifications at the N1 position have been explored to optimize interactions with the enzyme's active site.[3][8] Similarly, N-substituted indole-2-carboxylic acid esters have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, with the nature of the N-substituent playing a key role in selectivity.[9]

Modulation of Physicochemical Properties and Pharmacokinetics

The introduction of an N-ethyl group can significantly alter the physicochemical properties of an indole-2-carboxylic acid derivative, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Lipophilicity and Membrane Permeability: The ethyl group increases the lipophilicity of the molecule compared to its N-H counterpart. This can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial factor for drugs targeting the central nervous system. The predicted logP of 6-hydroxy-N,N-diethyltryptamine (6-Hydroxy-DET), a metabolite of DET, highlights how N-alkylation can influence lipophilicity.[10]

  • Metabolic Stability: The N-H proton of the indole ring is susceptible to metabolic modification, including glucuronidation. Alkylation at the N1 position, such as with an ethyl group, can block this metabolic pathway, thereby increasing the compound's metabolic stability and prolonging its half-life in the body. This is a common strategy employed in drug design to improve the pharmacokinetic properties of indole-containing drugs.

Synthesis of N-Ethyl Indole-2-Carboxylic Acid Derivatives

The synthesis of N-ethyl indole-2-carboxylic acid derivatives typically involves the alkylation of the corresponding N-H indole precursor.

General Synthetic Protocol

A common synthetic route involves the N-alkylation of an ethyl indole-2-carboxylate precursor, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: N-Alkylation of Ethyl Indole-2-Carboxylate

  • Dissolution: Dissolve ethyl indole-2-carboxylate in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to the solution at room temperature to deprotonate the indole nitrogen.

  • Alkylation: Introduce an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the N-ethylated ester by column chromatography.

  • Hydrolysis: Hydrolyze the purified ester using a base like sodium hydroxide in a mixture of ethanol and water to obtain the N-ethyl-indole-2-carboxylic acid.[11]

The choice of base and solvent can be critical to avoid side reactions, such as transesterification.[11]

Synthesis_Workflow cluster_synthesis Synthesis of N-Ethyl Indole-2-Carboxylic Acid Start Ethyl Indole-2-Carboxylate Step1 Dissolve in Aprotic Solvent Start->Step1 Step2 Add Base (e.g., KOH) Step1->Step2 Step3 Add Ethylating Agent (e.g., Ethyl Iodide) Step2->Step3 Step4 Reaction & Monitoring (TLC) Step3->Step4 Step5 Work-up & Extraction Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 Product_Ester N-Ethyl Indole-2-Carboxylate Step6->Product_Ester Step7 Hydrolysis (e.g., NaOH) Product_Ester->Step7 Final_Product N-Ethyl Indole-2-Carboxylic Acid Step7->Final_Product

Caption: Synthetic workflow for N-ethyl indole-2-carboxylic acid.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on N-substituted indole-2-carboxylic acid derivatives allow for the deduction of key SAR principles regarding the N-ethyl group.

Target ClassGeneral Observation on N-AlkylationSpecific Role of N-Ethyl Group (where available)Reference(s)
Cannabinoid Receptors Crucial for allosteric modulation and agonist activity.The N-ethyl morpholine moiety contributes to high-affinity binding to the CB2 receptor.[6][7]
HIV-1 Integrase N-substitution is a viable strategy for SAR exploration.Further optimization of N-substituents can enhance inhibitory activity.[3][8]
COX-2 Enzyme N-substitution influences selectivity over COX-1.N-phenyl substitution showed promising COX-2 selectivity. While not ethyl, this highlights the importance of the N-substituent.[9]
Anti-tubercular Agents N-substitution patterns are explored to improve potency.N-rimantadine analogues have shown high potency.[12]

Table 1: Summary of Structure-Activity Relationships of N-Substituted Indole-2-Carboxylic Acid Derivatives.

Case Study: N-Ethyl Moiety in CB2 Receptor Agonists

A compelling case for the importance of the N-ethyl group is the development of selective CB2 receptor agonists. A series of indole derivatives incorporating an N-ethyl morpholine moiety were designed and synthesized.[7]

Signaling Pathway Implication

The CB2 receptor is a G-protein coupled receptor (GPCR). Agonist binding, facilitated by structural elements like the N-ethyl morpholine, initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways involved in inflammation and pain.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2_Agonist N-Ethyl Indole Derivative (Agonist) CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor Binds G_Protein Gi/o Protein CB2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Blocks conversion of ATP ATP Downstream Downstream Signaling (e.g., Reduced Inflammation) cAMP->Downstream Leads to

Caption: Simplified CB2 receptor signaling pathway activated by an N-ethyl indole agonist.

The study demonstrated that these compounds exhibited high affinity for the CB2 receptor at nanomolar concentrations with excellent selectivity over the CB1 receptor.[7] The N-ethyl morpholine moiety was identified as a key contributor to this favorable interaction.[7]

Conclusion and Future Directions

The N-ethyl group is a critical determinant of the biological activity of indole-2-carboxylic acid derivatives. Its introduction can enhance receptor binding, improve metabolic stability, and fine-tune the overall pharmacokinetic profile of a compound. The evidence synthesized in this guide underscores the importance of considering N-alkylation as a key strategy in the design and optimization of indole-based therapeutics.

Future research should focus on a more systematic exploration of the structure-activity relationships of N-alkyl indole-2-carboxylic acids, including comparative studies of different alkyl chain lengths and branching. Such investigations, coupled with advanced computational modeling, will undoubtedly lead to the discovery of more potent and selective drug candidates targeting a wide range of diseases.

References

theoretical studies on 1-ethyl-1H-indole-2-carboxylic acid conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-ethyl-1H-indole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The conformational landscape of a molecule is intrinsically linked to its physicochemical properties and biological activity. For drug candidates, understanding the preferred three-dimensional structures is paramount for rational drug design and development. This guide provides a comprehensive technical overview of the theoretical methodologies used to study the conformational preferences of this compound, a representative of the pharmacologically significant indole scaffold.[1][2] We delve into the causality behind the selection of computational methods, from initial broad exploration using molecular mechanics to high-accuracy refinement with quantum mechanics. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for a robust and self-validating computational workflow.

Introduction: The Significance of Conformation in Indole-Based Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities.[1][3] this compound combines this key heterocycle with two substituents that introduce critical conformational flexibility: an ethyl group at the N1 position and a carboxylic acid at the C2 position. The spatial arrangement of these groups relative to the indole plane dictates the molecule's overall shape, polarity, and ability to interact with biological targets such as enzymes and receptors.

Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule and to determine their relative populations.[4] For a molecule like this compound, this understanding is crucial for:

  • Predicting Bioactive Conformation: Identifying the specific shape the molecule adopts when binding to a protein target.

  • Informing Molecular Docking: Using accurate low-energy conformers as starting points for docking simulations improves the predictive power of binding affinity calculations.[5][6]

  • Understanding Structure-Activity Relationships (SAR): Correlating specific conformations with observed biological activity to guide the design of more potent and selective analogues.

  • Predicting Physicochemical Properties: Conformational preferences influence properties like solubility, lipophilicity, and crystal packing.

This guide outlines the theoretical framework and practical workflows for elucidating these critical conformational features.

Theoretical Methodologies: A Hierarchical Approach to Conformational Space

A robust conformational analysis does not rely on a single method but employs a hierarchical strategy that balances computational cost with accuracy. The goal is to first broadly sample the potential energy surface and then refine the promising candidates with higher levels of theory.

Initial Exploration: Molecular Mechanics (MM)

Causality: The first challenge is to identify all plausible conformers. With multiple rotatable bonds, a systematic grid search is computationally prohibitive. Molecular Mechanics (MM) provides a rapid and efficient solution. It treats atoms as balls and bonds as springs, using a pre-parameterized force field to calculate the steric and electrostatic energies of a molecule. This speed allows for the exploration of thousands of potential structures in a short timeframe.

Protocol:

  • Force Field Selection: Choose a suitable force field, such as MMFF94 (Merck Molecular Force Field) or AMBER (Assisted Model Building with Energy Refinement), which are well-parameterized for organic molecules.

  • Conformational Search: Employ a stochastic search algorithm (e.g., Monte Carlo) or a systematic rotor search to generate a diverse pool of initial conformers.

  • Energy Minimization: Each generated conformer is subjected to a quick energy minimization using the selected force field.

  • Filtering: The resulting conformers are filtered based on a relative energy window (e.g., all structures within 10-15 kcal/mol of the global minimum) and geometric redundancy to create a smaller, unique set of candidate structures for the next stage.

Geometry Optimization and Energy Refinement: Quantum Mechanics (QM)

Causality: While MM is excellent for searching, it lacks the accuracy to reliably rank the energies of conformers, as it does not explicitly model the electronic structure. Quantum Mechanics, particularly Density Functional Theory (DFT), provides the necessary accuracy by solving approximations of the Schrödinger equation. DFT offers a superior description of electronic effects, subtle steric interactions, and intramolecular hydrogen bonding, making it the gold standard for refining conformer geometries and energies.[7][8]

Protocol:

  • Method Selection:

    • Functional: The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and efficiency. For systems where non-covalent interactions are critical, dispersion-corrected functionals like ωB97X-D are highly recommended.[7]

    • Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a common starting point. It includes polarization functions (d,p) to describe non-spherical electron density and diffuse functions (+) to accurately model lone pairs and anions, which is important for the carboxylic acid group.

  • Geometry Optimization: Each unique conformer from the MM stage is subjected to a full geometry optimization using the chosen DFT functional and basis set.

  • Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure. This is a critical self-validating step:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate Gibbs free energies for more accurate relative energy comparisons.

    • The results can be used to predict the molecule's infrared (IR) spectrum, which can be compared to experimental data for validation.[9][10]

Accounting for the Environment: Solvation Models

Causality: Conformational analysis in the gas phase can be misleading, as the majority of biological processes and chemical experiments occur in solution. The solvent can stabilize or destabilize certain conformers, particularly those with large dipole moments. Implicit solvation models, such as the Polarizable Continuum Model (PCM), offer a computationally efficient way to account for bulk solvent effects by treating the solvent as a continuous dielectric medium.[9]

Protocol:

  • Model Selection: Integrate an implicit solvent model (e.g., IEF-PCM) into the DFT optimization and frequency calculations.

  • Solvent Choice: Specify the solvent to be modeled (e.g., water, DMSO) to match experimental or biological conditions.

  • Re-optimization: Re-optimize the gas-phase geometries in the chosen solvent to obtain the solvated structures and their free energies.

Experimental Protocol: A Step-by-Step Computational Workflow

This protocol outlines a complete, self-validating workflow for the conformational analysis of this compound.

  • Step 1: 3D Structure Generation

    • Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).

  • Step 2: Initial Conformational Search (Molecular Mechanics)

    • Import the structure into a computational chemistry package (e.g., Spartan, Schrödinger Suite).

    • Perform a conformational search using the MMFF94 force field.

    • Set the search to save all unique conformers within a 15 kcal/mol energy window of the global minimum.

  • Step 3: DFT Geometry Optimization (Gas Phase)

    • For each unique conformer from Step 2, perform a geometry optimization using DFT.

    • Method: ωB97X-D functional, 6-31+G(d,p) basis set.

    • Software: Gaussian, ORCA, or similar QM package.

    • Verify convergence criteria are met.

  • Step 4: DFT Frequency Analysis (Gas Phase)

    • Perform a frequency calculation on each optimized geometry from Step 3 using the same level of theory.

    • Validation: Confirm that each structure is a true minimum by checking for the absence of imaginary frequencies.

    • Extract the Gibbs free energy (G) for each conformer.

  • Step 5: DFT Optimization and Frequency Analysis (Solvated)

    • Repeat Steps 3 and 4, this time incorporating an implicit solvent model.

    • Method: ωB97X-D/6-31+G(d,p) with the IEF-PCM model for water.

    • Extract the solvated Gibbs free energy (G_solv) for each conformer.

  • Step 6: Analysis of Results

    • Calculate the relative free energies (ΔG) of all conformers with respect to the lowest energy structure in both the gas phase and solution.

    • Analyze the key dihedral angles of the low-energy conformers to understand the structural preferences of the ethyl and carboxylic acid groups.

    • Calculate the Boltzmann population of each conformer at a standard temperature (298.15 K) to estimate their relative abundance.

Visualization of Key Concepts

Computational_Workflow cluster_MM Part 1: Molecular Mechanics (Broad Search) cluster_QM Part 2: Quantum Mechanics (Refinement & Validation) Build 1. Build 3D Structure MM_Search 2. MM Conformational Search (e.g., MMFF94) MM_Filter 3. Filter Unique Conformers (Energy & Geometry) DFT_Opt_Gas 4. Gas-Phase DFT Optimization (ωB97X-D/6-31+G(d,p)) MM_Filter->DFT_Opt_Gas DFT_Freq_Gas 5. Gas-Phase Frequency Calc. (Validation & Thermodynamics) DFT_Opt_Solv 6. Solvated DFT Optimization (PCM Water Model) DFT_Freq_Gas->DFT_Opt_Solv DFT_Freq_Solv 7. Solvated Frequency Calc. (Validation & Thermodynamics) Analysis 8. Final Analysis (Relative Energies, Boltzmann Populations)

Caption: A hierarchical workflow for robust conformational analysis.

Predicted Conformational Features and Data Presentation

The primary sources of conformational flexibility in this compound are the rotations around three key bonds, as illustrated below.

Caption: Key rotatable bonds (τ1 and τ2) in the molecule.

The rotation around the C2-COOH bond (τ2) is expected to yield two primary planar conformers: syn and anti, referring to the orientation of the carboxylic C=O relative to the N1 atom of the indole ring. The rotation of the N1-ethyl bond (τ1) will further split these into multiple low-energy states.

Data Summary Table

The results of the computational workflow can be summarized in a table for clear comparison. The following is a representative table of expected results.

Conformer IDCarboxyl Orientation (τ2)Ethyl Orientation (τ1)Relative Gibbs Free Energy (ΔG, kcal/mol) [Gas Phase]Relative Gibbs Free Energy (ΔG, kcal/mol) [Water]Boltzmann Population (298 K) [Water]
Conf-01 syngauche0.000.0065.1%
Conf-02 synanti0.550.4824.9%
Conf-03 antigauche2.101.556.5%
Conf-04 antianti2.852.203.5%

Note: These values are illustrative. Actual calculations are required to determine the precise energies and populations.

This data suggests that conformers with a syn orientation of the carboxylic acid are likely to be more stable, potentially due to favorable electronic interactions or reduced steric clash. The aqueous environment is expected to further stabilize the more polar conformers.

Validation and Implications for Drug Development

The trustworthiness of a theoretical model is established through validation against experimental data.

  • Spectroscopic Comparison: The calculated IR spectrum of the lowest energy conformer (or a population-weighted average spectrum) can be compared with an experimental FT-IR spectrum. A strong correlation between the calculated and observed vibrational modes, particularly for the C=O and O-H stretches of the carboxylic acid, provides confidence in the computed geometry.[7][9]

  • Crystallographic Data: While a crystal structure for the title compound may not be available, data from closely related molecules like indole-2-carboxylic acid and its ethyl ester show a strong tendency to form hydrogen-bonded dimers in the solid state.[3][7][11] Theoretical calculations on such dimers can provide insights into intermolecular interactions that drive crystallization.

Logical Framework: From Conformation to Biological Activity

The ultimate goal of this analysis is to provide actionable intelligence for drug development. The relationship between the theoretical study and its practical application can be visualized as follows:

Logic_Flow cluster_Theoretical Theoretical Domain cluster_Application Application Domain cluster_Outcome Desired Outcome Conf_Analysis Conformational Analysis (DFT, MM) Low_Energy Identification of Low-Energy Conformers Conf_Analysis->Low_Energy Docking Molecular Docking & Virtual Screening Low_Energy->Docking Provides 3D Structures ADME ADME/Tox Prediction Low_Energy->ADME Informs Physicochemical Properties SAR SAR Analysis & Lead Optimization Docking->SAR Predicts Binding Affinity Drug_Candidate Optimized Drug Candidate SAR->Drug_Candidate ADME->Drug_Candidate

Caption: Linking theoretical conformational analysis to drug discovery outcomes.

By identifying the most stable conformers, we provide high-quality input structures for virtual screening and molecular docking studies.[12] This allows for a more accurate prediction of how the molecule will bind to its target, guiding the synthesis of new analogues with improved potency and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

Conclusion

The theoretical study of this compound's conformation is not merely an academic exercise; it is a foundational component of modern, structure-based drug design. By employing a hierarchical and self-validating computational workflow, from rapid molecular mechanics searches to accurate DFT calculations with solvation effects, we can build a reliable model of the molecule's conformational landscape. This knowledge directly empowers drug development professionals to make more informed decisions, accelerating the journey from a chemical scaffold to a viable therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the N-Ethylation of 1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] N-alkylation of the indole ring is a critical synthetic modification that allows for the fine-tuning of a molecule's pharmacological properties, including receptor affinity, metabolic stability, and cell permeability. Specifically, N-ethylated indole-2-carboxylic acid and its derivatives are valuable building blocks in the synthesis of anti-inflammatory, anti-tumor, and anti-fungal agents.[2][3][4]

The synthesis of N-ethyl-1H-indole-2-carboxylic acid presents a unique chemical challenge. The starting material possesses two distinct acidic protons: one on the carboxylic acid group (pKa ≈ 4.5) and another on the indole nitrogen (pKa ≈ 17). A carefully chosen strategy is required to ensure selective ethylation at the nitrogen atom. This guide provides two robust, field-proven protocols for this transformation, explaining the rationale behind each approach and offering insights for successful execution and troubleshooting.

Mechanistic Rationale and Strategic Approaches

The core of this transformation relies on the principles of nucleophilic substitution. The indole nitrogen, once deprotonated, becomes a potent nucleophile capable of displacing a halide from an ethylating agent in a bimolecular nucleophilic substitution (SN2) reaction. This process is analogous to the classic Williamson ether synthesis.[5][6][7][8]

The primary strategic decision hinges on how to manage the two acidic sites. We present two distinct pathways:

  • Direct Dianion Formation and Alkylation: This approach utilizes a strong, non-nucleophilic base in sufficient quantity (≥2 equivalents) to deprotonate both the carboxylic acid and the indole nitrogen. The resulting dianion is then reacted with an ethylating agent.

  • Protect-Alkylate-Deprotect Sequence: This multi-step strategy involves first protecting the highly acidic carboxylic acid group as an ester. The subsequent N-alkylation can then be performed selectively on the less acidic indole N-H. A final hydrolysis step removes the ester protecting group to yield the desired product.[9][10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental chemical transformations described in this guide.

N-Alkylation Mechanism Indole Indole-NH Anion Indole-N⁻ Indole:e->Anion:w Deprotonation Product N-Ethyl Indole Anion:e->Product:w SN2 Attack Base Base (e.g., NaH) Base->Indole EtI Ethyl Iodide (Et-I) EtI->Anion Stepwise Synthesis Workflow Start 1H-Indole-2- Carboxylic Acid Ester Ethyl 1H-Indole-2- Carboxylate Start->Ester Esterification NEthylEster Ethyl 1-Ethyl-1H- Indole-2-Carboxylate Ester->NEthylEster N-Ethylation FinalProduct 1-Ethyl-1H-Indole-2- Carboxylic Acid NEthylEster->FinalProduct Hydrolysis

References

Comprehensive Purity Assessment of 1-Ethyl-1H-indole-2-carboxylic Acid: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-indole-2-carboxylic acid is a crucial building block in medicinal chemistry and pharmaceutical research, often serving as a key intermediate in the synthesis of biologically active compounds and Active Pharmaceutical Ingredients (APIs).[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product, making rigorous analytical control an absolute necessity.[2] This application note provides a detailed guide to a multi-faceted analytical strategy for the comprehensive purity assessment of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by orthogonal methods including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Analysis (DSC/TGA) for structural confirmation and impurity characterization. The causality behind experimental choices is explained to provide field-proven insights, ensuring a self-validating and robust analytical system.

Introduction: The Critical Role of Purity

In pharmaceutical development, the journey from a chemical intermediate to a finished drug is governed by stringent quality controls.[2] Impurities arising from the synthesis, purification, or storage of an intermediate like this compound can be carried through to the final API, potentially altering its pharmacological profile, inducing toxicity, or reducing its stability.[3] Therefore, a validated, multi-technique approach to purity analysis is not merely a regulatory requirement but a cornerstone of scientific integrity and patient safety.[4][5] This guide outlines an integrated workflow designed to quantify the main component accurately and to detect, identify, and quantify potential process-related impurities and degradation products.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.22 g/mol [1]
CAS Number 28737-29-3[1]
Appearance Typically an off-white to light yellow solid
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO; sparingly soluble in water

Primary Purity Assessment: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4] A reversed-phase method is ideal for separating the moderately polar this compound from potential non-polar and polar impurities.

Principle of the Method

This method utilizes a C18 stationary phase, which retains compounds based on their hydrophobicity. A mobile phase consisting of an acidified aqueous solution and an organic solvent is used to elute the analyte and its impurities. A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure the elution of compounds with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar by-products. Detection is performed using a UV-Vis detector set at a wavelength where the indole chromophore exhibits strong absorbance.

Experimental Protocol: HPLC Purity Determination

Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (or Phosphoric Acid for non-MS applications).

  • Standard: A well-characterized reference standard of this compound (>99.5% purity).

Solutions Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) as the standard solution using the diluent.

Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm[6]
Run Time 35 minutes
Gradient Program See Table below

HPLC Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.09010
25.01090
30.01090
30.19010
35.09010

Data Analysis

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Calculate the purity using the area percent normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • For quantifying specific impurities, a reference standard for that impurity is required for greater accuracy.

Causality and Method Validation Insights
  • Why a C18 Column? The C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for the indole ring system, allowing for effective separation from common synthesis precursors and by-products.

  • Why Gradient Elution? A gradient is crucial for a "purity method" as it ensures that both highly polar (early eluting) and highly non-polar (late eluting) impurities are captured within a reasonable run time, providing a complete impurity profile.

  • Why 280 nm? The indole moiety has a strong chromophore with a UV maximum around this wavelength, providing high sensitivity for the main peak and related indole impurities.[6]

  • Method Validation: This protocol must be validated according to ICH Q2(R2) guidelines.[7] Key parameters to assess include specificity (no interference from impurities), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10]

Orthogonal and Confirmatory Methods

Relying on a single method is insufficient for a comprehensive purity assessment. Orthogonal methods, which measure purity based on different chemical or physical principles, are essential for a self-validating system.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It provides molecular weight information for each separated peak, confirming the identity of the main component and enabling the identification of unknown impurities.[10][11]

Protocol: The HPLC method described above can be directly coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive and negative modes should be screened. For a carboxylic acid, ESI negative mode is often highly sensitive, detecting the deprotonated molecule [M-H]⁻. ESI positive mode can detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire full scan data to detect all ionizable species. For trace impurity analysis, tandem MS (MS/MS) can be used to obtain fragmentation data, which is invaluable for structural elucidation.[12][13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the identity of this compound and helping to identify impurities with different structural features.[14][15][16]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: The spectrum should confirm the presence of the ethyl group (a triplet and a quartet), aromatic protons of the indole ring, and the acidic proton of the carboxylic acid (typically a broad singlet at >12 ppm).[17] The integration of these signals should correspond to the expected proton ratios. Impurity signals will appear at other chemical shifts.

  • Quantitative NMR (qNMR): qNMR can be used to determine purity with high accuracy without a reference standard for the analyte.[18] This is achieved by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known concentration and purity.

C. Thermal Analysis: DSC and TGA

Principle: Thermal analysis provides information on the physical properties and thermal stability of a material.[19][20]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and enthalpy of fusion. A sharp, well-defined melting peak is indicative of high purity. Impurities typically cause a broadening of the peak and a depression of the melting point.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[21] It is excellent for quantifying the content of residual solvents, water, or other volatile impurities.

Protocol:

  • DSC: Heat a 2-5 mg sample in a sealed aluminum pan at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the onset temperature and peak maximum of the melting endotherm.

  • TGA: Heat a 5-10 mg sample in an open ceramic or aluminum pan at a rate of 10 °C/min under a nitrogen atmosphere. Any significant weight loss before the decomposition temperature can be attributed to volatile impurities.

Integrated Analytical Workflow

A robust purity assessment strategy integrates these techniques in a logical sequence. The diagram below illustrates a typical workflow.

PurityWorkflow cluster_0 Primary Analysis cluster_1 Identity & Structural Confirmation cluster_2 Impurity & Physical Property Analysis cluster_3 Final Report HPLC HPLC-UV Purity Assay (% Area Normalization) MS LC-MS (Molecular Weight Confirmation) HPLC->MS Confirm MW Report Certificate of Analysis (Comprehensive Purity Profile) HPLC->Report NMR NMR Spectroscopy (¹H, ¹³C) NMR->Report Impurity_ID LC-MS/MS (Impurity Structure) MS->Impurity_ID Characterize Impurities Impurity_ID->Report Thermal DSC / TGA (Melting Point, Volatiles) Thermal->Report qNMR qNMR (Absolute Purity) qNMR->Report Batch Test Sample: 1-Ethyl-1H-indole-2- carboxylic acid Batch->HPLC Quantify Batch->NMR Confirm Identity Batch->Thermal Physical Properties Batch->qNMR Orthogonal Quantification

References

Application Notes & Protocols: Strategic Use of 1-Ethyl-1H-indole-2-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the effective utilization of 1-ethyl-1H-indole-2-carboxylic acid in solid-phase synthesis (SPS). This document outlines detailed protocols, the underlying chemical principles, and strategic considerations for incorporating this valuable heterocyclic building block into small molecule libraries and peptide architectures.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention as precursors for a wide range of therapeutic agents, including antivirals and antimicrobials.[2][3][4][5] The N-ethyl substitution on the indole ring, as in this compound, offers a strategic vector for modulating physicochemical properties such as lipophilicity and metabolic stability, making it a key intermediate in drug discovery programs.[2][6]

Solid-phase synthesis (SPS) provides a powerful platform for the rapid and efficient construction of compound libraries.[7] By anchoring the this compound moiety to a solid support, researchers can streamline the synthetic process, facilitate purification, and enable high-throughput parallel synthesis. This guide details the critical steps and considerations for the successful application of this building block in solid-phase methodologies.

The Solid-Phase Synthesis Workflow

The overall strategy for utilizing this compound in solid-phase synthesis involves three main stages: immobilization onto a solid support, elongation or derivatization of the resin-bound molecule, and finally, cleavage from the resin to yield the final product.

SPS_Workflow cluster_resin Solid Support cluster_synthesis Synthesis Cycle cluster_cleavage Product Release Resin Polymer Resin (e.g., Wang, Merrifield) Immobilization Immobilization (Esterification) Resin->Immobilization 1. Loading Elongation Elongation / Derivatization (e.g., Amide Coupling) Immobilization->Elongation 2. Chain Extension Cleavage Cleavage (Acidolysis) Elongation->Cleavage 3. Release Purification Purification & Analysis Cleavage->Purification Product Final Product in Solution Purification->Product

Figure 1: General workflow for solid-phase synthesis using this compound.

Part I: Immobilization of this compound

The initial and one of the most critical steps is the covalent attachment of the indole building block to the solid support. The choice of resin and immobilization method dictates the conditions for subsequent reactions and the final cleavage strategy.

Resin Selection

For anchoring a carboxylic acid, resins that yield an acid-labile linkage, such as an ester, are most common. This allows for the release of the final product with an intact carboxyl group under mild acidic conditions.

Resin TypeLinker TypeTypical Cleavage ConditionSuitability for this compound
Wang Resin 4-Alkoxybenzyl alcohol50-95% TFA in DCMExcellent: Provides good stability to many synthetic reagents and is cleaved under standard TFA conditions.[8]
2-Chlorotrityl Chloride (2-CTC) Resin Trityl1-5% TFA in DCM or Acetic AcidHighly Recommended: Very acid-labile, allowing for cleavage with preserved acid-sensitive side chains on the final product.[8]
Merrifield Resin ChloromethylHF or TFMSANot Recommended for Carboxylic Acid Product: Requires harsh cleavage conditions that can degrade the product. More suitable for generating C-terminal amides or other functionalities.

Recommendation: For most applications aiming to produce a final compound with a C-terminal indole-2-carboxamide or a preserved carboxylic acid, Wang resin offers a robust and reliable choice. For syntheses involving highly acid-sensitive moieties, 2-CTC resin is the preferred support.

Protocol: Loading onto Wang Resin

This protocol describes the esterification of this compound to Wang resin.

Materials:

  • Wang Resin (e.g., 100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • In a separate flask, dissolve this compound (3.0 mmol, 3 eq.) in a minimal amount of DMF.

  • Add the solution of the carboxylic acid to the swollen resin.

  • Add DMAP (0.1 mmol, 0.1 eq.) to the resin suspension.

  • Finally, add DIC (3.0 mmol, 3 eq.) to the reaction vessel.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour.

  • Wash the resin again as in step 8 and dry under vacuum.

Expert Insight: The use of a carbodiimide activator like DIC is standard for ester formation.[9] DMAP serves as a crucial acylation catalyst. It is important to use an excess of the carboxylic acid and coupling reagent to drive the reaction to completion and achieve high loading efficiency. Capping unreacted sites prevents the formation of deletion sequences in subsequent steps.

Part II: On-Resin Derivatization and Elongation

With the indole scaffold securely anchored, the synthesis can proceed with the addition of other building blocks. A common application is the synthesis of indole-2-carboxamides, which often exhibit potent biological activities.[2][10]

Coupling Reagents for Amide Bond Formation

The formation of an amide bond between the resin-bound indole (if it were part of a growing chain and the incoming molecule was an amine) or, more commonly, coupling an amine to the C-terminus of a peptide chain that was initiated with the indole acid, is a critical step. The choice of coupling reagent is vital, especially when dealing with sterically hindered amino acids or amines.[11][12]

Coupling ReagentClassKey Characteristics
HBTU/HATU Uronium/Aminium SaltFast reaction kinetics, highly efficient, especially HATU for hindered couplings.[7][9][13] May cause guanidinylation of primary amines if used in excess.[11]
PyBOP Phosphonium SaltStrong coupling reagent, high chemoselectivity (favors N-acylation).[13] Does not cause guanidinylation side reactions.[11]
DIC/HOBt Carbodiimide/AdditiveCost-effective and widely used. The HOBt additive minimizes racemization.[9]

Recommendation: For routine couplings, HBTU or PyBOP in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) are excellent choices. For particularly challenging or sterically hindered couplings, HATU is recommended due to its superior reactivity.[11]

Protocol: Synthesis of an Indole-2-Carboxamide Derivative

This protocol assumes the this compound is the starting point for a dipeptide synthesis, using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound this compound (from Part I)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • HBTU

  • DIPEA

  • 20% Piperidine in DMF

  • Anhydrous DMF

Procedure (One Coupling Cycle):

  • Fmoc Deprotection (if applicable): If a peptide chain is being extended, start with this step. For the first coupling to the resin-bound indole, skip to step 4. Treat the Fmoc-protected resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine.

  • Wash the resin with DMF (5 x 10 mL).

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free amine.

  • Activation and Coupling: In a separate vessel, pre-activate the incoming Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat the cycle for further elongation or proceed to final cleavage.

Coupling_Cycle Resin_Indole Resin-Indole-COOH Resin_Amide Resin-Indole-CO-NH-R Resin_Indole->Resin_Amide Amide Bond Formation Amine R-NH2 (Amine or Amino Acid) Amine->Resin_Amide Coupling_Reagent Coupling Reagent (e.g., HBTU, DIPEA) Coupling_Reagent->Resin_Amide

Figure 2: Amide bond formation on the solid support.

Part III: Cleavage and Final Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. For acid-labile linkers like those on Wang or 2-CTC resins, this is typically achieved with trifluoroacetic acid (TFA).

The Challenge of the Indole Nucleus During Cleavage

The indole ring, particularly at the C3 position, is susceptible to electrophilic attack by carbocations generated during the cleavage of acid-labile protecting groups (e.g., Boc, tBu) from other parts of the molecule.[14] This can lead to unwanted alkylation of the indole ring, resulting in significant side products.

Mitigation Strategy: The Use of Scavengers To prevent this side reaction, a "cleavage cocktail" containing TFA and scavengers is essential. Scavengers are nucleophilic species that trap the reactive carbocations before they can react with the indole nucleus.

Recommended Scavenger Cocktail for Indole-Containing Compounds:

  • Reagent K (Standard):

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

Expert Insight: While anisole is a common scavenger, it can sometimes lead to adducts with tryptophan (an indole-containing amino acid).[15] Thioanisole is generally effective. EDT is particularly useful for suppressing side reactions and can be used in higher concentrations if alkylation persists.[14]

Protocol: TFA Cleavage and Product Precipitation

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K)

  • Cold Diethyl Ether

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and reduce the volume by rotary evaporation or under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Collect the precipitated solid by centrifugation or filtration.

  • Wash the solid with cold diethyl ether to remove residual scavengers.

  • Dry the crude product under vacuum.

  • Purify the product using appropriate chromatographic techniques (e.g., HPLC).

Conclusion

This compound is a versatile and valuable building block for solid-phase synthesis, enabling the efficient construction of diverse compound libraries for drug discovery. Successful implementation requires careful consideration of resin choice, appropriate activation methods for amide bond formation, and, critically, the use of a well-formulated scavenger cocktail during acid-mediated cleavage to preserve the integrity of the indole nucleus. The protocols and strategies outlined in these notes provide a robust framework for researchers to harness the full potential of this important synthetic intermediate.

References

The Strategic deployment of 1-Ethyl-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural resemblance to tryptophan allows it to participate in various biological processes, making it a recurring motif in numerous natural products and synthetic drugs. Within this esteemed class of heterocycles, indole-2-carboxylic acid and its derivatives have emerged as particularly fruitful building blocks for the design of novel therapeutic agents. The strategic placement of substituents on the indole core, particularly at the N1 and C2 positions, allows for the fine-tuning of physicochemical properties and target engagement. This guide focuses on the synthesis and application of a key derivative, 1-ethyl-1H-indole-2-carboxylic acid, a versatile building block in the medicinal chemist's arsenal. Its applications span a range of therapeutic areas, including antiviral, anti-inflammatory, and anticancer research.[1]

Synthesis and Chemical Properties of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available ethyl 1H-indole-2-carboxylate. This process involves N-alkylation followed by ester hydrolysis.

Protocol 1: Synthesis of Ethyl 1-ethyl-1H-indole-2-carboxylate

This protocol is adapted from established methods for the N-alkylation of indole-2-carboxylates.[2] The ethyl group is introduced at the nitrogen atom of the indole ring, a crucial modification that can enhance metabolic stability and modulate the compound's interaction with its biological target.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Ethyl iodide or ethyl bromide

  • Potassium hydroxide (KOH)

  • Acetone

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in acetone.

  • Add powdered potassium hydroxide (1.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide or ethyl bromide (1.5 equivalents) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-ethyl-1H-indole-2-carboxylate.

Protocol 2: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This functional group is often critical for biological activity, as it can act as a key hydrogen bond donor or acceptor, or as a bioisostere for other acidic functional groups.[3]

Materials:

  • Ethyl 1-ethyl-1H-indole-2-carboxylate

  • Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve ethyl 1-ethyl-1H-indole-2-carboxylate in a mixture of ethanol (or methanol) and water.

  • Add potassium hydroxide or lithium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Synthesis_of_1_ethyl_1H_indole_2_carboxylic_acid cluster_reagents1 cluster_reagents2 start Ethyl 1H-indole-2-carboxylate intermediate Ethyl 1-ethyl-1H-indole-2-carboxylate start->intermediate N-Ethylation final This compound intermediate->final Ester Hydrolysis reagent1 Ethyl Iodide, KOH, Acetone reagent2 KOH or LiOH, EtOH/H2O, then HCl

Caption: Synthetic pathway to this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting point for the synthesis of a variety of biologically active molecules. The presence of the carboxylic acid at the C2 position provides a convenient handle for further modification, typically through amide bond formation, while the N1-ethyl group can influence the compound's pharmacokinetic properties and binding interactions.

As a Core for HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[4] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs.[5][6] The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of novel INSTIs.[7][8] The carboxylic acid moiety is critical for chelating with the magnesium ions in the active site of the integrase enzyme, a key interaction for inhibitory activity.[5]

Derivatives of this compound can be synthesized to explore the structure-activity relationship (SAR) for HIV-1 integrase inhibition. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, and the indole ring can be further substituted to optimize interactions with the enzyme's active site.

HIV_Integrase_Inhibition BuildingBlock This compound AmideCoupling Amide Coupling (Various Amines) BuildingBlock->AmideCoupling Library Library of Amide Derivatives AmideCoupling->Library Screening Biological Screening Library->Screening LeadCompound Lead HIV-1 Integrase Inhibitor Screening->LeadCompound

Caption: Workflow for developing HIV-1 integrase inhibitors.

In the Development of Anti-Chagas Disease Agents

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. There is an urgent need for new, effective, and safe drugs to treat this neglected tropical disease. Recent studies have identified 1H-indole-2-carboxamides as a promising class of compounds with anti-Trypanosoma cruzi activity. In a study on the discovery and optimization of such compounds, 5-ethyl-1H-indole-2-carboxylic acid was used as a building block to synthesize a series of amides. While not the N1-ethyl isomer, this highlights the importance of the ethyl-indole-2-carboxylic acid scaffold in this therapeutic area. The N1-ethyl isomer would be a logical next step in exploring the SAR of this series.

Table 1: Biological Activity of Indole-2-Carboxamide Derivatives against T. cruzi

Compound IDR Group at C5Amide PartnerpEC50
1 Methyl4-(methylsulfonamido)benzylamine6.2
5 Ethyl4-(methylsulfonamido)benzylamine6.0
37 Cyclopropyl(6-morpholinopyridin-3-yl)methanamine6.9

This data indicates that small alkyl substituents at the C5 position are well-tolerated and can lead to potent anti-parasitic activity.

As a Scaffold for Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Cysteinyl leukotrienes are inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis. Antagonists of the CysLT1 receptor, such as montelukast, are effective therapies for these conditions. High-throughput screening has identified indole-2-carboxylic acid derivatives as a novel class of CysLT1 antagonists.[7] The indole-2-carboxylic acid moiety was found to be an essential pharmacophore for activity. The N-ethyl group in this compound could serve to explore hydrophobic pockets within the receptor binding site, potentially leading to enhanced potency and selectivity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a readily modifiable carboxylic acid group make it an attractive starting point for the development of novel therapeutic agents. The indole nucleus provides a privileged scaffold that can be tailored to interact with a wide range of biological targets. As demonstrated by its potential applications in the development of HIV-1 integrase inhibitors, anti-Chagas disease agents, and CysLT1 antagonists, this compound is a key player in the ongoing quest for new and improved medicines.

References

In Vitro Efficacy and Mechanistic Profiling of 1-ethyl-1H-indole-2-carboxylic Acid Derivatives: A Practical Guide to Assay Selection and Protocol Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the in vitro evaluation of 1-ethyl-1H-indole-2-carboxylic acid derivatives, a chemical scaffold of significant interest in modern drug discovery. Recognizing the diverse biological activities of indole derivatives, this document outlines a tiered approach to assay selection, beginning with primary screening to identify biological targets and progressing to secondary and cellular assays for mechanism of action (MoA) elucidation and phenotypic characterization. We present detailed, field-proven protocols for key assays, including HIV-1 integrase inhibition, tubulin polymerization, and anti-inflammatory pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize the therapeutic potential of this important class of small molecules.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The functionalization of the indole ring, particularly at the 2-position with a carboxylic acid and N1 with an ethyl group, creates a versatile template for designing molecules that can interact with a variety of biological targets, including enzymes and receptors.[3][4] Derivatives of this compound have been explored for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][3]

The successful progression of these derivatives from chemical synthesis to potential clinical candidates hinges on a robust and logical in vitro testing cascade. This process is essential for identifying the primary molecular target, understanding the mechanism of action, and evaluating the compound's effect in a cellular context. This guide provides the technical details and scientific rationale for a selection of high-impact in vitro assays tailored to the known biological activities of this compound class.

Chapter 1: Primary Target Identification and Screening

The initial step in characterizing a novel derivative is to identify its primary molecular target. Based on existing literature for the broader indole-2-carboxylic acid class, several key protein families are implicated as potential targets. These include viral enzymes, cytoskeletal proteins, and receptors involved in inflammatory signaling.

Protocol 1.1: HIV-1 Integrase Strand Transfer Inhibition Assay

Scientific Rationale: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6][7] These compounds often act as INSTIs (Integrase Strand Transfer Inhibitors) by chelating two critical Mg²⁺ ions in the enzyme's active site, thus preventing the integration of viral DNA into the host genome.[5][8] This assay directly measures the inhibition of the strand transfer step.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase

    • Donor DNA (vDNA, pre-processed oligonucleotide)

    • Target DNA (tDNA, host DNA mimic)

    • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Known INSTI positive control (e.g., Raltegravir).

    • 96-well plates (black, flat-bottom for fluorescence).

    • Fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds and positive control in DMSO. A typical starting concentration range is 100 µM to 1 nM. b. In each well of the 96-well plate, add 2 µL of the diluted compound or control. c. Add 88 µL of a master mix containing the assay buffer, donor DNA, and target DNA to each well. d. To initiate the reaction, add 10 µL of recombinant HIV-1 integrase to each well. The final volume should be 100 µL. e. Incubate the plate at 37°C for 60-90 minutes. f. Stop the reaction according to the specific kit manufacturer's instructions (this may involve adding a stop solution containing EDTA). g. Quantify the extent of strand transfer. This is often achieved using a fluorescent readout, where successful integration leads to a change in fluorescence (e.g., through a DNA-intercalating dye). h. Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data by setting the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10]

Protocol 1.2: In Vitro Tubulin Polymerization Inhibition Assay

Scientific Rationale: The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[11] Indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12] This cell-free assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Experimental Protocol:

  • Reagents and Materials:

    • Lyophilized, purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., Nocodazole or Colchicine).

    • Positive control enhancer (e.g., Paclitaxel).

    • UV-transparent 96-well plates.

    • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure: a. Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice at all times to prevent premature polymerization.[13] b. Prepare 10x working stocks of the test compounds and controls in General Tubulin Buffer. c. Pre-warm the 96-well plate and the spectrophotometer to 37°C.[13] d. Add 10 µL of the 10x compound or control solutions to the appropriate wells. e. To initiate polymerization, add 90 µL of the ice-cold tubulin solution to each well. f. Immediately place the plate in the 37°C spectrophotometer and begin reading the absorbance at 340 nm every 60 seconds for 60 minutes.[14]

  • Data Analysis: a. Plot absorbance at 340 nm versus time for each concentration. b. From the resulting sigmoidal curves, determine key parameters: the maximum rate of polymerization (Vmax) and the final polymer mass (Amax). c. To calculate the IC₅₀, plot the Vmax or Amax against the logarithm of the compound concentration and fit to a dose-response curve.[12]

Chapter 2: Secondary and Cellular Assays for MoA and Phenotypic Effects

Once a primary target or activity has been identified, subsequent assays are necessary to confirm the mechanism in a cellular context and to evaluate the compound's broader effects on cell health and function.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Scientific Rationale: It is crucial to assess whether the observed activity of a compound is due to a specific mechanism or general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Live cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[16]

Experimental Protocol:

  • Reagents and Materials:

    • Relevant cancer cell line (e.g., HeLa, MCF-7) or other cell type of interest.

    • Complete cell culture medium.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[12]

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • Microplate reader capable of measuring absorbance at ~570 nm.

  • Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15] b. The next day, treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48-72 hours).[15] Include vehicle-only (e.g., DMSO) controls. c. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15] d. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] e. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] f. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log of the compound concentration. c. Determine the IC₅₀ value, which in this context is the concentration of the compound that inhibits cell growth by 50%.[17]

Protocol 2.2: Anti-inflammatory Activity via NF-κB Reporter Assay

Scientific Rationale: Many indole derivatives exhibit anti-inflammatory properties, often by modulating key signaling pathways like NF-κB.[2][18] The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines.[14] A luciferase reporter assay provides a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.[19]

Experimental Protocol:

  • Reagents and Materials:

    • HEK293 cells stably or transiently transfected with an NF-κB-luciferase reporter construct.

    • Complete cell culture medium.

    • Inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide, LPS).

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., a known NF-κB inhibitor).

    • White, opaque 96-well plates suitable for luminescence.

    • Luciferase assay reagent kit.

    • Luminometer.

  • Procedure: a. Seed the NF-κB reporter cells into the 96-well plate and incubate overnight.[20] b. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. c. Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle controls. d. Incubate for an additional 6-24 hours.[9] e. Lyse the cells and perform the luciferase assay according to the manufacturer's protocol. This typically involves adding a luciferin-containing reagent to the cell lysate.[19] f. Measure the luminescence signal using a luminometer.

  • Data Analysis: a. Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) if applicable, or to total protein content. b. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control. c. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

Protocol 2.3: Measurement of Pro-inflammatory Cytokine Release

Scientific Rationale: To confirm the functional anti-inflammatory effect of the compounds, it is essential to measure the downstream consequences of pathway inhibition, such as the reduction of pro-inflammatory cytokine secretion. Macrophage cell lines like RAW 264.7 are excellent models for this, as they produce cytokines like TNF-α and IL-6 upon stimulation with LPS.[21][22]

Experimental Protocol:

  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., Dexamethasone).

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

    • 24-well or 96-well cell culture plates.

  • Procedure: a. Seed RAW 264.7 cells into plates at an appropriate density (e.g., 4 x 10⁵ cells/mL) and allow them to adhere.[23] b. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.[23] c. Stimulate the cells with LPS (e.g., 50-100 ng/mL) for 16-24 hours.[21][23] d. After incubation, carefully collect the cell culture supernatant. e. Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.[22][23]

  • Data Analysis: a. Generate a standard curve for each cytokine using the provided standards. b. Calculate the concentration of each cytokine in the samples based on the standard curve. c. Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. d. Plot the percentage of inhibition versus the log of the compound concentration to calculate the IC₅₀.

Chapter 3: Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and comparison of compound activities. Experimental workflows and signaling pathways should be visualized to enhance understanding.

Quantitative Data Summary

The inhibitory activities of the compounds should be summarized in a table format for easy comparison.

Compound ID Target/Assay IC₅₀ (µM) Cell Viability IC₅₀ (µM) Selectivity Index
Derivative AHIV-1 Integrase3.11[5]>100>32
Derivative BTubulin Polymerization2.685.21.9
Derivative CNF-κB Inhibition5.11[21]>50>9.8
RaltegravirHIV-1 Integrase0.05>100>2000
NocodazoleTubulin Polymerization0.150.251.7

Note: Data are illustrative. The Selectivity Index can be calculated as (Cell Viability IC₅₀ / Target IC₅₀).

Experimental Workflow Visualization

A clear workflow diagram helps to visualize the experimental cascade from primary screening to functional validation.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & MoA cluster_2 Phenotypic & Safety Profiling Primary1 Biochemical Assay (e.g., HIV-1 Integrase) Secondary1 Cellular Target Engagement Primary1->Secondary1 Identified Hit Pheno2 Cytotoxicity Assay (MTT) Primary1->Pheno2 Primary2 Cell-Free Assay (e.g., Tubulin Polymerization) Primary2->Secondary1 Primary2->Pheno2 Secondary2 Pathway Analysis (e.g., NF-κB Reporter) Secondary1->Secondary2 Pheno1 Functional Assay (e.g., Cytokine Release) Secondary2->Pheno1 Confirmed MoA Lead Lead Candidate Pheno1->Lead Pheno2->Lead Acceptable Therapeutic Window G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK Compound Indole Derivative Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα p65/p50 NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65->NFkB_nuc Translocation IkB_NFkB->NFkB_p65 IκBα Degradation DNA κB Site NFkB_nuc->DNA Binds Transcription Gene Transcription (TNF-α, IL-6) DNA->Transcription

References

Application Notes and Protocols for the Structural Elucidation of 1-ethyl-1H-indole-2-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-ethyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. We will delve into the nuanced application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for unambiguous structure elucidation and characterization. This document outlines detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are crafted to ensure scientific integrity through self-validating systems and are grounded in authoritative references to support all mechanistic claims.

Introduction: The Significance of Indole Derivatives

Indole derivatives represent a critical class of heterocyclic compounds, forming the scaffold of numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities make them a focal point in medicinal chemistry.[2] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for their structural elucidation.[2] Mass spectrometry provides complementary information, confirming molecular weight and offering insights into the molecule's fragmentation patterns. This guide will specifically focus on the analytical techniques for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals from the aromatic protons of the indole ring, the protons of the ethyl group, and the carboxylic acid proton. The substitution at the N1 and C2 positions significantly influences the chemical shifts of the indole protons.

  • Aromatic Protons (H4, H5, H6, H7): These protons on the benzene ring portion of the indole will typically appear in the downfield region of the spectrum. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the pyrrole ring and the carboxylic acid group.

  • Pyrrole Ring Proton (H3): The H3 proton is expected to resonate as a singlet in a specific region of the spectrum.

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern due to spin-spin coupling.

  • Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet in the far downfield region of the spectrum, and its chemical shift can be highly dependent on the solvent and concentration.[2]

Predicted ¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal.

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear at the lowest field (highest ppm value).

  • Indole Ring Carbons (C2, C3, C3a, C4, C5, C6, C7, C7a): The chemical shifts of these carbons provide a fingerprint of the indole scaffold. The C2 carbon, being directly attached to the carboxylic acid and the nitrogen of the ethyl group, will have a characteristic chemical shift. The other indole carbons will have shifts influenced by their position within the heterocyclic system.[3][4]

  • Ethyl Group Carbons (-CH₂CH₃): The two carbons of the ethyl group will appear in the upfield region of the spectrum.

NMR Data Summary (Predicted)

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary based on experimental conditions.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4~7.7d~8.0
H7~7.5d~8.0
H5~7.3t~7.5
H6~7.1t~7.5
H3~7.2s-
-NCH₂-~4.6q~7.2
-COOH>12.0br s-
-CH₃~1.4t~7.2
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O~165
C2~138
C7a~137
C3a~128
C4~125
C6~123
C5~121
C7~111
C3~109
-NCH₂-~42
-CH₃~15
Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra, proper sample preparation is crucial.[5][6][7][8]

Protocol:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆.[5][9] The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.[2]

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][9]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[6]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.[10]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[12]

Expected Mass and Ionization

The molecular formula of this compound is C₁₁H₁₁NO₂. Its monoisotopic mass is approximately 189.0790 g/mol . Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is capable of producing intact molecular ions with minimal fragmentation.[11] Given the presence of the carboxylic acid group, negative ion mode ESI is expected to be effective, producing the deprotonated molecule [M-H]⁻ at m/z 188.0717.

Fragmentation Analysis

While ESI is a soft ionization technique, some in-source fragmentation or tandem MS (MS/MS) can be employed to elicit structural information. Common fragmentation pathways for carboxylic acids include:

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion from the loss of 44 Da.

  • α-Cleavage: Cleavage of the bond adjacent to the carboxyl group can lead to the loss of the alkyl group.[13]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carboxylic acids that possess a γ-hydrogen.[13]

Experimental Protocol: ESI-MS Sample Preparation and Data Acquisition

Proper sample preparation is critical to avoid contamination and ensure optimal ionization.[14][15][16]

Protocol:

  • Sample Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or water.[14][15]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[11]

  • Filtration: Ensure the final solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter.[11]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most effective ionization.

    • If necessary, perform tandem MS (MS/MS) experiments on the molecular ion to induce fragmentation and obtain structural information.

Integrated Data Analysis Workflow

The structural elucidation of this compound is best achieved by integrating the data from both NMR and MS.

cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis H1_NMR ¹H NMR NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants, Integrals) H1_NMR->NMR_Data C13_NMR ¹³C NMR C13_NMR->NMR_Data Structure Proposed Structure of This compound NMR_Data->Structure ESI_MS ESI-MS MS_Data MS Data (Molecular Weight, Fragmentation Pattern) ESI_MS->MS_Data MS_Data->Structure Confirmation Confirmed Structure Structure->Confirmation

Caption: Integrated workflow for structural elucidation.

Conclusion

The combined application of NMR and mass spectrometry provides a robust and reliable methodology for the comprehensive structural analysis of this compound. The detailed protocols and interpretation guidelines presented in this document are designed to equip researchers with the necessary tools to confidently characterize this and similar indole derivatives, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Amide Coupling with 1-Ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indole-2-Carboxamides

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 1-ethyl-1H-indole-2-carboxamides are a class of compounds with significant interest in drug discovery, demonstrating a wide range of biological activities, including potent anticancer and anti-trypanosomal effects.[1][2][3][4] The amide bond, being a fundamental linkage in peptides and a key structural motif in many pharmaceuticals, makes the efficient and reliable formation of indole-2-carboxamides a critical process in the synthesis of novel therapeutic agents.[5]

This technical guide provides an in-depth exploration of the experimental procedures for the amide coupling of 1-ethyl-1H-indole-2-carboxylic acid with various amines. As a Senior Application Scientist, this document aims to deliver not just a set of instructions, but a comprehensive understanding of the underlying chemical principles, enabling researchers to optimize reaction conditions, troubleshoot potential issues, and adapt these protocols for their specific synthetic targets.

Mechanistic Underpinnings of Carbodiimide-Mediated Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[6] To overcome this, coupling reagents are employed to activate the carboxylic acid. Among the most versatile and widely used activators are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC).[7][8]

The mechanism of EDC-mediated amide coupling involves the initial reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a water-soluble urea byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea).

To improve the efficiency of the coupling and minimize side reactions, such as the formation of an N-acylurea byproduct, an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) is often included.[9][10][11] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine to yield the amide.[9]

Experimental Workflow Overview

The general workflow for the amide coupling of this compound can be visualized as a three-stage process: activation of the carboxylic acid, coupling with the amine, and finally, purification of the product.

Amide_Coupling_Workflow cluster_activation Activation Stage cluster_coupling Coupling Stage cluster_purification Purification Stage Carboxylic_Acid This compound Activated_Intermediate Formation of Activated Intermediate Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activated_Intermediate Additive Additive (e.g., NHS/HOBt) Additive->Activated_Intermediate Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activated_Intermediate Amide_Formation Amide Bond Formation Activated_Intermediate->Amide_Formation Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide_Formation Base Base (e.g., DIPEA, Et3N) Base->Amide_Formation Workup Aqueous Work-up Amide_Formation->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Pure_Amide Pure Amide Product Chromatography->Pure_Amide

Caption: General workflow for amide coupling.

Materials and Reagents

Material/ReagentGradeSupplier RecommendationNotes
This compound≥98%Sigma-Aldrich, Combi-BlocksEnsure the starting material is pure and dry.
Amine (primary or secondary)≥98%VariousThe purity of the amine is crucial for high yields.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich, OakwoodStore under inert gas and desiccated.
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)≥98%VariousHOBt can be explosive when dry; handle with care.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)Anhydrous, ≥99.5%Sigma-AldrichUse freshly distilled base for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousAnhydrous solvent is critical to prevent hydrolysis of the activated intermediate.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousAnhydrous solvent is critical.
Ethyl acetate (EtOAc)ACS GradeVariousFor work-up and chromatography.
HexanesACS GradeVariousFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--For work-up.
Brine (saturated aqueous NaCl solution)--For work-up.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)--For drying the organic layer.
Silica gel230-400 meshVariousFor column chromatography.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using EDC and HOBt.

1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). b. Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1-0.2 M). The choice of solvent depends on the solubility of the reactants. c. Add HOBt (1.1 equivalents) to the solution and stir until it dissolves. d. Add the desired amine (1.0-1.2 equivalents) to the reaction mixture. e. In a separate vial, dissolve EDC (1.2 equivalents) in a small amount of the reaction solvent.

2. Reaction Execution: a. Cool the reaction mixture to 0 °C in an ice bath. This is particularly important to control the exothermicity of the reaction and minimize side reactions. b. Add the EDC solution dropwise to the stirred reaction mixture over 5-10 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up Procedure: a. Once the reaction is complete, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer), water (2 x volume of organic layer), and brine (1 x volume of organic layer). The bicarbonate wash removes unreacted carboxylic acid and HOBt, while the brine wash helps to break any emulsions. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. The crude product is typically purified by flash column chromatography on silica gel.[12] b. A common eluent system is a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude material. c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified amide. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can also be an effective purification method for solid products.[13]

Key Reaction Parameters and Optimization

ParameterRecommended RangeRationale and Considerations
Stoichiometry (Carboxylic Acid:Amine:EDC:HOBt) 1 : 1.0-1.2 : 1.2-1.5 : 1.1-1.3A slight excess of the amine and coupling reagents can drive the reaction to completion. However, a large excess can complicate purification.
Solvent DCM, DMF, THFThe choice depends on the solubility of the reactants and the reaction temperature. Anhydrous conditions are crucial.
Base DIPEA, Et₃N (2-3 equivalents)A non-nucleophilic base is often added to neutralize the HCl salt of EDC and to scavenge any acid generated during the reaction, particularly when using amine salts.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction, while allowing it to warm to room temperature ensures completion.
Reaction Time 4-16 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Hydrolysis of activated intermediate- Impure starting materials- Increase reaction time or temperature.- Ensure anhydrous conditions.- Purify starting materials before use.
Formation of N-acylurea byproduct - Slow reaction of the amine with the O-acylisourea intermediate- Use of an additive like HOBt or NHS is highly recommended.- Ensure the amine is sufficiently nucleophilic.
Difficulty in Purification - Excess coupling reagents or byproducts- Perform a thorough aqueous work-up.- Optimize the stoichiometry of the reagents.
Racemization (for chiral amines or acids) - Over-activation of the carboxylic acid- Use milder coupling reagents or additives.- Keep the reaction temperature low.

Conclusion

The amide coupling of this compound is a robust and versatile reaction that is central to the synthesis of a wide array of biologically active molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired amide products. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful execution and adaptation of this important transformation in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Development of Anti-Parasitic Agents from 1-Ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it an ideal starting point for the design of novel therapeutic agents. In the realm of infectious diseases, indole-based compounds have shown significant promise as anti-parasitic agents, with activity reported against a range of protozoan parasites including Plasmodium, Trypanosoma, and Leishmania species.[1][3] This document provides a comprehensive guide for researchers on the development of novel anti-parasitic agents derived from a specific, synthetically accessible starting material: 1-ethyl-1H-indole-2-carboxylic acid .

These application notes are designed to be a practical resource, guiding the user from the initial synthesis of the core scaffold through to the design and execution of robust in vitro and in vivo screening protocols. The causality behind experimental choices is explained, and the protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Section 1: Synthesis of the Core Scaffold and Derivative Library

The foundation of any drug discovery program is the efficient and scalable synthesis of the core molecule and a diverse library of its derivatives. This section outlines the synthesis of this compound and its subsequent conversion to a library of carboxamide derivatives, which have been identified as a promising class of anti-parasitic compounds.[4][5][6]

Rationale for the Synthetic Strategy

The chosen synthetic route is a three-step process starting from commercially available indole-2-carboxylic acid. This approach is advantageous due to its efficiency and the relative ease of purification at each step. The strategy involves:

  • Esterification: Protection of the carboxylic acid as an ethyl ester allows for selective N-alkylation.

  • N-Alkylation: Introduction of the ethyl group at the N1 position of the indole ring. This modification can enhance metabolic stability and modulate the electronic properties of the indole nucleus.

  • Hydrolysis: Deprotection of the ethyl ester to yield the target carboxylic acid, which is the immediate precursor for amide coupling.

  • Amide Library Synthesis: Coupling of the carboxylic acid with a diverse panel of amines to explore the structure-activity relationship (SAR).

Synthetic Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Library Synthesis A Indole-2-carboxylic acid B Ethyl 1H-indole-2-carboxylate A->B SOCl2, Ethanol C Ethyl 1-ethyl-1H-indole-2-carboxylate B->C Ethyl iodide, KOH, Acetone D This compound C->D NaOH, H2O/MeOH F 1-Ethyl-1H-indole-2-carboxamide Library D->F E Diverse Amine Panel (R1R2NH) E->F EDC, HOBt, DMF

Caption: Synthetic pathway for 1-ethyl-1H-indole-2-carboxamide library.

Detailed Synthetic Protocols

Protocol 1.3.1: Synthesis of Ethyl 1H-indole-2-carboxylate [7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization from ethanol/water to obtain ethyl 1H-indole-2-carboxylate as a solid.

Protocol 1.3.2: Synthesis of Ethyl 1-ethyl-1H-indole-2-carboxylate [8]

  • Reaction Setup: Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in acetone (15 volumes) in a round-bottom flask.

  • Reagent Addition: Add powdered potassium hydroxide (3.0 eq) to the solution, followed by ethyl iodide (1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 1.3.3: Synthesis of this compound [9][10]

  • Reaction Setup: Dissolve ethyl 1-ethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).

  • Reagent Addition: Add sodium hydroxide (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Purification: Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 1.3.4: General Procedure for Amide Library Synthesis [6]

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture for 15 minutes at room temperature.

  • Reagent Addition: Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Section 2: In Vitro Anti-Parasitic Screening

A critical step in the drug discovery pipeline is the robust in vitro evaluation of the synthesized compounds against a panel of relevant parasites. This section provides detailed protocols for assessing the activity of the 1-ethyl-1H-indole-2-carboxamide library against protozoan parasites, with a focus on Leishmania donovani, the causative agent of visceral leishmaniasis.

Rationale for Assay Selection

The screening cascade begins with an assessment of activity against the extracellular promastigote stage of Leishmania, followed by a more physiologically relevant assay against the intracellular amastigote stage residing within host macrophages. A cytotoxicity assay against a mammalian cell line is run in parallel to determine the selectivity of the compounds.

In Vitro Screening Workflow

G A 1-Ethyl-1H-indole-2-carboxamide Library B Promastigote Viability Assay (L. donovani) A->B D Mammalian Cell Cytotoxicity Assay (e.g., VERO cells) A->D C Intracellular Amastigote Assay (L. donovani in Macrophages) B->C E Determination of IC50 B->E C->E F Determination of CC50 D->F G Calculation of Selectivity Index (SI = CC50 / IC50) E->G F->G H Hit Compound Selection G->H

Caption: Workflow for in vitro anti-leishmanial screening.

Detailed In Vitro Protocols

Protocol 2.3.1: Anti-promastigote Assay [11][12][13]

  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26 °C.

  • Assay Setup: Seed promastigotes at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds (typically from 50 µM to 0.1 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours at 26 °C.

  • Viability Assessment: Add resazurin solution to each well and incubate for a further 4-6 hours. Measure fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration using a non-linear regression model.

Protocol 2.3.2: Intracellular Anti-amastigote Assay [11][12][13]

  • Macrophage Culture: Seed murine macrophages (e.g., J774A.1 cell line) in a 96-well plate and allow them to adhere overnight at 37 °C in a 5% CO2 incubator.

  • Infection: Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.

  • Compound Treatment: Wash the wells to remove extracellular promastigotes and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for an additional 72 hours at 37 °C in a 5% CO2 incubator.

  • Assessment: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of amastigotes per macrophage compared to the vehicle control.

Protocol 2.3.3: Mammalian Cell Cytotoxicity Assay [11][12]

  • Cell Culture: Seed VERO cells (or another suitable mammalian cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.

  • Viability Assessment: Use the resazurin assay as described in Protocol 2.3.1 to determine cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI = CC50 / IC50).

Interpreting In Vitro Data: Structure-Activity Relationships (SAR)

The data generated from the in vitro screens will allow for the elucidation of the structure-activity relationships of the 1-ethyl-1H-indole-2-carboxamide series.

Table 1: Hypothetical In Vitro Activity Data for a Series of 1-Ethyl-1H-indole-2-carboxamides against L. donovani

Compound IDR1R2Promastigote IC50 (µM)Amastigote IC50 (µM)VERO Cell CC50 (µM)Selectivity Index (SI)
Parent HH>50>50>100-
IND-01 H4-Chlorophenyl15.25.8>100>17.2
IND-02 H4-Fluorophenyl12.54.1>100>24.4
IND-03 H4-Methoxyphenyl25.810.2>100>9.8
IND-04 H3,4-Dichlorophenyl8.12.585.334.1
IND-05 HCyclohexyl35.418.9>100>5.3
IND-06 Methyl4-Chlorophenyl18.97.2>100>13.9
Amphotericin B --0.10.0525.6512

Analysis of SAR:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen (IND-01 to IND-04) are generally more potent than aliphatic substituents (IND-05).

  • Electronic Effects: Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring (IND-01, IND-02, IND-04) enhance activity compared to electron-donating groups (e.g., methoxy, IND-03).

  • Substitution Pattern: Dichlorination at the 3 and 4 positions of the phenyl ring (IND-04) appears to be optimal for potency.

  • N-Alkylation of Amide: N-methylation of the amide (IND-06) slightly reduces potency compared to the secondary amide (IND-01).

Section 3: In Vivo Efficacy Evaluation

Promising candidates identified from in vitro screening must be evaluated in a relevant animal model to assess their in vivo efficacy. This section provides a protocol for a murine model of visceral leishmaniasis.

Rationale for the In Vivo Model

The BALB/c mouse model of L. donovani infection is a well-established and highly utilized model for preclinical drug evaluation.[14] It effectively mimics key aspects of human visceral leishmaniasis, including parasite replication in the liver and spleen.

Detailed In Vivo Protocol[14]
  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Infection: Infect mice via intravenous injection with 1 x 10^7 stationary-phase L. donovani promastigotes.

  • Treatment Initiation: Begin treatment 7 days post-infection. Randomly assign mice to treatment groups (n=5-8 per group):

    • Vehicle control (e.g., 5% DMSO, 0.5% methylcellulose in water)

    • Test compound at various doses (e.g., 10, 25, 50 mg/kg)

    • Positive control (e.g., Amphotericin B, 1 mg/kg, intravenous)

  • Drug Administration: Administer the test compound and vehicle orally once daily for 5 consecutive days.

  • Endpoint: Euthanize mice on day 14 post-infection.

  • Parasite Load Determination:

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare impression smears of each organ on microscope slides.

    • Fix with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 1000 host cell nuclei under a light microscope.

    • Calculate the Leishman-Donovan Units (LDU) for each organ: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.

Interpreting In Vivo Data

Table 2: Hypothetical In Vivo Efficacy of IND-04 in a Murine Model of Visceral Leishmaniasis

Treatment GroupDose (mg/kg/day)RouteMean Liver Parasite Load (LDU ± SD)% InhibitionMean Spleen Parasite Load (LDU ± SD)% Inhibition
Vehicle Control-Oral16,500 ± 2,100-9,800 ± 1,500-
IND-04 10Oral9,900 ± 1,300406,370 ± 98035
IND-04 25Oral4,125 ± 650752,940 ± 56070
IND-04 50Oral1,320 ± 28092882 ± 18091
Amphotericin B1IV495 ± 11097294 ± 8597

Analysis of Efficacy:

  • IND-04 demonstrates a dose-dependent reduction in parasite burden in both the liver and spleen.

  • At 50 mg/kg, the compound shows high efficacy, achieving over 90% inhibition, which is comparable to the positive control.

Section 4: Proposed Mechanism of Action

While the precise molecular target of this novel chemical series is yet to be determined, related indole-based anti-parasitic agents have been shown to act through various mechanisms.[1][15]

Potential Molecular Targets and Pathways
  • Ergosterol Biosynthesis: Some indole derivatives are known to inhibit enzymes in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the parasite's cell membrane.[15]

  • Mitochondrial Function: Disruption of the parasite's mitochondrial membrane potential and electron transport chain is another potential mechanism.

  • Topoisomerase Inhibition: Indole alkaloids have been shown to inhibit parasite DNA topoisomerases, leading to impaired DNA replication and cell division.

  • Kinase Inhibition: Several parasitic processes are regulated by protein kinases, which represent viable drug targets.

Mechanistic Investigation Workflow

G A Lead Compound (e.g., IND-04) B Sterol Profile Analysis (GC-MS) A->B Investigate Ergosterol Biosynthesis C Mitochondrial Membrane Potential Assay (e.g., JC-1 staining) A->C Assess Mitochondrial Function D DNA Topoisomerase Inhibition Assay A->D Evaluate DNA Replication Effects E Kinase Inhibition Profiling A->E Screen against Kinase Panel F Target Identification and Validation B->F C->F D->F E->F

References

Application Notes and Protocols for the Exploration of 1-ethyl-1H-indole-2-carboxylic acid in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its broad range of biological activities, including the inhibition of protein kinases.[1][2][3][4] This document provides a comprehensive guide for the investigation of 1-ethyl-1H-indole-2-carboxylic acid , a commercially available derivative of the promising indole-2-carboxylic acid core, as a potential kinase inhibitor. While extensive research has been conducted on various indole-2-carboxamides and their potent inhibitory effects on key oncogenic kinases,[5][6] the specific activity of the 1-ethyl substituted parent acid remains an area ripe for exploration. These application notes offer detailed protocols for the synthesis of this compound and for screening its inhibitory activity against a panel of clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAF V600E, and Cyclin-Dependent Kinase 2 (CDK2). By providing these robust methodologies, we aim to empower researchers to unlock the therapeutic potential of this and similar indole-based compounds.

The Indole Scaffold: A Privileged Motif in Kinase Inhibitor Design

The indole ring system is a recurring motif in a multitude of natural products and FDA-approved drugs.[3][4] Its unique electronic properties and ability to form key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective inhibitors.[7] Derivatives of the indole-2-carboxylic acid scaffold, in particular, have demonstrated significant promise in targeting a variety of kinases implicated in cancer and other diseases.[5][6][8] The ethyl group at the 1-position of the indole ring in our topic compound may serve to enhance cell permeability and modulate binding affinity, making it a compelling candidate for screening.

Synthesis of this compound

For researchers wishing to synthesize or modify the title compound, a general synthetic route can be adapted from established methods for similar indole derivatives.[9][10][11] A plausible approach involves the Fischer indole synthesis followed by N-alkylation and ester hydrolysis.

Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-hydrazinylbenzoate

  • Ethyl pyruvate

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Sodium ethoxide

  • Ethyl iodide

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Fischer Indole Synthesis of Ethyl 1H-indole-2-carboxylate:

    • In a round-bottom flask, dissolve ethyl 2-hydrazinylbenzoate and ethyl pyruvate in ethanol.

    • Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 1H-indole-2-carboxylate.

  • N-Alkylation:

    • Dissolve the ethyl 1H-indole-2-carboxylate in a suitable solvent such as DMF.

    • Add a base, for example, sodium ethoxide, to deprotonate the indole nitrogen.

    • Add ethyl iodide and stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product to obtain ethyl 1-ethyl-1H-indole-2-carboxylate.

  • Ester Hydrolysis:

    • Dissolve the ethyl 1-ethyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield this compound.

In Vitro Kinase Inhibitor Screening Protocols

The following protocols describe luminescence-based kinase assays, which are a common and robust method for determining the inhibitory potency (IC50) of a compound.[12] The principle involves quantifying the amount of ATP consumed by the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

General Materials and Reagents
  • Compound of Interest: this compound (Commercially available or synthesized)

  • Kinase Enzymes: Recombinant human EGFR, VEGFR-2, BRAF V600E, and CDK2/Cyclin A2.

  • Kinase Substrates: Specific peptide or protein substrates for each kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffers: Specific for each kinase.

  • Luminescence-based Kinase Assay Kit: e.g., ADP-Glo™ Kinase Assay (Promega) or similar.

  • Microplate Reader: Capable of measuring luminescence.

  • White, opaque 96- or 384-well plates.

  • DMSO: For compound stock solutions.

Protocol: EGFR Kinase Assay

Signaling Pathway Overview: The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor 1-ethyl-1H-indole- 2-carboxylic acid Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Procedure: (Adapted from Promega Application Note)[6][13]

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound stock in kinase buffer to create a dose-response curve. The final DMSO concentration should be consistent across all wells and typically below 1%.

    • Prepare the EGFR enzyme, substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 10 µL of the EGFR enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: VEGFR-2 Kinase Assay

Signaling Pathway Overview: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K-Akt VEGFR2->PI3K_Akt VEGF VEGF (Ligand) VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Nucleus Nucleus Raf_MEK_ERK->Nucleus PI3K_Akt->Nucleus Angiogenesis Angiogenesis, Cell Proliferation, Survival Nucleus->Angiogenesis Inhibitor 1-ethyl-1H-indole- 2-carboxylic acid Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Procedure: (Adapted from BPS Bioscience protocol)[14][15]

  • Follow the general procedure outlined for the EGFR kinase assay, substituting VEGFR-2 enzyme, its specific substrate (e.g., Poly(Glu,Tyr) 4:1), and the recommended VEGFR-2 kinase buffer.

  • The incubation time for the kinase reaction may need to be optimized but is typically around 45-60 minutes at 30°C.

Protocol: BRAF V600E Kinase Assay

Signaling Pathway Overview: The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation in various cancers, particularly melanoma.

BRAF_Pathway Ras Ras BRAF_V600E BRAF V600E (Constitutively Active) MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Inhibitor 1-ethyl-1H-indole- 2-carboxylic acid Inhibitor->BRAF_V600E Inhibition CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binding CyclinA Cyclin A CyclinA->CDK2 Binding Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Inhibitor 1-ethyl-1H-indole- 2-carboxylic acid Inhibitor->CDK2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-ethyl-1H-indole-2-carboxylic acid is a critical process for researchers in medicinal chemistry and drug development, as the indole-2-carboxylic acid scaffold is a key pharmacophore in numerous therapeutic agents.[1][2] Achieving high yield and purity can be challenging, often plagued by competing side reactions, harsh reaction conditions, and purification difficulties. This guide provides a comprehensive, experience-driven resource to navigate these complexities. We will dissect common synthetic routes, troubleshoot frequent issues, and provide optimized protocols to ensure the robust and efficient production of your target compound.

Section 1: Frequently Asked Questions on Synthetic Strategy

Q1: What are the most viable synthetic routes for preparing this compound?

A1: There are two primary, strategically sound approaches to this target molecule, each with distinct advantages and challenges. The choice depends on the availability of starting materials and the scale of the synthesis.

  • Route A: The Fischer Indole Synthesis Pathway. This classic and highly versatile route builds the indole core from scratch. It involves the acid-catalyzed cyclization of an N-ethyl-N-phenylhydrazone of pyruvic acid (or its ester). This is the preferred method when substituted anilines are the primary starting material. The key steps are:

    • Hydrazone Formation: Reaction of N-ethyl-N-phenylhydrazine with pyruvic acid or ethyl pyruvate.

    • Fischer Indolization: Acid-catalyzed cyclization of the resulting hydrazone to form the indole ring.[3]

    • Ester Hydrolysis: If an ester of pyruvic acid was used, a final saponification step is required to yield the carboxylic acid.[4]

  • Route B: The Post-Indolization N-Alkylation Pathway. This is often the more practical and higher-yielding approach if indole-2-carboxylic acid or its ethyl ester is commercially available or easily synthesized. It decouples the complexities of indole formation from the N-alkylation step.

    • N-Alkylation: Deprotonation of the indole N-H of ethyl indole-2-carboxylate with a suitable base, followed by reaction with an ethylating agent (e.g., ethyl iodide).[5][6]

    • Ester Hydrolysis: Saponification of the resulting ethyl 1-ethyl-1H-indole-2-carboxylate to the final product.[5]

Below is a workflow diagram illustrating these two primary strategies.

G cluster_0 Route A: Fischer Indole Synthesis Pathway cluster_1 Route B: Post-Indolization N-Alkylation Pathway A1 N-ethyl-N-phenylhydrazine + Ethyl Pyruvate A2 Hydrazone Formation A1->A2 A3 Fischer Indolization (Acid Catalyst) A2->A3 A4 Ethyl 1-ethyl-1H-indole- 2-carboxylate A3->A4 A5 Hydrolysis A4->A5 A6 Final Product A5->A6 B1 Ethyl 1H-indole- 2-carboxylate B2 N-Alkylation (Base + Ethyl Halide) B1->B2 B3 Ethyl 1-ethyl-1H-indole- 2-carboxylate B2->B3 B4 Hydrolysis B3->B4 B5 Final Product B4->B5

Caption: Primary synthetic workflows for this compound.

Section 2: Troubleshooting the Fischer Indole Synthesis (Route A)

The Fischer indole synthesis is a powerful tool, but its success hinges on careful control of acidic conditions and temperature to navigate a landscape of potential side reactions.[7][8]

Q2: My Fischer indolization of ethyl pyruvate N-ethyl-N-phenylhydrazone is giving a low yield and significant tar formation. What is the underlying cause and how can I fix it?

A2: This is a classic issue in Fischer syntheses and typically points to overly harsh reaction conditions. The mechanism involves a thermally allowed[9][9]-sigmatropic rearrangement, which is sensitive to the acid catalyst and temperature.[10][11]

Causality:

  • Acid-Catalyzed Degradation: Strong acids at high temperatures can promote polymerization of the starting materials or intermediates, leading to insoluble, tar-like byproducts.[7]

  • Side Reactions: The acidic conditions can also promote competing reactions like aldol condensations of the pyruvate starting material.[7]

Troubleshooting & Optimization:

  • Catalyst Selection: The choice of acid catalyst is paramount. While strong mineral acids can work, they often require strict temperature control. Polyphosphoric acid (PPA) or milder Lewis acids often provide a better balance of reactivity and control.[3] Slow addition of the starting material to the hot acid can also minimize self-condensation.[7]

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., 80-100 °C) and monitor the reaction by TLC before increasing the heat.

  • Solvent Choice: Using a high-boiling solvent like acetic acid can sometimes provide better temperature moderation compared to running the reaction neat in PPA.[10]

Data Summary: Comparison of Catalysts for Fischer Indolization

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-150 °C, neatStrong dehydrating agent, good yieldsViscous, difficult to stir; can cause charring at high temps
H₂SO₄ / Acetic Acid RefluxReadily available, effectiveCan lead to sulfonation or degradation if not controlled
Zinc Chloride (ZnCl₂) 150-180 °C, neat or in solventMilder Lewis acidHigh temperatures required, can be hygroscopic
Eaton's Reagent (P₂O₅/MeSO₃H) Room temp to 80 °CHigh yields, milder conditionsCan be expensive, requires careful handling

Section 3: Troubleshooting N-Alkylation of the Indole Ring (Route B)

Route B is often preferred for its modularity. However, the N-alkylation of ethyl indole-2-carboxylate must be performed with precision to avoid unwanted side reactions.

Q3: When I try to ethylate ethyl 1H-indole-2-carboxylate, I get a mixture of products including the desired N-ethyl product, some starting material, and the hydrolyzed acid. How can I improve selectivity?

A3: This outcome suggests an issue with either incomplete deprotonation or the presence of water, which competes with the alkylation reaction by hydrolyzing the ester.

Causality:

  • N-H Acidity: The indole N-H has a pKa of ~21 in DMSO, meaning a very strong, non-nucleophilic base is required for complete deprotonation under anhydrous conditions.[12] Incomplete deprotonation leaves unreacted starting material.

  • Base & Solvent Choice: Using a base like KOH or NaOH in a protic solvent (like ethanol) or even a non-anhydrous aprotic solvent will inevitably introduce water, leading to saponification of the ethyl ester. While this can be used intentionally to achieve N-alkylation and hydrolysis in one pot, it reduces control.[5]

  • Ambident Nucleophile: The resulting indolide anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. While N-alkylation is generally favored, reaction conditions can influence the N/C selectivity. More covalent metal counterions (like Mg²⁺) tend to favor C3 alkylation, whereas ionic counterions (Na⁺, K⁺) favor N1 alkylation.[12]

Troubleshooting & Optimization:

  • Employ Anhydrous Conditions: The gold standard for selective N-alkylation without ester hydrolysis is the use of sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[6] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole, and the only byproduct is hydrogen gas.

  • Order of Addition: Add the base (NaH) to a solution of the indole ester in anhydrous solvent first. Allow the deprotonation to complete (usually indicated by the cessation of H₂ gas evolution) before adding the ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Temperature: Perform the deprotonation at 0 °C for better control, then allow the reaction to warm to room temperature after adding the alkylating agent.

G IndoleEster Ethyl 1H-indole-2-carboxylate Base + NaH (Anhydrous DMF) IndoleEster->Base Anion Indolide Anion Intermediate Base->Anion EtI + CH3CH2-I Anion->EtI N_Alk N-Alkylation (Major) Ethyl 1-ethyl-1H-indole-2-carboxylate EtI->N_Alk Attack at N1 (Ionic character, Favored) C_Alk C-Alkylation (Minor) (Side Product) EtI->C_Alk Attack at C3 (Covalent character, Disfavored)

Caption: Competing N- vs. C-alkylation pathways for the indolide anion.

Optimized Protocol: N-Ethylation of Ethyl 1H-indole-2-carboxylate
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-indole-2-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC (stain with KMnO₄).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure ethyl 1-ethyl-1H-indole-2-carboxylate.

Section 4: Troubleshooting Purification

Q4: My final product, this compound, is an oil or a low-melting solid that is difficult to crystallize and purify. What is an effective purification strategy?

A4: The purification of indole-2-carboxylic acids can indeed be challenging. A highly effective, yet often overlooked, method is purification via transient salt formation. This technique exploits the acidic nature of the target molecule to separate it from neutral organic impurities.

Causality: The carboxylic acid functional group provides a perfect handle for selective extraction and precipitation. Non-acidic impurities, such as unreacted ester or other byproducts, will not form a salt under these conditions.

Purification Protocol: Triethylamine Salt Precipitation[13]
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent like ethyl acetate.

  • Salt Formation: Slowly add triethylamine (TEA) dropwise to the solution while stirring. The triethylammonium salt of your product, which is often a crystalline solid, will precipitate out of the solution.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold ethyl acetate or diethyl ether to remove any remaining impurities.

  • Liberation of the Free Acid: Dissolve the purified triethylamine salt in water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a mineral acid, such as 1M HCl, until the pH is acidic (pH ~2-3). The pure this compound will precipitate out as a solid.

  • Final Isolation: Collect the pure product by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum. This method effectively removes neutral and basic impurities, often yielding a product of high purity.[13]

References

Technical Support Center: N-Alkylation of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the N-alkylation of indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging yet crucial transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge at Hand

The N-alkylation of indole-2-carboxylic acids is a deceptively complex reaction. While seemingly a straightforward nucleophilic substitution, the inherent reactivity of the indole scaffold presents several competing pathways that can significantly impact yield and purity. The presence of the carboxylic acid at the C2 position introduces further complications, namely the potential for decarboxylation and esterification. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during the N-alkylation of indole-2-carboxylic acids.

Q1: My N-alkylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A low yield in this reaction is often a symptom of one or more competing side reactions. The primary culprits are typically decarboxylation of the starting material and the formation of an ester byproduct.

Underlying Causality:

  • Decarboxylation: Indole-2-carboxylic acids are prone to losing carbon dioxide, particularly under harsh basic or thermal conditions.[1][2][3] The electron-rich nature of the indole ring stabilizes the resulting C2-anion, facilitating this process.

  • Esterification: In the presence of the alkylating agent, the carboxylate anion (formed by deprotonation of the carboxylic acid by the base) can compete with the indole nitrogen as a nucleophile, leading to the formation of an ester.

Troubleshooting Protocol:

  • Re-evaluate Your Base and Solvent System: The choice of base is critical. While strong bases like sodium hydride (NaH) are effective for deprotonating the indole nitrogen, they can also promote decarboxylation if not used carefully.[1][4]

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH in a polar aprotic solvent such as DMF or THF at a low temperature (e.g., 0 °C) to ensure complete deprotonation of the indole N-H before the addition of the alkylating agent.[4] For substrates sensitive to strong bases, consider milder conditions such as potassium carbonate (K₂CO₃) in DMF, although this may require higher temperatures.[5]

  • Control the Reaction Temperature: Higher temperatures accelerate the rate of decarboxylation.

    • Recommendation: Initiate the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Consider a Two-Step Approach (Protection): If direct alkylation proves consistently low-yielding, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a robust strategy.[6] You can then perform the N-alkylation under standard conditions, followed by saponification to regenerate the carboxylic acid.

Q2: I am observing a significant amount of an apolar byproduct, which I suspect is the decarboxylated indole. How can I prevent this?

The presence of the decarboxylated indole is a clear indication that the reaction conditions are too harsh for your substrate.

Underlying Causality:

As mentioned previously, indole-2-carboxylic acids are thermally and basally labile, readily undergoing decarboxylation.[1][7] This is often exacerbated by prolonged reaction times and elevated temperatures.

Preventative Measures:

  • Minimize Reaction Time and Temperature: The most direct way to reduce decarboxylation is to use conditions that allow the desired N-alkylation to proceed as quickly and at as low a temperature as possible.

  • Alternative Alkylation Strategies: If standard SN2 conditions are problematic, consider the Mitsunobu reaction. This powerful method allows for the N-alkylation of indoles with alcohols under mild, neutral conditions, thereby minimizing the risk of base-induced decarboxylation.[8][9][10]

Experimental Protocol: Mitsunobu N-Alkylation of Indole-2-Carboxylic Acid

  • To a solution of the indole-2-carboxylic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous THF (0.1 M) at 0 °C, add triphenylphosphine (PPh₃) (1.5 eq.).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • The crude product can then be purified by column chromatography. Note that removal of triphenylphosphine oxide can be challenging.

Q3: My reaction is producing a mixture of N-alkylated and C3-alkylated products. How can I improve the N-selectivity?

The competition between N- and C3-alkylation is a classic challenge in indole chemistry, arising from the high nucleophilicity of the C3 position.[11][12]

Underlying Causality:

The regioselectivity of indole alkylation is highly dependent on the reaction conditions. In general, reactions that proceed via the indole anion (formed with a strong base) favor N-alkylation.[1][11] Reactions under neutral or acidic conditions, or with incomplete deprotonation, are more likely to yield C3-alkylated products.

Strategies for Enhancing N-Selectivity:

  • Ensure Complete Deprotonation: As with preventing low yields, the use of a slight excess of a strong base like NaH in an anhydrous polar aprotic solvent is key.[4] This ensures that the more nucleophilic indole anion is the predominant reactive species.

  • Solvent Choice: Polar aprotic solvents like DMF and THF are generally preferred as they effectively solvate the cation of the base, leaving a "naked" and highly reactive indole anion that favors N-alkylation.[1]

  • Temperature Optimization: In some cases, higher temperatures can favor N-alkylation. One study demonstrated that increasing the reaction temperature to 80 °C resulted in complete N-alkylation.[1] However, this must be balanced with the risk of decarboxylation.

Troubleshooting Workflow for N- vs. C3-Alkylation

Caption: Troubleshooting workflow for improving N-selectivity.

Frequently Asked Questions (FAQs)

Q: What are the best general conditions to start with for the N-alkylation of an indole-2-carboxylic acid?

A: A reliable starting point is to use 1.1-1.2 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0 °C. The indole-2-carboxylic acid should be added to the NaH suspension and allowed to stir for 30-60 minutes to ensure complete deprotonation before the dropwise addition of the alkylating agent (1.0-1.1 equivalents).

Q: Can I use a weaker base like potassium carbonate?

A: Yes, potassium carbonate (K₂CO₃) can be used, often in a solvent like DMF or acetonitrile.[5][13] However, this typically requires higher reaction temperatures (e.g., 80-100 °C), which increases the risk of decarboxylation. This approach is generally more suitable for N-alkylation of the corresponding indole-2-carboxylate esters.

Q: My alkylating agent is an alkyl chloride, and the reaction is very slow. What can I do?

A: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish. You can add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. The iodide will undergo a Finkelstein reaction with the alkyl chloride to generate the more reactive alkyl iodide in situ, which will then be consumed in the N-alkylation reaction.

Q: How can I effectively purify my N-alkylated indole-2-carboxylic acid?

A: Purification can be challenging due to the similar polarities of the starting material and product.

  • Acid-Base Extraction: After the reaction workup, you can dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove any unreacted starting material. The desired product should remain in the organic layer.

  • Crystallization: If the product is a solid, crystallization is an excellent purification method.

  • Chromatography: Reversed-phase chromatography is often more effective than normal-phase silica gel chromatography for separating acidic compounds. If using normal-phase, consider adding a small amount of acetic or formic acid to the eluent to improve peak shape and separation.

Competing Reaction Pathways in N-Alkylation of Indole-2-Carboxylic Acids

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Start Indole-2-carboxylic Acid + Base + R-X N_Alk N-Alkylation (Desired) Start->N_Alk Favored by strong base, low temp Decarb Decarboxylation Start->Decarb Favored by high temp, strong base Ester Esterification Start->Ester Competing nucleophile Product_N N-Alkyl Indole-2-Carboxylic Acid N_Alk->Product_N Product_Decarb Indole Decarb->Product_Decarb Product_Ester Indole-2-carboxylate Ester Ester->Product_Ester

Caption: Competing reaction pathways in the N-alkylation of indole-2-carboxylic acids.

Summary of Recommended Bases and Solvents

BaseSolvent(s)Typical TemperatureKey Considerations
Sodium Hydride (NaH) DMF, THF0 °C to RTHighly effective for N-alkylation, but requires anhydrous conditions and careful handling. Can promote decarboxylation at higher temperatures.[1][4]
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile80-100 °CMilder base, but requires higher temperatures, increasing the risk of decarboxylation. Better suited for esterified substrates.[5]
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileRT to 80 °CMore soluble in organic solvents than K₂CO₃, can sometimes promote faster reactions at lower temperatures.[5]
Potassium Hydroxide (KOH) DMFRT to 90 °CCan be effective, but the presence of water from aqueous KOH can lead to side reactions.[5]

References

Technical Support Center: Synthesis of 1-Ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-ethyl-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes, providing actionable troubleshooting advice and optimized protocols to ensure the integrity of your results.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scale, and sensitivity of functional groups.

  • Route A: Fischer Indole Synthesis. This classic method involves the acid-catalyzed cyclization of N-ethyl-N-phenylhydrazine with pyruvic acid. While direct, controlling the reaction conditions is critical to prevent side reactions.[1][2]

  • Route B: Reissert Synthesis followed by N-Alkylation. This route first builds the indole-2-carboxylic acid core from o-nitrotoluene and diethyl oxalate, followed by a separate N-ethylation step.[3][4] This modular approach allows for optimization of each distinct transformation.

Synthetic_Routes cluster_0 Route A: Fischer Indole Synthesis cluster_1 Route B: Reissert Synthesis & N-Alkylation A_start N-Ethyl-N-phenylhydrazine + Pyruvic Acid A_inter Hydrazone Intermediate A_start->A_inter Condensation A_end 1-Ethyl-1H-indole- 2-carboxylic acid A_inter->A_end Acid-catalyzed Cyclization [H+] B_start o-Nitrotoluene + Diethyl Oxalate B_inter1 Ethyl o-nitrophenylpyruvate B_start->B_inter1 Condensation B_inter2 Indole-2-carboxylic acid B_inter1->B_inter2 Reductive Cyclization B_end 1-Ethyl-1H-indole- 2-carboxylic acid B_inter2->B_end N-Ethylation (Base, Et-X)

Caption: High-level overview of the two primary synthetic pathways.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My Fischer indole synthesis (Route A) has a very low yield and produces a dark, tarry mixture. What's going wrong?

Answer: This is a classic issue in Fischer indole syntheses, often stemming from the harsh acidic conditions required for cyclization.[5]

  • Probable Cause 1: Acid-Catalyzed Degradation. Strong Brønsted acids (like H₂SO₄ or HCl) at elevated temperatures can cause polymerization and degradation of the starting materials and the indole product itself.[1][5] Indoles, particularly when protonated at the C3 position, can be susceptible to oligomerization.

  • Probable Cause 2: Incomplete[1][1]-Sigmatropic Rearrangement. The key step in the Fischer synthesis is a[1][1]-sigmatropic rearrangement.[2][6] If conditions are not optimal, this step can be inefficient, leading to a complex mixture of intermediates and byproducts.

Solutions:

  • Catalyst Optimization: Switch from strong Brønsted acids to Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can promote cyclization under milder conditions.[6] Polyphosphoric acid (PPA) is another effective catalyst that often gives cleaner reactions.[2]

  • Temperature Control: Avoid excessive heating. Run small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot where cyclization occurs without significant degradation.

  • One-Pot Procedure: Often, it is best to form the hydrazone first in a solvent like acetic acid and then introduce the cyclization catalyst without isolating the intermediate. This minimizes handling of the potentially unstable hydrazone.[2]

Question 2: In my Reissert synthesis (Route B), I'm isolating a quinolone byproduct instead of the target indole. Why does this happen?

Answer: The formation of quinolones is a known, though less common, side reaction in the Reissert synthesis. The outcome is highly dependent on the reduction conditions used for the reductive cyclization of ethyl o-nitrophenylpyruvate.[4]

  • Mechanism of Side Reaction: Certain catalysts, particularly Platinum(IV) oxide (PtO₂) in ethanol, can favor an alternative cyclization pathway, leading to a quinolone ring system instead of the indole.[4]

Solutions:

  • Change the Reducing Agent: The most reliable method to avoid this is to use a different reducing agent. Zinc dust in acetic acid is a standard and effective choice for promoting the desired indole formation.[3][7] Other successful reagents include iron powder in acetic acid or sodium dithionite.[4]

Question 3: My N-ethylation step (Route B) is inefficient, and I recover mostly starting material (indole-2-carboxylic acid). How can I drive the reaction to completion?

Answer: Incomplete N-alkylation is typically due to an insufficiently strong base or a poorly chosen solvent/electrophile combination. The N-H proton of the indole ring is only weakly acidic and requires a potent base for complete deprotonation.

  • Probable Cause 1: Incorrect Base. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the indole nitrogen, especially in the presence of the more acidic carboxylic acid proton. While the carboxylate will form, the N-anion concentration may remain too low for efficient alkylation.

  • Probable Cause 2: Solvent Choice. Protic solvents (like ethanol) can interfere with the nucleophilic attack of the indole anion.

Solutions:

  • Use a Stronger Base: Employ a strong base like sodium hydride (NaH) in an aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF). NaH will irreversibly deprotonate both the carboxylic acid and the indole nitrogen.

  • Protect the Carboxylic Acid: A more robust strategy is to start with the ethyl ester of indole-2-carboxylic acid. The ester is not acidic, allowing a base like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in acetone or DMF to efficiently deprotonate the indole nitrogen for subsequent ethylation.[8][9] The ester can then be hydrolyzed back to the carboxylic acid in a final step.[10]

Question 4: I've successfully ethylated my molecule, but NMR analysis shows a mixture of isomers. It seems I have C3-ethylation and O-ethylation in addition to the desired N-ethylation. How can I improve selectivity?

Answer: This is a critical challenge. The intermediate anion is an ambident nucleophile, with reactivity at the N1, C3, and carboxylate oxygen atoms. The ratio of products is highly dependent on reaction conditions.

  • Underlying Chemistry:

    • N- vs. C3-Alkylation: The site of alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "harder" nucleophilic center, while the C3 position is "softer". N-alkylation is generally the thermodynamically favored product, but C3-alkylation can occur kinetically.[11] The choice of counter-ion and solvent plays a huge role.

    • O-Alkylation: Formation of the ethyl ester of the carboxylic acid will occur if the carboxylate is not fully deprotonated or if the reaction conditions favor esterification.

Alkylation_Side_Reactions Start Indole-2-carboxylate Anion N_Product N1-Ethylation (Desired Product) Start->N_Product Polar Aprotic Solvent (DMF, DMSO) Na+, K+ counter-ion C3_Product C3-Ethylation (Side Product) Start->C3_Product Less Polar Solvent Mg2+, Li+ counter-ion (Kinetic Control) O_Product O-Ethylation (Side Product) Start->O_Product Protic Conditions or Incomplete Deprotonation

Caption: Factors influencing the regioselectivity of ethylation.

Solutions to Improve N-Selectivity:

  • Solvent and Base Selection: Use a strong base (e.g., NaH, KOH) in a polar aprotic solvent (e.g., DMF, acetone).[8] This combination generates a "freer" anion where the negative charge is more localized on the nitrogen, favoring attack at that position.

  • Temperature Control: Run the reaction at or below room temperature. Higher temperatures can sometimes lead to scrambling and the formation of the thermodynamically stable C3-alkylated product.[11]

ConditionPredominant Product(s)Rationale
NaH in DMF/THF N-Alkylation (High Selectivity) Strong base, polar aprotic solvent favors the "free" N-anion, leading to the thermodynamic product.
K₂CO₃ in Acetone N-Alkylation with some unreacted starting materialWeaker base, may not achieve full deprotonation for rapid alkylation.
NaOEt in Ethanol O-Alkylation (Transesterification), some N-AlkylationEthoxide can act as a nucleophile. Protic solvent solvates the N-anion, reducing its nucleophilicity.[9]

Frequently Asked Questions (FAQs)

  • Q: My final product has a pink or yellowish tint after purification. Is it impure?

    • A: Possibly. Indoles are notoriously sensitive to air and light and can oxidize to form colored impurities.[12] While a slight off-white color can sometimes be acceptable depending on purity requirements, a distinct pink or brown color often indicates oxidation or residual impurities. It is recommended to perform reactions under an inert atmosphere (N₂ or Ar) and to protect the final compound from light during storage. Recrystallization from a suitable solvent like ethanol/water or purification by column chromatography can often remove these colored byproducts.[12]

  • Q: What is the best method for purifying the final this compound?

    • A: The purification strategy depends on the nature of the impurities.

      • Acid-Base Extraction: During workup, you can dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified carboxylic acid.

      • Recrystallization: This is highly effective for removing minor impurities. A common solvent system is ethanol-water or ethyl acetate-hexane.

      • Column Chromatography: If significant side products are present, silica gel chromatography may be necessary. A mobile phase of ethyl acetate and hexane with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.

  • Q: Can I decarboxylate my product by accident?

    • A: Yes. Indole-2-carboxylic acids can be decarboxylated (lose CO₂) upon heating, especially above their melting point or in the presence of catalysts like copper powder in quinoline.[3][13] During your synthesis and workup, avoid prolonged exposure to high temperatures (>150°C) to prevent accidental loss of the carboxyl group.

Recommended Protocol: Reissert Synthesis and N-Ethylation (Route B)

This two-part protocol is designed to maximize control and minimize side reactions by separating the indole formation from the alkylation step.

Part 1: Synthesis of Ethyl 1H-indole-2-carboxylate (via Reissert Synthesis)

This protocol is adapted from established Reissert synthesis procedures.[14]

  • Step 1: Condensation. In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of potassium ethoxide by dissolving potassium metal (1.0 eq) in absolute ethanol. Cool the solution to room temperature and add anhydrous ether. Add diethyl oxalate (1.0 eq) with stirring, followed by o-nitrotoluene (1.0 eq). Stir the reaction at room temperature for 12-16 hours. A precipitate of the potassium salt of ethyl o-nitrophenylpyruvate will form.

  • Step 2: Isolation of Pyruvate. Collect the salt by filtration, wash with anhydrous ether, and dry. Dissolve the salt in water and acidify carefully with dilute HCl or H₂SO₄ to a pH of ~2-3. The ethyl o-nitrophenylpyruvate will precipitate as a yellow solid. Collect by filtration, wash with water, and dry thoroughly.

  • Step 3: Reductive Cyclization. Dissolve the dried ethyl o-nitrophenylpyruvate in glacial acetic acid. Add zinc dust (3-4 eq) portion-wise while monitoring the internal temperature to keep it below 60°C. After the addition is complete, stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Step 4: Workup and Purification. Filter off the excess zinc and inorganic salts. Pour the filtrate into a large volume of ice water. The crude ethyl 1H-indole-2-carboxylate will precipitate. Collect the solid by filtration, wash extensively with water, and dry. Recrystallize from ethanol or an ethanol/water mixture to obtain pure ethyl 1H-indole-2-carboxylate as a white to off-white solid.[15]

Part 2: N-Ethylation and Saponification

This protocol is adapted from standard indole alkylation and hydrolysis methods.[8][10]

  • Step 1: N-Ethylation. To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in acetone (or DMF), add powdered potassium hydroxide (1.5 eq). Stir the suspension for 30 minutes at room temperature. Add ethyl iodide (or ethyl bromide, 1.2 eq) dropwise. Stir the reaction at room temperature for 2-4 hours or until complete by TLC analysis.

  • Step 2: Isolation of Ethyl Ester. Filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 1-ethyl-1H-indole-2-carboxylate.

  • Step 3: Saponification (Hydrolysis). Dissolve the crude ethyl ester in a mixture of ethanol and water. Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Step 4: Final Workup and Purification. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The final product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.

References

Technical Support Center: Purification Strategies for 1-ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 1-ethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile largely depends on your synthetic route. A common pathway involves the hydrolysis of the corresponding ester, ethyl 1-ethyl-1H-indole-2-carboxylate. This route can introduce several predictable byproducts:

  • Unreacted Starting Material: Incomplete hydrolysis will leave residual ethyl 1-ethyl-1H-indole-2-carboxylate.

  • Decarboxylation Product: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially when heated in acidic or certain solvent conditions, yielding 1-ethyl-1H-indole.[1][2] This is often observed as a loss of the carboxylic acid signal in NMR and the appearance of a new aromatic proton signal.

  • Byproducts from Precursor Synthesis: If you are performing a multi-step synthesis from simpler precursors (e.g., via a Fischer indole synthesis), you may have isomeric impurities or byproducts from that initial reaction.[3][4][5]

  • Residual Reagents: Traces of the acid or base (e.g., HCl, NaOH, KOH) used for the hydrolysis step can remain.

Q2: I've completed my reaction. What is the most robust, first-line purification strategy I should attempt?

For nearly all cases, an acid-base extraction is the most effective initial purification step.[6][7] This technique specifically separates your acidic product from neutral or basic impurities. The underlying principle is the conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a base. Neutral impurities, such as the unreacted starting ester or the decarboxylated byproduct, will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid, which can then be isolated.[8][9]

Q3: My product is a solid after initial isolation, but I suspect it's still impure. How do I choose a suitable recrystallization solvent?

Recrystallization is an excellent secondary purification step. The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures, while the impurities remain soluble at all temperatures.

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Alcohols like ethanol or methanol are often good starting points for indole carboxylic acids.[10][11]

  • Consider Solvent Mixtures: If a single solvent is not ideal, a binary solvent system is highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., water or hexanes) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly to promote the growth of pure crystals.

Solvent/SystemPolarityBoiling Point (°C)Comments
EthanolPolar78Good general-purpose solvent for indole derivatives.
Ethanol/WaterPolarVariableA very common and effective system. Dissolve in hot ethanol, add hot water dropwise until cloudy.
Ethyl Acetate/HexanesMid-PolarVariableUseful for removing more non-polar impurities.
TolueneNon-Polar111Can be effective for less polar products or for removing highly polar impurities.
Q4: When is it necessary to use column chromatography?

You should consider flash column chromatography when other methods fail, particularly in these scenarios:

  • Isomeric Impurities: If your synthesis produced isomers with very similar solubility profiles.

  • Byproducts of Similar Acidity: If you have acidic byproducts that cannot be removed by extraction.

  • Product is an Oil: If the product fails to crystallize, chromatography can be used to purify the oil.

A common issue with carboxylic acids on standard silica gel is peak tailing due to strong interaction with the acidic silica surface. To counteract this, it is standard practice to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This protonates the silica surface silanol groups and the carboxylate, leading to sharper peaks and better separation.

Q5: How can I reliably assess the purity of my final product?

A combination of methods provides the most complete picture of purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water, modified with 0.1% formic acid for good peak shape.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your desired product and help identify any impurities present.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My final product is an oil or a sticky solid and will not crystallize.
  • Primary Cause: The most likely culprits are residual unreacted starting ester (ethyl 1-ethyl-1H-indole-2-carboxylate) or trapped organic solvent. The ester is structurally similar and can act as an "impurity seed," preventing the formation of a proper crystal lattice.

  • Solution Pathway:

    • Re-dissolve the material in an organic solvent like ethyl acetate or diethyl ether.

    • Perform a rigorous acid-base extraction as detailed in the protocol below. Ensure you use a sufficient volume of aqueous base (e.g., 1 M NaOH) and wash the organic layer multiple times.

    • Combine the aqueous basic layers and wash them once more with the organic solvent to remove any last traces of neutral impurities.

    • Acidify the aqueous layer slowly with cooling (ice bath) to precipitate the product.

    • After filtering, dry the product thoroughly under high vacuum to remove all solvent residues.

Problem 2: My NMR spectrum is missing the carboxylic acid proton, and I see unexpected aromatic signals.
  • Primary Cause: This is a classic sign of accidental decarboxylation, where the -COOH group is lost as CO₂.[1] This side reaction is often promoted by excessive heat, particularly under acidic conditions.[2]

  • Solution Pathway:

    • Review your reaction conditions: If possible, lower the temperature of the hydrolysis step or reduce the reaction time.

    • Purification: The decarboxylated byproduct (1-ethyl-1H-indole) is neutral and non-polar compared to your acidic product.

      • An acid-base extraction should effectively separate them. The desired carboxylic acid will move to the aqueous basic phase, while the neutral decarboxylated indole will remain in the organic phase.

      • If separation by extraction is incomplete, flash column chromatography will be very effective due to the significant polarity difference between the two compounds.

Problem 3: My yield is extremely low after performing the acid-base extraction and precipitation.
  • Possible Cause A: Incorrect pH Adjustment. The carboxylic acid will not precipitate if the solution is not sufficiently acidic.

    • Solution: Use a pH meter or pH paper to ensure the aqueous solution is acidified to a pH of 2-3. Add the acid (e.g., 1 M HCl) dropwise with vigorous stirring.

  • Possible Cause B: Incomplete Precipitation.

    • Solution: After acidification, cool the solution in an ice bath for at least 30-60 minutes to maximize the precipitation of the solid.

  • Possible Cause C: Product has some water solubility.

    • Solution: If little or no solid precipitates upon acidification, your product may be partially soluble in the acidic aqueous medium. In this case, after acidifying the aqueous layer to pH 2-3, perform a back-extraction with a suitable organic solvent like ethyl acetate or dichloromethane (3x washes).[7] Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover your product.

Problem 4: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or develop a column chromatography method.
  • Primary Cause: Carboxylic acids are notorious for streaking on silica gel. This happens because the acidic proton of your compound interacts strongly with the polar Si-OH groups on the silica surface, leading to a poor equilibrium between the stationary and mobile phases.

  • Solution:

    • Modify the Mobile Phase: Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes) and add 0.5-1% acetic acid .

    • Mechanism of Improvement: The added acetic acid acts as a competitive binder to the active sites on the silica gel and ensures your compound remains in its protonated, less polar state. This results in a much-improved spot shape, allowing for accurate Rƒ determination and successful separation via flash chromatography.

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed to separate this compound (acidic) from neutral byproducts like unreacted ester or the decarboxylated indole.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) aqueous solution. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom will be the aqueous phase (containing the sodium 1-ethyl-1H-indole-2-carboxylate salt). Drain the aqueous layer into a clean flask.

  • Re-extraction: Add more 1 M NaOH solution to the organic layer remaining in the funnel, shake, and separate again. Combine this second aqueous extract with the first. Repeat one more time to ensure complete extraction.

  • Wash: Wash the combined aqueous extracts with a small portion of the original organic solvent to remove any last traces of neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl or 3 M HCl dropwise with stirring until the pH of the solution is ~2. A precipitate of the pure carboxylic acid should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum.

G cluster_layers Layer Separation start Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel: Add 1M NaOH (aq) start->sep_funnel organic_layer Organic Layer (Neutral Impurities: Ester, Decarboxylated Indole) sep_funnel->organic_layer aqueous_layer Aqueous Layer (Product as Sodium Salt) sep_funnel->aqueous_layer Shake & Separate discard_org Discard Organic Layer organic_layer->discard_org acidify Acidify with HCl (aq) to pH 2 (in Ice Bath) aqueous_layer->acidify filtration Vacuum Filtration acidify->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow for purifying the target acid from neutral byproducts.

Decision Tree for Purification Strategy

This diagram helps in choosing the appropriate purification method based on the nature of the crude product.

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_solid->is_solid is_solid->is_solid Yes is_solid->is_solid No check_purity Check Purity (TLC, NMR) is_solid->check_purity Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No solid_path Yes is_pure Is it pure? check_purity->is_pure pure_product Product is Pure is_pure->pure_product Yes recrystallize Recrystallize is_pure->recrystallize No recrystallize->pure_product oil_path No (Oil or Gummy Solid) did_it_crystallize Did it crystallize after extraction? acid_base->did_it_crystallize did_it_crystallize->pure_product Yes chromatography Purify by Column Chromatography did_it_crystallize->chromatography No chromatography->pure_product

Caption: Decision-making process for selecting a purification technique.

References

stability issues of 1-ethyl-1H-indole-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this compound in various experimental settings. Understanding and controlling the stability of your reagents is paramount for reproducible and reliable results. This document offers troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: "I dissolved this compound in my solvent, and the solution turned yellow/brown overnight. What is happening and how can I prevent it?"

Answer:

The discoloration you are observing is a common indicator of degradation of the indole nucleus. The indole ring is susceptible to oxidation, which can be initiated by light, air (oxygen), and trace metal impurities. This process often leads to the formation of colored oligomeric or polymeric byproducts.

Underlying Causality: The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons contributes to the π-system, making the ring susceptible to electrophilic attack and oxidation. The C2 and C3 positions are particularly reactive. Oxidation can lead to the formation of intermediates like indoxyl, which can then dimerize or polymerize into colored compounds.

Step-by-Step Troubleshooting Protocol:

  • Solvent Degassing: Before dissolving your compound, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (like argon or nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Use of Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent.

  • Light Protection: Protect your solution from light by using amber vials or by wrapping your glassware in aluminum foil. Indole derivatives can be photosensitive and light can catalyze oxidative degradation.[1]

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides that are also potent oxidizing agents.

Question 2: "My compound is showing poor solubility or is precipitating out of my alcoholic solvent (methanol/ethanol) over time. What could be the cause?"

Answer:

While indole-2-carboxylic acid has moderate solubility in alcohols, several factors could be at play here.[2][3] The issue could be related to temperature, pH, or a chemical reaction occurring in the solvent.

Underlying Causality:

  • Esterification: Carboxylic acids can react with alcohols to form esters, especially in the presence of acidic or basic catalysts, or upon heating. The resulting ethyl ester of this compound would have different solubility properties than the parent carboxylic acid, potentially leading to precipitation. While this reaction is typically slow without a catalyst, it can occur over time.

  • Temperature Effects: Solubility is temperature-dependent. If you prepared a saturated solution at room temperature or slightly elevated temperature, a decrease in ambient temperature (e.g., overnight) could cause the compound to precipitate.

  • pH Effects: The carboxylic acid group's protonation state is pH-dependent. In a neutral or slightly acidic alcohol, the compound exists primarily in its less soluble protonated form (R-COOH).

Step-by-Step Troubleshooting Protocol:

  • Solvent Choice Re-evaluation: If esterification is a concern, switch to an aprotic solvent where this reaction cannot occur. Suitable options include DMSO, DMF, or acetone, provided they are compatible with your experiment.[4]

  • Temperature Control: Maintain your solution at a constant temperature. If you must store it at a lower temperature, perform a solubility test at that temperature first to determine the appropriate concentration.

  • pH Adjustment (Use with Caution): If your experimental design allows, you can increase solubility by deprotonating the carboxylic acid. Adding a small amount of a suitable base to form the carboxylate salt (R-COO⁻) will significantly increase solubility in polar protic solvents. However, be aware that basic conditions can promote other degradation pathways.[5]

  • Fresh Solution Preparation: As a best practice, prepare solutions of this compound fresh before use to minimize the chances of degradation or side reactions.

Question 3: "I am getting multiple peaks on my HPLC/LC-MS analysis of a freshly prepared solution. Is my compound impure or is it degrading?"

Answer:

While starting material impurity is always a possibility, the appearance of multiple peaks, especially if their relative abundance changes over time, strongly suggests on-instrument or solution degradation.

Underlying Causality: The indole nucleus can undergo oxidation, and the carboxylic acid can potentially decarboxylate under certain conditions (though typically requiring heat or a catalyst).[6][7] The conditions of the analysis itself (e.g., mobile phase pH, temperature, exposure to metal surfaces in the HPLC system) can contribute to degradation.

Step-by-Step Troubleshooting Protocol:

  • Time-Course Stability Study: Inject your sample onto the HPLC immediately after preparation and then again after several hours and 24 hours, keeping the solution under controlled conditions (e.g., at 4°C, protected from light). If the new peaks grow over time, this confirms a stability issue.

  • Optimize HPLC Method:

    • Mobile Phase pH: The stability of indole derivatives can be pH-dependent.[8][9] Try adjusting the pH of your mobile phase. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) often helps to maintain the stability of acidic compounds and improve peak shape.

    • Temperature Control: Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection.

  • Characterize the Impurities: Use LC-MS/MS to obtain the mass of the unexpected peaks. This can provide clues as to the degradation pathway. For example, an increase in mass of 16 Da could suggest oxidation (addition of an oxygen atom). A loss of 44 Da could indicate decarboxylation.

  • Confirm Starting Material Purity: If possible, verify the purity of your solid compound using an alternative analytical technique, such as NMR spectroscopy.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? For long-term storage, it is recommended to keep the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 2-8°C is acceptable.[10]

Q2: In which solvents is this compound most and least stable? Generally, stability is higher in aprotic solvents compared to protic solvents.

  • Most Stable: Aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are good choices as they are less likely to participate in degradation reactions.[11][12]

  • Less Stable: Protic solvents, especially alcohols like methanol and ethanol, can lead to esterification over time. Aqueous solutions, particularly at neutral to basic pH, can promote oxidative degradation.[5]

Q3: How does pH affect the stability of this compound in aqueous solutions? The stability of indole derivatives is often optimal in slightly acidic conditions (pH 5-6.5).[8]

  • Acidic pH (<5): Generally stable, but strong acids may catalyze other reactions.

  • Neutral to Basic pH (>7): The indole ring becomes more susceptible to oxidation. Basic conditions can also lead to the hydrolysis of ester impurities or promote other degradation pathways.[5]

Q4: Is this compound sensitive to light? Yes, indole derivatives can be photosensitive.[1][13][14] Exposure to UV or even ambient light can provide the energy to initiate oxidative degradation pathways, leading to discoloration and loss of purity. Always handle and store the compound and its solutions with protection from light.

Part 3: Data & Protocols

Summary of Solvent Stability
Solvent TypeExamplesExpected StabilityPotential Issues
Polar Aprotic DMSO, DMF, AcetonitrileHigh Hygroscopic (can absorb water), potential for reaction with strong bases.
Polar Protic Water, Methanol, EthanolModerate to Low Esterification (in alcohols), oxidative degradation (in water).[15]
Non-Polar Toluene, DichloromethaneModerate Low solubility is a primary concern.
Protocol: Basic Stability Assessment by HPLC

This protocol outlines a simple experiment to assess the stability of this compound in a chosen solvent.

Objective: To monitor the appearance of degradation products over a 24-hour period at room temperature.

Materials:

  • This compound

  • HPLC-grade solvent of interest

  • HPLC system with a UV detector and a C18 column

  • Amber HPLC vials

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in the chosen solvent. Use an amber volumetric flask.

  • Initial Analysis (T=0): Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system.

  • Data Acquisition (T=0): Record the chromatogram. The main peak corresponds to the parent compound. Note its retention time and peak area.

  • Incubation: Store the stock solution on a benchtop at ambient temperature, protected from direct light.

  • Time-Point Analysis: At subsequent time points (e.g., T=4h, T=8h, T=24h), take an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.

  • Data Analysis: Compare the chromatograms from each time point.

    • Calculate Purity: Purity (%) = (Area of Parent Peak / Total Area of All Peaks) * 100.

    • Assess Degradation: A decrease in the purity percentage and the appearance of new peaks over time indicate degradation.

Part 4: Visualizations

Diagram: Potential Degradation Pathway

G cluster_conditions Influencing Factors A This compound B Oxidative Intermediates (e.g., Hydroxyindoles, Indoxyls) A->B Oxidation (O2, Light, Metal Ions) D Decarboxylation Product (1-Ethyl-1H-indole) A->D Decarboxylation (Heat, Catalyst) C Dimeric and Polymeric Byproducts (Colored) B->C Further Oxidation/ Polymerization Light Light O2 O2 Heat Heat pH pH

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

Diagram: Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation prep_solution Prepare 1 mg/mL Stock Solution t0 T=0h Analysis prep_solution->t0 incubate Store at Room Temp (Protected from Light) t0->incubate t4 T=4h Analysis t8 T=8h Analysis t4->t8 t24 T=24h Analysis t8->t24 incubate->t4

Caption: Experimental workflow for conducting a time-course stability study using HPLC.

References

troubleshooting low conversion rates in ethyl 1-ethyl-1H-indole-2-carboxylate hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of ethyl 1-ethyl-1H-indole-2-carboxylate. Low conversion rates in this saponification reaction can be a significant bottleneck. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and a validated protocol to help you achieve high yields of your desired carboxylic acid product.

Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format. Follow the logical flow to diagnose the issue with your reaction.

Q1: My reaction shows very low or no conversion to the carboxylic acid, even after an extended period. What is the primary cause?

This is a common issue that typically points to fundamental problems with the reaction conditions. Let's break down the most likely culprits.

Possible Cause A: Ineffective Base or Insufficient Equivalents The saponification of an ester is driven by the nucleophilic attack of a hydroxide ion.[1][2] If the base is weak, impure, or present in insufficient quantity, the reaction will not proceed to completion.

  • Expert Recommendation:

    • Increase Molar Excess: Use a significant excess of the hydroxide base, typically ranging from 3 to 6 equivalents, to ensure the reaction is driven forward.

    • Verify Base Quality: Use freshly prepared aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Older solutions can absorb atmospheric CO₂ to form carbonates, reducing the effective hydroxide concentration.

    • Switch to Lithium Hydroxide (LiOH): LiOH is often more effective for ester hydrolysis, even in cases where NaOH and KOH perform poorly.[3] The unique coordination properties of the lithium cation can accelerate the reaction, particularly in mixed solvent systems like Tetrahydrofuran (THF)/water.[4][5]

Possible Cause B: Poor Solubility of the Starting Ester Ethyl 1-ethyl-1H-indole-2-carboxylate is a relatively nonpolar organic molecule. If it has poor solubility in the reaction medium, the process becomes a slow, inefficient heterogeneous reaction occurring only at the interface between phases.

  • Expert Recommendation:

    • Implement a Co-Solvent System: To create a homogeneous reaction mixture, use a water-miscible organic co-solvent. A mixture of THF and water is a highly effective and common choice.[3][4][6] Dioxane or ethanol can also be used.[6] For ethyl esters, using ethanol as the co-solvent can be a safe choice to avoid side reactions.[6]

    • Ensure Complete Dissolution: Before initiating the reaction (e.g., by heating), ensure the starting ester is fully dissolved in the chosen solvent system at room temperature.

Possible Cause C: Reaction Temperature is Too Low Saponification, like most reactions, has an activation energy barrier. Insufficient thermal energy can lead to extremely slow reaction rates.

  • Expert Recommendation:

    • Increase Reaction Temperature: Heating the reaction mixture is a standard method to increase the rate. Heating to reflux is a common strategy.[7][8][9]

    • Consider Microwave-Assisted Hydrolysis: For particularly stubborn esters, microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.[10][11][12][13][14]

Q2: My reaction starts but seems to stall at 40-60% conversion. Why isn't it going to completion?

A stalling reaction suggests that the initial conditions are adequate to start the process, but a limiting factor is preventing completion.

Possible Cause A: Precipitation of the Carboxylate Salt The product of the reaction, sodium or potassium 1-ethyl-1H-indole-2-carboxylate, may have limited solubility in the reaction mixture and could precipitate, coating the unreacted starting material or hindering effective mixing.

  • Expert Recommendation:

    • Increase Solvent Volume: Add more of the solvent/co-solvent mixture to maintain the solubility of all components throughout the reaction.

    • Monitor for Precipitate: Visually inspect the reaction for any solid formation. If a precipitate appears early on, add more solvent immediately.

Possible Cause B: Insufficient Water for Hydrolysis While an organic co-solvent is used for solubility, water is a key reagent. If the reaction is run in a primarily organic solvent with only a catalytic amount of aqueous base, there may not be enough water to hydrolyze all of the ester.

  • Expert Recommendation:

    • Adjust Solvent Ratios: Ensure a sufficient volume of water is present in your co-solvent system. Typical ratios for THF/water or Ethanol/water range from 1:1 to 4:1.

Q3: I'm observing an unexpected side product in my LCMS or NMR analysis. What could it be?

Side products are a clear indication of non-ideal reaction pathways. Identifying them is key to rectifying the conditions.

Possible Cause A: Transesterification If you are hydrolyzing an ethyl ester and using methanol (MeOH) as a co-solvent, a common side reaction is base-catalyzed transesterification, which forms the corresponding methyl ester.[3][15] This will appear as a mass difference of -14 Da (CH₂) in your mass spectrometry data.

  • Expert Recommendation:

    • Match Your Alcohol Solvent: To avoid transesterification, match the alcohol solvent to the ester's alcohol group. For an ethyl ester, use ethanol (EtOH).[6]

    • Use a Non-Alcoholic Co-Solvent: The best practice is to use an aprotic, water-miscible solvent like THF or dioxane, which cannot participate in transesterification.[3][6]

Possible Cause B: Decarboxylation Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) to form 1-ethyl-1H-indole, particularly at elevated temperatures.[16][17]

  • Expert Recommendation:

    • Lower the Reaction Temperature: If you suspect decarboxylation, reduce the reaction temperature and compensate with a longer reaction time. Room temperature hydrolysis is often feasible and minimizes this side reaction.[9]

    • Careful pH Control During Workup: Avoid strongly acidic conditions and excessive heat during the workup and isolation phase, as these can also promote decarboxylation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low conversion issues.

G start Start: Low Conversion Observed check_conversion Is conversion <10%? start->check_conversion check_stalled Does reaction stall? check_conversion->check_stalled No cause_fundamental Issue: Fundamental Conditions - Ineffective Base - Poor Solubility - Low Temperature check_conversion->cause_fundamental Yes check_side_product Unexpected side product? check_stalled->check_side_product No cause_limiting Issue: Limiting Factor - Product Precipitation - Insufficient Water check_stalled->cause_limiting Yes cause_transesterification Side Product: Transesterification (e.g., using MeOH for Ethyl Ester) check_side_product->cause_transesterification Yes (Mass = M-14) cause_decarboxylation Side Product: Decarboxylation (Loss of CO2) check_side_product->cause_decarboxylation Yes (Mass = M-44) solution_fundamental Solution: 1. Use LiOH (3-6 eq.) 2. Use THF/Water co-solvent 3. Heat to reflux or use microwave cause_fundamental->solution_fundamental solution_limiting Solution: 1. Add more solvent 2. Ensure sufficient H2O in mixture cause_limiting->solution_limiting solution_transesterification Solution: - Use EtOH for Ethyl Ester - Best: Use THF or Dioxane cause_transesterification->solution_transesterification solution_decarboxylation Solution: - Lower reaction temperature - Compensate with longer time cause_decarboxylation->solution_decarboxylation end End: High Conversion Achieved solution_fundamental->end solution_limiting->end solution_transesterification->end solution_decarboxylation->end

Caption: Troubleshooting workflow for low conversion hydrolysis.

Frequently Asked Questions (FAQs)

  • Q: Why is base-catalyzed hydrolysis (saponification) preferred over acid-catalyzed hydrolysis for this substrate?

    • A: Base-catalyzed hydrolysis is effectively irreversible. The final step of the mechanism is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid.[1][2] This highly favorable step drives the entire reaction to completion. In contrast, acid-catalyzed hydrolysis is a reversible equilibrium, which requires a large excess of water to achieve high conversion and can be difficult to push to completion.[6][18]

  • Q: What is a typical reaction time and temperature?

    • A: This is highly dependent on the chosen conditions. With a robust system like LiOH in refluxing THF/water, the reaction may be complete in 2-6 hours.[7][8] For room temperature reactions, it could take 8-24 hours. Reaction progress should always be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Q: Can I use a phase-transfer catalyst (PTC)?

    • A: Yes, a PTC can be an excellent strategy if you need to run the reaction in a biphasic system (e.g., an organic solvent not miscible with water). The PTC, typically a quaternary ammonium salt, transports hydroxide ions from the aqueous phase into the organic phase to react with the ester.[19][20] This can significantly accelerate reactions in two-phase systems.[21][22]

  • Q: How do I work up the reaction to isolate my carboxylic acid?

    • A: After the reaction is complete, the mixture (which contains the carboxylate salt) is typically cooled, and any organic solvent is removed under reduced pressure. The remaining aqueous solution is then diluted with water, washed with an immiscible organic solvent (like ethyl acetate) to remove any unreacted starting material, and then carefully acidified (e.g., with 1M HCl) to a pH of ~3.[9] This protonates the carboxylate, causing the desired carboxylic acid to precipitate or be extracted with an organic solvent.

Data Summary: Comparison of Hydrolysis Conditions

Base Solvent System Typical Temp. Potential Issues & Considerations References
NaOH / KOHEtOH / H₂ORefluxStandard, cost-effective. Can be slow. Risk of transesterification if alcohol doesn't match ester.[6][7][8]
NaOH / KOHTHF / H₂ORoom Temp - RefluxGood for solubility. Can still be sluggish for hindered esters.[3][6]
LiOH THF / H₂O Room Temp - Reflux Highly recommended. Often superior kinetics due to Li⁺ coordination. Excellent for stubborn esters.[3][4][5]
K₂CO₃EtOH / H₂O (Microwave)100-180 °CAlternative, milder base. Microwave assistance provides rapid heating and short reaction times.[10]
HCl / H₂SO₄H₂O / DioxaneRefluxAcid-catalyzed. Reaction is reversible and may not reach completion. Not generally recommended.[6][18]

Validated Experimental Protocol: LiOH-Mediated Hydrolysis

This protocol is optimized for the hydrolysis of ethyl 1-ethyl-1H-indole-2-carboxylate, leveraging the enhanced reactivity of lithium hydroxide in a homogeneous co-solvent system.

Materials and Reagents:

  • Ethyl 1-ethyl-1H-indole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, dissolve ethyl 1-ethyl-1H-indole-2-carboxylate (1.0 eq.) in a 3:1 mixture of THF and water (e.g., for 1 gram of ester, use 15 mL of THF and 5 mL of water).

    • Stir the solution at room temperature until the ester is fully dissolved.

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq.) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase) or by LCMS analysis. The reaction is complete when the starting ester spot/peak is no longer visible.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature in an ice bath.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with deionized water (approx. 20 mL).

    • Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove any non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH ~3 by adding 1M HCl dropwise with stirring. A precipitate of the carboxylic acid product should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-1H-indole-2-carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Saponification Reaction Mechanism

References

preventing decarboxylation of 1-ethyl-1H-indole-2-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-ethyl-1H-indole-2-carboxylic acid. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered during its use in synthesis, particularly the prevention of undesired decarboxylation. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application, offering insights grounded in mechanistic understanding and validated protocols.

Introduction: The Challenge of Indole-2-Carboxylic Acid Stability

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility, however, is often hampered by the lability of the C2-carboxyl group. Indole-2-carboxylic acids are notoriously prone to decarboxylation, especially under thermal or acidic conditions, leading to the formation of the corresponding 2-unsubstituted indole.[3][4][5] This side reaction can significantly lower the yield of desired products and complicate purification processes. Understanding the mechanisms driving this instability is the first step toward effective mitigation.

The decarboxylation of heteroaromatic carboxylic acids, including indole-2-carboxylic acids, can proceed through several pathways.[6][7] In acidic media, protonation of the indole ring can facilitate the loss of carbon dioxide.[6][7] Thermally, the reaction can be promoted by the formation of a stabilized intermediate. The presence of the N-ethyl group in your specific substrate does not fundamentally alter this inherent reactivity, but it does influence the electronic properties of the indole ring.

This guide will address the most frequently asked questions and troubleshooting scenarios to help you maintain the integrity of your this compound throughout your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving low yields and I'm isolating 1-ethyl-1H-indole as a major byproduct. What's happening?

This is a classic signature of unintended decarboxylation occurring under your coupling conditions. Many standard amide coupling protocols can inadvertently promote this side reaction.

Root Causes:

  • Elevated Temperatures: Many coupling reagents require heating to drive the reaction to completion. However, indole-2-carboxylic acids can decarboxylate when heated, sometimes at temperatures as low as the reflux temperature of common solvents like THF or DMF.[3][8]

  • Acidic Conditions: Some coupling reagents or additives generate acidic byproducts. For example, the hydrochloride salts of carbodiimides (like EDC·HCl) or the formation of HOBt esters can create a sufficiently acidic microenvironment to catalyze decarboxylation.[6][7]

  • Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to cumulative decarboxylation, eroding your product yield over time.

Troubleshooting Flowchart:

G cluster_0 Problem: Decarboxylation During Amide Coupling start Low Yield & 1-Ethyl-1H-indole byproduct cond1 Reaction Temperature > 40°C? start->cond1 action1 Lower temperature to 0°C - RT. Use high-concentration conditions to accelerate rate. cond1->action1 Yes cond2 Using standard carbodiimide (e.g., EDC·HCl)? cond1->cond2 No action1->cond2 action2 Switch to a phosphonium-based (PyBOP, HBTU) or uronium-based (HATU) coupling reagent. These often work faster and at lower temperatures. cond2->action2 Yes cond3 Is the reaction time > 12 hours? cond2->cond3 No action2->cond3 action3 Monitor reaction closely (TLC, LC-MS). Work up as soon as starting material is consumed. cond3->action3 Yes end_node Optimized Amide Coupling cond3->end_node No action3->end_node

Caption: Troubleshooting logic for amide coupling reactions.

Recommended Protocol:

For a robust amide coupling that minimizes decarboxylation, consider the following conditions. This protocol leverages a modern coupling reagent that is highly efficient at room temperature or below.[9]

Protocol 1: Low-Temperature Amide Coupling using HATU

  • Dissolution: Dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF or CH₂Cl₂ in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling Reagent Addition: Add a solution of HATU (1.1 equiv) in anhydrous DMF dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q2: I need to perform a reaction on a substituent attached to the indole ring, but the carboxylic acid is interfering and/or decarboxylating. Should I use a protecting group?

Yes, protecting the carboxylic acid as an ester is an excellent strategy to prevent decarboxylation and mask its reactivity. The choice of ester is critical and depends on the conditions of your subsequent reaction steps.

Key Considerations for Ester Selection:

  • Stability: The ester must be stable to the reaction conditions you plan to employ.

  • Cleavage: You must be able to remove the ester group at the end of your synthesis without affecting other functional groups in your molecule.

Ester TypeProtection MethodDeprotection ConditionsBest For
Methyl or Ethyl Ester Fischer esterification (e.g., MeOH/EtOH, cat. H₂SO₄) or reaction with acyl chloride.[10][11]Saponification (e.g., LiOH, NaOH, or KOH in aq. alcohol).Reactions tolerant to basic hydrolysis.
tert-Butyl Ester Reaction with isobutylene (acid catalyst) or tert-butyl bromide.Acidolysis (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂).Reactions requiring basic or nucleophilic conditions.
Benzyl Ester Reaction with benzyl bromide (base catalyst).Hydrogenolysis (e.g., H₂, Pd/C).Molecules sensitive to acid and base but stable to catalytic hydrogenation.

Protocol 2: Protection as a tert-Butyl Ester

  • Suspension: Suspend this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Activation: Add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF (1 drop). Stir at room temperature until gas evolution ceases (approx. 1-2 hours), indicating the formation of the acid chloride.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Re-dissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0°C. Add tert-butanol (2.0 equiv) followed by the dropwise addition of pyridine (2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Perform a standard aqueous work-up and purify by column chromatography to yield the tert-butyl ester.

Q3: Is there a way to intentionally decarboxylate my compound cleanly if I need the 1-ethyl-1H-indole core?

Absolutely. While often a nuisance, decarboxylation can be a strategic step. The key is to achieve a clean, high-yielding transformation without thermal decomposition of the desired indole product.[3] Classical methods often involve heating in high-boiling solvents like quinoline with a copper catalyst, but these conditions can be harsh.[3][12]

Modern, Milder Decarboxylation Methods:

  • Microwave-Assisted Decarboxylation: Microwave heating can rapidly and efficiently induce decarboxylation, often in minutes, minimizing the formation of degradation byproducts.[3][13]

  • Catalytic Decarboxylation: Silver- or copper-catalyzed methods in solvents like DMSO or sulfolane can achieve decarboxylation under more controlled conditions than traditional thermal methods.[4][14] A patent also describes a method using an organic acid catalyst in DMF.[15]

G cluster_1 Strategic Decarboxylation Workflow start 1-Ethyl-1H-indole- 2-carboxylic Acid process Decarboxylation Conditions (e.g., Microwave, Sulfolane, 300°C, 20 min) start->process product 1-Ethyl-1H-indole process->product byproduct CO₂ process->byproduct

Caption: A simplified workflow for intentional decarboxylation.

Protocol 3: Efficient Decarboxylation in Sulfolane

This procedure is adapted from a robust method developed for various heteroaromatic carboxylic acids.[4]

  • Preparation: In a pressure-rated vial equipped with a stir bar, combine this compound (1.0 equiv) and sulfolane.

  • Heating: Seal the vial and heat the mixture to 300°C in a heating block or sand bath for 20 minutes.

  • Cooling & Extraction: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting 1-ethyl-1H-indole is often pure enough for subsequent steps, or it can be further purified by chromatography or distillation.

Summary and Best Practices

IssuePrimary CauseRecommended SolutionKey Principle
Decarboxylation during Coupling Heat, Acid, Long Reaction TimesUse low-temperature coupling reagents (HATU, PyBOP), maintain 0°C to RT, minimize reaction time.Kinetic Control
Interference in Other Reactions Acidity & Lability of -COOHProtect as an ester (e.g., t-butyl for base stability, benzyl for mild cleavage).Orthogonal Protection
Need for Clean Decarboxylation Harsh Thermal ConditionsEmploy microwave-assisted heating or high-temperature sulfolane protocol.Controlled Energy Input

By understanding the inherent chemical properties of this compound and applying the appropriate strategic solutions, researchers can effectively mitigate the challenge of decarboxylation. The protocols and troubleshooting guides provided here offer a starting point for developing robust and reliable synthetic procedures.

References

Technical Support Center: Scale-up Synthesis of 1-Ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling this synthesis from the lab bench to pilot or production scale. We will address common questions and troubleshoot frequent issues, focusing on the underlying chemical principles to empower you to make informed, data-driven decisions.

The most common and scalable approach involves a two-step process:

  • Formation of the Indole-2-carboxylic Acid Core: Typically achieved via the Reissert indole synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate followed by a reductive cyclization.[1][2]

  • N-Alkylation: Subsequent ethylation of the indole nitrogen to yield the final product.

This guide is structured to address issues in this logical synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable route to synthesize the this compound precursor, indole-2-carboxylic acid?

For multi-kilogram scale, the Reissert indole synthesis is a well-established and robust choice.[1] It starts from readily available and inexpensive materials, o-nitrotoluene and diethyl oxalate. The key steps are a base-catalyzed condensation followed by a reductive cyclization.[2] While classic Fischer indole synthesis is versatile, its reliance on potentially hazardous hydrazines and strongly acidic conditions can present challenges on a larger scale.[3][4][5]

Q2: I am planning the N-ethylation step. What are the critical parameters to consider for scale-up?

The N-alkylation of the indole-2-carboxylate precursor is a critical step where many scale-up issues arise. The key parameters are:

  • Choice of Base: The base must be strong enough to deprotonate the indole nitrogen but not so reactive that it causes side reactions with other functional groups. Common choices range from potassium carbonate (K₂CO₃) to stronger bases like sodium hydride (NaH).

  • Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is typically required to dissolve the indole salt and facilitate the Sₙ2 reaction.

  • Ethylating Agent: Ethyl iodide (EtI) is generally more reactive than ethyl bromide (EtBr) but is also more expensive and less stable. The choice often depends on a cost-benefit analysis and the reactivity of the specific substrate.

  • Temperature Control: This reaction is often exothermic. Precise temperature control is crucial on a large scale to prevent runaway reactions and the formation of impurities.

Q3: What are the primary safety concerns when scaling up this synthesis?

  • Handling of Pyrophoric Reagents: If using strong bases like NaH, strict anhydrous conditions and inert atmospheres (Nitrogen or Argon) are mandatory to prevent fires.

  • Thermal Hazards: The N-alkylation step can be significantly exothermic. A thorough process safety review, including reaction calorimetry, is recommended to understand the thermal profile and design appropriate cooling capacity.

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, grounding, and ventilation to mitigate fire and explosion risks.

  • Toxic Reagents: Hydrazine hydrate, if used in alternative routes, is highly toxic and carcinogenic, requiring specialized handling procedures.[6][7]

Troubleshooting Guide: Common Issues & Solutions

Part 1: Synthesis of Indole-2-carboxylic Acid (Reissert Method)

Q4: My initial condensation of o-nitrotoluene and diethyl oxalate is giving a low yield. What's wrong?

This Claisen-type condensation is highly sensitive to reaction conditions.

  • Insufficiently Anhydrous Conditions: The base used (typically potassium ethoxide) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Moisture will consume the base and halt the reaction.

  • Base Quality and Stoichiometry: Potassium ethoxide has been shown to give better results than sodium ethoxide.[1][2] Ensure you are using a fresh, high-purity base and an appropriate molar equivalent.

  • Reaction Temperature: The reaction is typically run at low to ambient temperatures. Running it too warm can lead to side reactions and decomposition of the product.

Q5: The reductive cyclization step is messy, producing multiple byproducts. How can I improve selectivity?

The reduction of the nitro group followed by intramolecular cyclization can be complex.

  • Choice of Reducing Agent: Classic methods use zinc in acetic acid or ferrous sulfate.[1][8] Catalytic hydrogenation (e.g., using Pd/C) is often cleaner and more scalable, avoiding large amounts of metallic waste.[9] A patent describes using hydrazine hydrate with a ferrous hydroxide catalyst as a gentle and effective method.[6][7]

  • pH Control: During the work-up, the pH is critical. The product, indole-2-carboxylic acid, is amphoteric and its solubility changes dramatically with pH. Impurities can often be separated by carefully adjusting the pH to selectively precipitate either the product or the impurities.[10]

Part 2: N-Ethylation of Indole-2-carboxylic Acid

Q6: The N-ethylation reaction is incomplete, even after extended reaction times. How can I drive it to completion?

An incomplete reaction is a common hurdle.

  • Insufficient Base Strength: If you are using a mild base like K₂CO₃, it may not be strong enough to fully deprotonate the indole nitrogen, especially if the starting material is not fully soluble. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Solvent Polarity: The solvent must be polar enough to facilitate the Sₙ2 reaction. DMF is a common choice. If solubility is an issue, consider a co-solvent system, but be mindful of potential side reactions.

  • Leaving Group: If using ethyl bromide, switching to the more reactive ethyl iodide can significantly increase the reaction rate.

Q7: My final product is contaminated with an O-alkylated impurity. How did this happen and how can I prevent it?

The carboxylate anion is a competing nucleophile. While N-alkylation is generally favored, some O-alkylation (forming the ethyl ester) can occur, especially under certain conditions.

  • Reaction Conditions: O-alkylation is more likely with harder electrophiles and in solvents that don't strongly solvate the carboxylate group.

  • Mitigation Strategy: A common industrial strategy is to perform the N-alkylation on the ethyl ester of indole-2-carboxylic acid first, and then hydrolyze the ester in a final step to obtain the desired carboxylic acid. This completely avoids the issue of O-alkylation.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Route A: Direct Ethylation cluster_1 Route B: Ester Protection Strategy A1 Indole-2-carboxylic Acid A2 N-Ethylation (Base, Et-X) A1->A2 A3 This compound A2->A3 B1 Indole-2-carboxylic Acid B2 Esterification (EtOH, Acid Cat.) B1->B2 B3 Ethyl Indole-2-carboxylate B2->B3 B4 N-Ethylation (Base, Et-X) B3->B4 B5 Ethyl 1-Ethyl-1H-indole-2-carboxylate B4->B5 B6 Hydrolysis (NaOH, H₂O) B5->B6 B7 This compound B6->B7 start START start->A1 start->B1

Figure 1. Comparison of synthetic routes for scaling. Route B avoids O-alkylation impurities.
Part 3: Purification and Isolation

Q8: I'm struggling with the final purification. Column chromatography is not feasible on a large scale. What are my options?

Large-scale purification relies on crystallization.

  • pH-Mediated Precipitation: As a carboxylic acid, the product's solubility is highly dependent on pH. You can often purify it by dissolving the crude material in a basic aqueous solution, filtering out any insoluble non-acidic impurities, and then re-precipitating the pure product by adding acid.

  • Salt Formation and Crystallization: A patented method for purifying indole-2-carboxylic acid involves forming a triethylamine salt, which can be crystallized, decolorized, and then re-acidified to yield the highly pure free acid.[10] This technique can be adapted for the N-ethylated derivative.

  • Recrystallization: Finding a suitable solvent system for recrystallization is key. A mixed solvent system (e.g., ethanol/water, ethyl acetate/heptane) often provides the best results for achieving high purity and good recovery.

Recommended Scale-up Protocol (Route B)

This protocol utilizes the ester protection strategy to avoid O-alkylation impurities and incorporates scalable purification methods.

Step 1: Esterification of Indole-2-carboxylic Acid
  • Setup: Charge a suitable reactor with Indole-2-carboxylic acid (1.0 eq.) and absolute ethanol (approx. 10 volumes).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) or use thionyl chloride for a more reactive approach.[11]

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Isolation: Reduce the volume of ethanol under vacuum. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield Ethyl 1H-indole-2-carboxylate.[11]

Step 2: N-Ethylation of Ethyl 1H-indole-2-carboxylate
  • Setup: To a clean, dry, inerted reactor, add Ethyl 1H-indole-2-carboxylate (1.0 eq.) and an anhydrous polar aprotic solvent like DMF (5-10 volumes).

  • Base Addition: Cool the solution (e.g., to 0-5°C) and add sodium hydride (60% dispersion in mineral oil, ~1.1 eq.) portion-wise, controlling the temperature and hydrogen evolution.

  • Alkylating Agent: Once the base addition is complete and hydrogen evolution has ceased, add ethyl iodide (1.1-1.2 eq.) dropwise, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by HPLC.

  • Quench: Carefully quench the reaction by slowly adding it to cold water.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate to yield crude Ethyl 1-ethyl-1H-indole-2-carboxylate.

Step 3: Saponification (Hydrolysis)
  • Setup: Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 eq.) and heat the mixture to reflux. Monitor the reaction by HPLC for the disappearance of the starting ester.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Wash the basic aqueous solution with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add hydrochloric acid to adjust the pH to ~2-3. The final product, this compound, will precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final, purified product.

This structured approach, combining a robust synthetic route with practical troubleshooting advice, should provide a solid foundation for your scale-up activities.

References

Technical Support Center: Catalyst Selection for Efficient N-Ethylation of Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-ethylation of indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high yields and selectivity in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the N-ethylation of indole-2-carboxylates.

Q1: Why is the choice of base and catalyst so critical for the N-ethylation of indole-2-carboxylate?

The selectivity of the alkylation of the indole ring is a significant challenge. The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon.[1][2] Without careful selection of the reaction conditions, a mixture of N1- and C3-alkylated products can be formed, complicating purification and reducing the yield of the desired product.[3][4]

The primary role of the base is to deprotonate the indole N-H. The choice of base and solvent system determines the nature of the resulting indolide anion. "Classical" conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF tend to fully deprotonate the nitrogen, leading to a "harder" anion that favors N-alkylation.[3][4][5] Incomplete deprotonation can result in a higher proportion of C3-alkylation.[4] Milder bases like cesium carbonate (Cs₂CO₃) have also proven highly effective, often providing excellent N-selectivity.[6][7]

Q2: What are the most common catalytic systems for this transformation?

For a simple N-ethylation, the reaction is typically base-mediated rather than truly catalytic in the sense of transition-metal catalysis. However, several systems are employed:

  • Strong Base Systems: The most traditional method involves stoichiometric amounts of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (DMF, THF).[5][8]

  • Weak Inorganic Base Systems: Bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent, milder alternatives.[4][6][9] Cesium carbonate, in particular, is noted for its high solubility and effectiveness in promoting N-alkylation, even for indoles that are not activated by electron-withdrawing groups.[6][7][9]

  • Phase-Transfer Catalysis (PTC): This method utilizes a biphasic system (e.g., aqueous NaOH and an organic solvent like benzene) with a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Bu₄N⁺HSO₄⁻).[10] This approach can be milder and avoid the need for strictly anhydrous conditions.

While transition metal catalysts (e.g., Iridium, Palladium) are powerful tools for enantioselective N-allylation, they are less commonly used for simple N-ethylation.[2][11][12]

Q3: How does the C2-carboxylate group on the indole ring influence the reaction?

The ethyl indole-2-carboxylate substrate is significantly predisposed to N-alkylation. The electron-withdrawing carboxylate group at the C2 position increases the acidity of the N-H proton.[2][13] This makes deprotonation by a base easier and tempers the nucleophilicity of the C3 position.[2] Consequently, the challenge of C3-alkylation is greatly diminished compared to alkylating an unsubstituted indole, allowing for a wider range of bases to be used effectively.

Q4: What are the key safety precautions when working with reagents like sodium hydride?

Sodium hydride (NaH) is a powerful base that requires careful handling.

  • Reactivity with Water: NaH reacts violently with water, releasing flammable hydrogen gas. All glassware must be flame-dried, and all solvents must be anhydrous.[4]

  • Inert Atmosphere: Reactions involving NaH should always be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.[4]

  • Dispersion in Oil: NaH is typically supplied as a 60% dispersion in mineral oil. The oil can be washed away with anhydrous hexane before use if required, but for many applications, it can be used directly.

  • Quenching: Excess NaH must be quenched carefully at the end of the reaction. This is typically done by slowly adding a proton source like isopropanol or ethanol at a low temperature (e.g., 0 °C) before aqueous workup.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Yield of the N-Ethylated Product

Question: My reaction has stalled, or the yield of my N-ethyl indole-2-carboxylate is very low. What are the likely causes and solutions?

  • Possible Cause A: Ineffective Deprotonation

    • Explanation: The N-H bond of the indole must be deprotonated to form the nucleophilic anion. If the base is not strong enough, is of poor quality, or if conditions are not anhydrous, this step will be inefficient.

    • Troubleshooting Suggestions:

      • Verify Base Quality: Use a fresh, unopened container of your base if possible. Sodium hydride can be passivated by atmospheric moisture over time.

      • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. For NaH reactions, this is critical.[4]

      • Switch to a Stronger Base/Solvent System: If using a weaker base like K₂CO₃, consider switching to Cs₂CO₃ or the more powerful NaH/DMF system.[6][14] Cesium carbonate in a polar aprotic solvent like DMPU has been shown to be very effective.[6]

  • Possible Cause B: Low Reactivity of Ethylating Agent

    • Explanation: The reactivity of ethylating agents follows the order: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. If you are using a less reactive halide, the reaction may be sluggish.

    • Troubleshooting Suggestions:

      • Switch to Ethyl Iodide: If you are using ethyl bromide, switching to ethyl iodide will increase the reaction rate.

      • Use an Additive: In some cases, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with an alkyl bromide or chloride via an in situ Finkelstein reaction.

  • Possible Cause C: Suboptimal Reaction Temperature

    • Explanation: The activation energy for the reaction may not be reached at the current temperature. While many N-alkylations proceed at room temperature after deprotonation, some systems require heating.

    • Troubleshooting Suggestions:

      • Increase Temperature: Raising the temperature can significantly improve yields and reaction rates. For instance, increasing the temperature from 25 °C to 80 °C has been shown to be effective in driving N-alkylation to completion.[5][14] Monitor the reaction by TLC or LC-MS to avoid decomposition.

Problem 2: Formation of Side-Products

Question: My reaction is producing significant impurities alongside the desired N-ethylated product. How can I identify and prevent them?

  • Possible Cause A: Hydrolysis of the Ethyl Ester

    • Explanation: The ethyl ester of indole-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially if water is present. This is a common issue when using strong aqueous bases like KOH.[15]

    • Troubleshooting Suggestions:

      • Use Anhydrous Conditions: This is the most effective way to prevent hydrolysis.

      • Choose a Non-Hydrolytic Base: Carbonate bases like Cs₂CO₃ or K₂CO₃ in an aprotic solvent (e.g., DMF, Acetone) are less prone to causing hydrolysis than hydroxide bases.[6][9]

      • Control Stoichiometry: Using a large excess of a strong base in the presence of trace water can promote this side reaction.

  • Possible Cause B: Competing C3-Alkylation

    • Explanation: While the C2-carboxylate group strongly favors N-alkylation, C3-alkylation can still occur under certain conditions, particularly if deprotonation is incomplete.[3][4]

    • Troubleshooting Suggestions:

      • Ensure Complete Deprotonation: Use a sufficient excess (e.g., 1.1-1.2 equivalents) of a strong base like NaH in a polar aprotic solvent like DMF or DMSO.[4] This ensures the concentration of the neutral indole, which can react at C3, is minimized.

      • Optimize Temperature: Higher temperatures generally favor N-alkylation over C3-alkylation.[5]

  • Possible Cause C: Over-alkylation

    • Explanation: While less common for the indole nitrogen, it's theoretically possible under harsh conditions, though unlikely in this specific case. A more common issue in broader amine alkylation is di-alkylation.[4]

    • Troubleshooting Suggestions:

      • Monitor Reaction Progress: Use TLC or LC-MS to track the formation of the product and stop the reaction once the starting material is consumed to prevent further reactions.

      • Control Stoichiometry: Avoid using a large excess of the ethylating agent. A slight excess (1.05-1.2 equivalents) is typically sufficient.[4]

Quantitative Data & Experimental Protocols

Data Presentation

The choice of base and solvent is paramount for achieving high N-selectivity and yield.

Table 1: Comparison of Common Base/Solvent Systems for Indole N-Alkylation

EntryBase (equiv.)SolventTemperature (°C)Alkylating AgentYield (%)N:C3 RatioReference
1NaH (1.1)DMF80Benzyl Bromide91>20:1[5]
2Cs₂CO₃ (1.5)DMPU80Styrene Oxide*78N-Alkylation only[6]
3KOH (3.0)Acetone20Benzyl Bromide~95%N-Alkylation only[15]
4K₂CO₃ (1.0)TFE110Benzyl Alcohol**>99%N-Alkylation only[16][17]
5Bu₄N⁺HSO₄⁻ (cat.)Benzene/50% NaOHRTAlkyl Halides78-98%N-Alkylation only[10]

*Note: Styrene oxide is a different class of electrophile, but the data demonstrates the efficacy of the Cs₂CO₃/DMPU system. **Note: This system uses an alcohol as the alkylating agent via a borrowing-hydrogen methodology, which is a different mechanism but highlights alternative conditions.

Experimental Protocols

Protocol 1: N-Ethylation using Cesium Carbonate (A Mild and Efficient Method)

This protocol is adapted from methodologies favoring mild conditions with high N-selectivity.[6][7]

  • To a round-bottom flask, add ethyl indole-2-carboxylate (1.0 equiv.) and cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Under a nitrogen atmosphere, add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the ethylating agent (e.g., ethyl iodide, 1.2 equiv.) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Classical N-Ethylation using Sodium Hydride

This protocol follows the classical approach for indole N-alkylation.[4][5]

  • To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Add a solution of ethyl indole-2-carboxylate (1.0 equiv.) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add the ethylating agent (e.g., ethyl bromide, 1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50 °C) may be required.

  • Cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Visual Guides

Catalyst & Base Selection Workflow

G start Start: N-Ethylation of Ethyl Indole-2-carboxylate sensitive_groups Are other functional groups sensitive to strong base? start->sensitive_groups anhydrous_ok Can you ensure strictly anhydrous conditions? sensitive_groups->anhydrous_ok No mild_base Use mild base system: Cs₂CO₃ in DMF/DMPU or K₂CO₃ in Acetone/DMF sensitive_groups->mild_base Yes strong_base Use strong base system: NaH in anhydrous DMF/THF anhydrous_ok->strong_base Yes recheck Re-evaluate base sensitivity. Consider PTC as an alternative. anhydrous_ok->recheck No ptc Consider Phase-Transfer Catalysis (PTC): KOH / Toluene / Bu₄N⁺HSO₄⁻ recheck->ptc

Caption: Decision tree for selecting a suitable base system.

Troubleshooting Flowchart for Low Yield

G start Problem: Low Yield check_sm Starting material consumed? start->check_sm check_purity Check purity of starting materials and solvents. Ensure anhydrous conditions. check_sm->check_purity No decomposition Decomposition observed? check_sm->decomposition Yes stronger_base Use a stronger base (e.g., NaH) or a more effective mild base (Cs₂CO₃). check_purity->stronger_base increase_temp Increase reaction temperature. (e.g., 60-80 °C) more_reactive_agent Switch to a more reactive ethylating agent (EtBr -> EtI). increase_temp->more_reactive_agent stronger_base->increase_temp milder_cond Use milder conditions: - Lower temperature - Weaker base (e.g., Cs₂CO₃) decomposition->milder_cond Yes success Problem Solved decomposition->success No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Managing Reaction Exotherms in 1-Ethyl-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-ethyl-1H-indole-2-carboxylic acid is a critical process step for numerous pharmaceutical intermediates.[1] While synthetically straightforward, the common N-alkylation route presents significant thermal hazards that demand rigorous control. This guide provides expert-driven troubleshooting advice and protocols to help researchers, scientists, and process chemists safely manage reaction exotherms, ensuring both operational safety and product quality. The primary focus will be on the N-alkylation of an indole-2-carboxylate precursor, which is the most common and hazardous step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses immediate, common concerns regarding thermal safety during the synthesis.

Q1: My reaction temperature is spiking rapidly after adding the ethylating agent! What is the immediate course of action?

A1: This indicates that the rate of heat generation is exceeding the rate of heat removal. Take these steps immediately:

  • Stop Reagent Addition: Immediately cease the addition of the ethylating agent (e.g., ethyl iodide, diethyl sulfate).[2]

  • Enhance Cooling: Ensure the cooling bath is at maximum capacity and making good contact with the flask.[2] If necessary, add more dry ice or switch to a colder bath mixture (e.g., dry ice/acetone).

  • Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and prevent localized hot spots.[2]

  • Prepare for Quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction by adding a pre-chilled, appropriate quenching agent (e.g., acetic acid, isopropanol) to neutralize the unreacted base. This is a last resort as it will result in loss of product.

Q2: What are the early warning signs of a potential runaway reaction?

A2: Key indicators include:

  • A sudden, unexpected increase in reaction temperature that does not stabilize.

  • A rise in temperature even after stopping reagent addition.

  • Noticeable increase in gas evolution (e.g., hydrogen from NaH reacting with moisture).

  • A visible change in reaction mixture viscosity or color that deviates from the expected profile.

  • Pressure buildup in a closed or semi-closed system.

Q3: Why is the combination of Sodium Hydride (NaH) and Dimethylformamide (DMF) so hazardous?

A3: The NaH/DMF system is notoriously dangerous and has been implicated in multiple industrial accidents.[3] At temperatures as low as 40°C, NaH can initiate a highly exothermic decomposition of DMF.[3] This decomposition is self-accelerating (autocatalytic) and produces flammable gases, leading to a rapid increase in both temperature and pressure that can result in a violent runaway reaction or explosion.[3][4] Extreme caution and specialized safety assessments like reaction calorimetry are mandatory before scaling up any process using this reagent combination.[3][4]

Q4: Can I use a different base/solvent system to avoid the hazards of NaH/DMF?

A4: Absolutely. Safer alternatives are strongly recommended. Phase-transfer catalysis (PTC) using aqueous sodium hydroxide (NaOH) with a suitable phase-transfer catalyst in a water-immiscible solvent is a well-established, safer alternative for N-alkylation.[5] Other options include using weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent, though this may require higher temperatures and longer reaction times.

Section 2: In-Depth Troubleshooting Guides

This section provides a detailed, cause-and-effect analysis of problems encountered during the critical N-alkylation step.

Guide 2.1: N-Alkylation of Ethyl 1H-indole-2-carboxylate

The most common synthetic route involves the deprotonation of ethyl 1H-indole-2-carboxylate with a strong base like sodium hydride (NaH), followed by alkylation with an ethylating agent. The exotherm is primarily generated during two phases: the reaction of NaH with trace moisture and the main SN2 alkylation reaction.

Problem: Uncontrolled Exotherm During NaH Addition

  • Symptom: Rapid temperature rise and vigorous gas (H₂) evolution immediately upon adding NaH dispersion to the solvent, before the indole substrate is fully engaged.

  • Root Cause & Analysis: Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide, a highly exothermic reaction.[6][7] The primary cause is almost always the presence of residual water in the solvent (e.g., DMF, THF) or on the glassware. Anhydrous grade solvents can still absorb atmospheric moisture if not handled under inert conditions.

  • Solution & Rationale:

    • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvent Purity: Use a freshly opened bottle of a high-purity, anhydrous solvent or purify the solvent using appropriate methods (e.g., distillation from a suitable drying agent).

    • Inert Atmosphere: Conduct the entire procedure under a strict inert atmosphere.[6] Purge the reaction flask with N₂/Ar before adding reagents.

    • Controlled Addition: Add the NaH dispersion portion-wise to the solvent at a controlled temperature (e.g., 0 °C) and monitor for any initial exotherm or gas evolution before adding the indole substrate. This allows the NaH to react with any trace impurities before the main reaction begins.

Problem: Severe Exotherm During Ethylating Agent Addition

  • Symptom: The reaction temperature rises sharply and is difficult to control as the ethylating agent (e.g., ethyl iodide) is added.

  • Root Cause & Analysis: The SN2 reaction between the sodium indolide anion and the ethylating agent is highly exothermic. The rate of this reaction, and thus the rate of heat generation (Qgen), is directly proportional to the concentration of both reactants. Adding the ethylating agent too quickly causes Qgen to overwhelm the cooling system's capacity to remove heat (Qrem), leading to a thermal runaway.[8]

  • Solution & Rationale:

    • Controlled Dosing: Add the ethylating agent slowly and dropwise via a syringe pump or an addition funnel.[2][8] This is the most critical parameter for controlling the exotherm. The addition rate should be adjusted based on the real-time temperature reading, ensuring it remains within a safe, predetermined range.

    • Adequate Cooling: Use a cooling bath with sufficient thermal mass and a temperature significantly lower than the desired reaction temperature (e.g., a dry ice/acetone bath for a 0 °C reaction). This creates a larger temperature differential (ΔT), improving the rate of heat removal.

    • Reaction Calorimetry: For scale-up, reaction calorimetry is essential.[9][10][11][12] This technique measures the heat flow in real-time, allowing you to determine the total heat of reaction, the maximum rate of heat release, and the potential for thermal accumulation.[13] This data is crucial for designing a safe and robust process at a larger scale.[9][12][13]

ParameterRecommendation for Lab Scale (~1-10 g)Rationale
Initial Temp. 0 °CSlows initial reaction rate, providing a wider safety margin.
Ethyl Iodide Addition Dropwise via syringe pump over 30-60 minEnsures heat generation rate does not exceed heat removal rate.
Max Temp. (Tmax) Do not exceed 10 °C during additionPrevents accumulation of unreacted starting material at low temp.
Cooling Bath Dry Ice / Acetone (-78 °C)Provides a large ΔT for efficient heat removal.
Stirring Vigorous overhead or magnetic stirringPrevents localized hot spots and ensures efficient heat transfer.[2]

Section 3: Protocols & Workflows

Protocol 3.1: Safe N-Alkylation of Ethyl 1H-indole-2-carboxylate

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dry Ice / Acetone

  • Saturated Ammonium Chloride (aq.) solution (for quenching)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a rubber septum.

  • Inerting: Purge the flask with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Addition: Add anhydrous DMF to the flask via cannula or syringe. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Carefully weigh the 60% NaH dispersion and wash it with anhydrous hexane (x3) under nitrogen to remove the mineral oil. Suspend the washed NaH in a small amount of anhydrous DMF and add it portion-wise to the reaction flask at 0 °C. Observe for any gas evolution.

  • Substrate Addition: Dissolve the ethyl 1H-indole-2-carboxylate in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature to ensure complete deprotonation.

  • Alkylation (Critical Step): Cool the reaction mixture to -10 °C using a dry ice/acetone bath. Begin the slow, dropwise addition of ethyl iodide via a syringe pump. Crucially, monitor the internal temperature and adjust the addition rate to ensure the temperature does not exceed 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and very slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted NaH. CAUTION: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Workup: Proceed with standard aqueous workup and extraction.

Workflow 3.2: Decision-Making During a Temperature Excursion

The following diagram outlines the critical decision-making process when a thermal runaway is detected.

Exotherm_Management A Monitor Internal Temperature (T_internal) B Is T_internal > T_set_max? A->B C Continue Normal Operation B->C No D IMMEDIATELY STOP REAGENT ADDITION B->D Yes E Is Temperature Still Rising? D->E F Enhance Cooling: - Add more dry ice - Check bath contact E->F Yes G Temperature Stabilizes? E->G No F->G H Resume Addition at 50% Rate Re-evaluate safety parameters G->H Yes I PREPARE FOR EMERGENCY QUENCH G->I No J Initiate Slow Quench with Pre-chilled Acetic Acid/IPA I->J K Evacuate Area Alert Safety Officer J->K

Caption: Decision workflow for managing a thermal excursion.

Section 4: Advanced Safety Assessment: Reaction Calorimetry

For any process that will be scaled up, relying solely on a standard laboratory setup for thermal hazard assessment is insufficient. Reaction calorimetry is the industry standard for generating the data needed for safe scale-up.[9][12]

Why is it essential?

  • Quantifies Heat Release: It measures the total heat of reaction (ΔHrxn) and, more importantly, the rate of heat release (Qgen).[10]

  • Determines Cooling Requirements: The peak heat flow data allows engineers to calculate the required cooling capacity for a larger reactor, ensuring Qrem can always manage Qgen.[13]

  • Simulates Failure Scenarios: Calorimeters can simulate "loss of cooling" scenarios in a safe, controlled environment to determine the Maximum Temperature of the Synthesis Reaction (MTSR).[9] This data is critical for assessing the risk of a runaway reaction reaching the decomposition temperature of the reaction mass.

The diagram below illustrates the fundamental principle of thermal control that calorimetry helps to define.

Heat_Balance cluster_gen Heat Generation (Q_gen) cluster_rem Heat Removal (Q_rem) cluster_control Reactor State A Reaction Kinetics B Reagent Concentration H Internal Temperature A->H + C Addition Rate B->H + C->H + D Cooling System Capacity E Heat Transfer Coefficient (U) D->H - F Reactor Surface Area (A) E->H - G Temp. Differential (ΔT) F->H - G->H -

Caption: The balance between heat generation and heat removal.

References

Technical Support Center: Characterization of Impurities in 1-Ethyl-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1-ethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this important indole derivative. Adherence to strict purity thresholds is critical in pharmaceutical development, as even minute impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document provides in-depth, question-and-answer-based troubleshooting guides, detailed analytical protocols, and the scientific rationale behind these methodologies.

Overview of a Common Synthetic Route: Fischer Indole Synthesis

A prevalent method for synthesizing indole-2-carboxylic acid derivatives is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with a pyruvate derivative. For this compound, a common starting point would be the reaction of N-ethyl-N-phenylhydrazine with pyruvic acid, followed by cyclization.

Reaction Scheme:

  • Step 1: Hydrazone Formation: N-ethyl-N-phenylhydrazine reacts with pyruvic acid to form the corresponding hydrazone.

  • Step 2: Acid-Catalyzed Cyclization: The hydrazone undergoes a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring.[5][7][8]

Given the multiple steps and reactive intermediates, this synthesis is susceptible to the formation of various process-related impurities.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and analysis of this compound, focusing on the identification and characterization of impurities.

Q1: My final product shows low purity by HPLC with several unexpected peaks. What are the likely impurities?

Low purity can stem from a variety of sources, including starting materials, by-products, intermediates, and degradation products.[9] For the Fischer indole synthesis of this compound, common impurities include:

  • Unreacted Starting Materials: Residual N-ethyl-N-phenylhydrazine or pyruvic acid.

  • Incomplete Cyclization: The intermediate phenylhydrazone may persist if the cyclization conditions (acid concentration, temperature, reaction time) are not optimal.

  • Regioisomeric Impurities: If the arylhydrazine is substituted, cyclization can sometimes occur at different positions, leading to isomeric indole derivatives.[7]

  • Oxidation Products: Indoles can be susceptible to oxidation, especially when exposed to air and light, leading to colored impurities.[10]

  • Decarboxylation Product: The carboxylic acid group may be lost under harsh thermal or acidic conditions, yielding 1-ethyl-1H-indole.

  • Side-Reaction Products: Aldol condensation or other self-condensation reactions of the pyruvate starting material can occur under acidic conditions, leading to various by-products.[11]

Q2: I'm observing a peak in my LC-MS analysis with a mass that doesn't correspond to my product or starting materials. How do I begin to identify it?

Identifying an unknown peak requires a systematic approach combining chromatographic and spectroscopic data.[12][13]

  • Obtain High-Resolution Mass Spectrometry (HRMS) Data: This will provide a highly accurate mass measurement, allowing you to propose a molecular formula for the impurity.[14]

  • Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion will provide structural clues.[13][15] Look for characteristic fragments of the indole core or the ethyl and carboxylic acid groups.

  • Consider Potential Reactions: Based on the proposed molecular formula and fragmentation pattern, consider plausible side reactions that could have occurred during the synthesis. For example, a mass corresponding to a dimer of the product might suggest a condensation reaction.

  • Isolate the Impurity: If the impurity is present at a sufficient level (typically >0.1% as per ICH guidelines), isolation via preparative HPLC may be necessary for full structural elucidation by NMR.[16]

Q3: My ¹H NMR spectrum shows several unassigned signals. What could they be, and how can I identify them?

Unassigned signals in an NMR spectrum are a clear indication of impurities.[17][18]

  • Causality: These signals could correspond to any of the impurities listed in Q1. For example, residual starting materials will have distinct NMR signals. The presence of regioisomers can lead to a more complex aromatic region in the spectrum.

  • Identification Strategy:

    • Compare with Spectra of Starting Materials: Run NMR spectra of your starting materials (N-ethyl-N-phenylhydrazine and pyruvic acid) to identify any corresponding signals.

    • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can link protons to their attached carbons and nearby carbons, respectively.[19] This is invaluable for piecing together the structure of an unknown impurity.

    • Spiking Studies: If you have a synthesized standard of a suspected impurity, you can "spike" your NMR sample with a small amount of it. An increase in the intensity of the unassigned signals confirms the identity of the impurity.

Q4: How can I ensure my analytical methods are suitable for impurity detection according to regulatory standards?

Analytical methods must be validated to ensure they are suitable for their intended purpose, which in this case is the detection and quantification of impurities.[20] The International Council for Harmonisation (ICH) provides guidelines for this process.[6][9][21]

  • Key Validation Parameters:

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method must be sensitive enough to detect and quantify impurities at the levels required by ICH guidelines (e.g., reporting threshold of 0.05%).[9][21]

    • Linearity and Range: The method's response should be proportional to the concentration of the impurity over a specified range.

    • Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and are reproducible (precision).[22]

    • Robustness: The method should be unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.

Detailed Analytical Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential process-related impurities.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is designed for the identification and structural characterization of unknown impurities.[14][23]

Step-by-Step Methodology:

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[15]

  • Chromatographic Conditions: Use the same HPLC conditions as in Protocol 1 to ensure correlation of retention times.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to maximize the chances of detecting all impurities.

  • Mass Spectrometry Parameters:

    • Full Scan Mode: Acquire data over a mass range of m/z 100-1000 to detect all potential impurities.

    • MS/MS Mode (Data-Dependent Acquisition): Automatically trigger fragmentation of the most intense ions from the full scan to obtain structural information.

  • Data Analysis: Use software to extract accurate masses, predict elemental compositions, and analyze fragmentation patterns to propose structures for the unknown peaks.

Data Presentation & Visualization

Table 1: Potential Impurities and their Expected Mass Spectrometric Data

Impurity NamePlausible OriginExpected [M+H]⁺ (m/z)Key MS/MS Fragments
1-Ethyl-1H-indoleDecarboxylation of product146.0964Loss of ethyl group
N-ethyl-N-phenylhydrazineStarting Material137.1073Cleavage of N-N bond
Indole-2-carboxylic acidIncomplete ethylation162.0549Loss of CO₂
This compound ethyl esterEsterification side-reaction218.1176Loss of ethoxy group

Diagram 1: General Workflow for Impurity Identification

This diagram outlines the logical steps for identifying and characterizing an unknown impurity detected during routine analysis.

Impurity_Identification_Workflow start Unexpected Peak Detected (e.g., by HPLC-UV) lcms Perform LC-MS Analysis start->lcms hrms Obtain High-Resolution Mass (HRMS) lcms->hrms msms Acquire MS/MS Fragmentation Data hrms->msms propose Propose Molecular Formula & Tentative Structure msms->propose decision Impurity > Identification Threshold? (e.g., >0.10%) propose->decision isolate Isolate Impurity (Preparative HPLC) nmr Perform 1D & 2D NMR Spectroscopy isolate->nmr confirm Confirm Structure nmr->confirm end Document & Report Impurity confirm->end decision->isolate Yes decision->end No

Caption: Workflow for the identification and structural elucidation of unknown impurities.

Diagram 2: Troubleshooting Decision Tree for Low Purity

This decision tree helps diagnose the root cause of low product purity in the synthesis.

Troubleshooting_Purity start Low Product Purity Observed check_sm Analyze by HPLC: Peaks match starting materials? start->check_sm optimize_stoich Optimize Stoichiometry & Purification check_sm->optimize_stoich Yes check_intermediate Analyze by LC-MS: Peak matches hydrazone intermediate? check_sm->check_intermediate No end Purity Issue Resolved optimize_stoich->end optimize_cyclization Increase Acid Catalyst, Temperature, or Time check_intermediate->optimize_cyclization Yes check_side_products Analyze by HRMS/NMR: Unusual structures (dimers, isomers)? check_intermediate->check_side_products No optimize_cyclization->end optimize_conditions Modify Reaction Conditions (e.g., lower temperature, inert atm.) check_side_products->optimize_conditions Yes check_side_products->end No optimize_conditions->end

Caption: Decision tree for troubleshooting low purity in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-ethyl-1H-indole-2-carboxylic acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the nuanced landscape of indole derivatives, understanding the subtle yet significant impact of minor structural modifications is paramount. This guide provides an in-depth comparison of the bioactivity of 1-ethyl-1H-indole-2-carboxylic acid and its corresponding methyl ester. While direct comparative studies on these specific analogs are not extensively documented, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) from research on related indole-2-carboxylic acid derivatives to provide a predictive framework for their biological evaluation.

Introduction: The Indole Scaffold and the Carboxylic Acid vs. Ester Question

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including inhibitors of HIV-1 integrase[1][2], dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[3], and allosteric modulators of the cannabinoid CB1 receptor[4][5]. The functional group at the 2-position, be it a carboxylic acid or an ester, is a critical determinant of the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

The primary distinction between a carboxylic acid and its methyl ester lies in the acidity and hydrogen bonding capability of the carboxyl group. The carboxylic acid can act as a hydrogen bond donor and acceptor and can exist as a negatively charged carboxylate at physiological pH. This has profound implications for target binding, solubility, and cell membrane permeability. The methyl ester, being neutral and only a hydrogen bond acceptor, will exhibit different interactions with biological targets and have greater lipophilicity, which generally enhances cell permeability.

Physicochemical Properties: A Tale of Two Functional Groups

The seemingly minor change from a carboxylic acid to a methyl ester significantly alters the physicochemical properties of the molecule. These differences are crucial in predicting the bioactivity profile.

PropertyThis compoundThis compound methyl esterRationale for Difference
pKa ~3-4Not applicable (neutral)The carboxylic acid is acidic and will deprotonate at physiological pH. The ester is not ionizable.
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe acidic proton of the carboxylic acid is a hydrogen bond donor. The carbonyl oxygen in both is an acceptor.
Lipophilicity (LogP) LowerHigherThe neutral ester is more lipophilic than the potentially charged and more polar carboxylic acid.
Aqueous Solubility pH-dependent; higher at pH > pKaGenerally lowerThe carboxylate form of the acid is more soluble in water. The ester's higher lipophilicity reduces aqueous solubility.
Cell Permeability Lower (especially in ionized form)HigherIncreased lipophilicity and lack of charge generally lead to better passive diffusion across cell membranes.

Predicted Bioactivity and Mechanistic Considerations

Based on the differing physicochemical properties, we can extrapolate potential differences in the bioactivity of this compound and its methyl ester.

Target Engagement

The nature of the interaction with the biological target is a key differentiator. If the binding pocket of a target enzyme or receptor has a specific requirement for a hydrogen bond donor or an ionic interaction with a positively charged residue, the carboxylic acid would be expected to be more active. For instance, the indole nucleus of indole-2-carboxylic acid has been observed to chelate with two Mg2+ ions within the active site of HIV-1 integrase[1][2]. In such a case, the carboxylic acid is crucial for this interaction, and its esterification would likely lead to a significant loss of activity.

Conversely, if the binding site is predominantly hydrophobic, the more lipophilic methyl ester may exhibit stronger binding.

Cellular Activity

For intracellular targets, the compound must first cross the cell membrane. The higher lipophilicity of the methyl ester suggests it will have better cell permeability. This could lead to higher intracellular concentrations and, therefore, greater apparent activity in cell-based assays, even if the carboxylic acid has a higher affinity for the target protein in a biochemical assay. It is also possible for the methyl ester to act as a prodrug, being hydrolyzed to the active carboxylic acid by intracellular esterases.

The following diagram illustrates the potential fates of the two compounds and how they might interact with a target cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acid_ext Carboxylic Acid (hydrophilic, charged at pH 7.4) Acid_int Carboxylic Acid Acid_ext->Acid_int Poor Permeability Ester_ext Methyl Ester (lipophilic, neutral) Ester_int Methyl Ester Ester_ext->Ester_int Good Permeability mem Target Biological Target Acid_int->Target Binding Ester_int->Acid_int Hydrolysis Ester_int->Target Binding Esterases Esterases

Caption: Potential cellular uptake and metabolism of the carboxylic acid and its methyl ester.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine the comparative bioactivity, a series of well-defined experiments are necessary. The following protocols are standard methods for evaluating the biological effects of small molecules.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compounds on a cell line of interest.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and its methyl ester in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Enzyme Inhibition Assay (Example: IDO1 Inhibition)

This assay measures the ability of the compounds to inhibit a specific enzyme. The protocol below is a general guideline for an IDO1 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid (reductant).

  • Compound Incubation: In a 96-well plate, add the reaction buffer, recombinant human IDO1 enzyme, and varying concentrations of the test compounds.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Kynurenine Detection: Incubate the plate to convert N-formylkynurenine to kynurenine. Add Ehrlich's reagent and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the bioactivity of the two compounds.

G start Start: Synthesize and Purify Compounds physchem Physicochemical Characterization (pKa, LogP, Solubility) start->physchem biochem Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) physchem->biochem cell_based Cell-Based Assays (e.g., Cell Viability, Reporter Assays) physchem->cell_based data_analysis Data Analysis (IC50/EC50 Determination) biochem->data_analysis cell_based->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion on Comparative Bioactivity sar->conclusion

Caption: General experimental workflow for comparing the bioactivity of two related compounds.

Conclusion and Future Directions

A definitive comparison requires direct experimental evaluation using the protocols outlined above. Future research should focus on a head-to-head comparison of these compounds against a panel of relevant biological targets to elucidate their SAR and determine their therapeutic potential.

References

Validation Guide: Establishing 1-ethyl-1H-indole-2-carboxylic acid as a Specific Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 1-ethyl-1H-indole-2-carboxylic acid as a specific inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The indole-2-carboxylic acid scaffold is a known starting point for the development of inhibitors against various enzymes, including HIV-1 integrase and IDO1.[1][2][3] This document outlines the critical experimental workflow, from initial potency assessment to the determination of specificity and cellular activity, designed for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[4][5] In the context of oncology, IDO1 has emerged as a critical immune checkpoint modulator.[6][7] Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive metabolites like kynurenine.[4][8] This creates a tolerogenic environment, allowing malignant cells to evade the host immune system.[7]

Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy, aimed at restoring anti-tumor immune responses.[6][8] While numerous IDO1 inhibitors have been developed, the validation of novel chemical entities requires a rigorous, multi-step process.[9] This guide uses this compound as a candidate molecule to illustrate this validation pathway.

Part 1: Primary Validation: In Vitro Enzymatic Potency (IC50 Determination)

Expertise & Causality: The first step is to confirm direct inhibition of the target enzyme and quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric. We utilize a cell-free enzymatic assay with recombinant human IDO1 (rhIDO1) to isolate the interaction between the compound and the enzyme, eliminating cellular uptake or metabolism variables. The assay measures the direct enzymatic conversion of L-tryptophan (L-Trp) to N-formylkynurenine, which is then converted to kynurenine. Kynurenine has a distinct absorbance at 321 nm, providing a straightforward spectrophotometric readout.

Experimental Workflow: IDO1 Enzymatic Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Assay Buffer: 50 mM Potassium Phosphate, pH 6.5 D Add buffer, rhIDO1, Ascorbic Acid, & Methylene Blue to 96-well plate A->D B Prepare Reagents: 1. rhIDO1 Enzyme 2. L-Tryptophan (Substrate) 3. Methylene Blue (Cofactor) 4. Ascorbic Acid (Reductant) B->D C Prepare Test Compound: Serial dilution of this compound E Add Test Compound or Vehicle (DMSO) C->E D->E F Pre-incubate for 10 min at 25°C E->F G Initiate reaction by adding L-Trp F->G H Incubate for 30-60 min at 37°C G->H I Stop reaction with 30% Trichloroacetic Acid H->I J Incubate for 30 min at 60°C (hydrolyzes N-formylkynurenine) I->J K Centrifuge plate to pellet protein J->K L Transfer supernatant to new UV-plate K->L M Read absorbance at 321 nm L->M N Calculate % Inhibition and plot dose-response curve to determine IC50 M->N

Caption: Workflow for IDO1 in vitro enzymatic IC50 determination.

Step-by-Step Protocol: IDO1 Enzymatic Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Enzyme Stock: Recombinant human IDO1, diluted to 2X final concentration in assay buffer.

    • Cofactor/Substrate Mix (4X): Prepare a mix containing L-Tryptophan, ascorbic acid, and methylene blue in assay buffer.

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 10 mM. Further dilute in assay buffer.

  • Assay Plate Setup (96-well UV-transparent plate):

    • To appropriate wells, add 50 µL of 2X rhIDO1 enzyme solution.

    • Add 25 µL of the test compound dilution or vehicle control (e.g., 1% DMSO in buffer). A known inhibitor like Epacadostat should be used as a positive control.

    • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the 4X cofactor/substrate mix to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 60°C for 30 minutes to fully hydrolyze the N-formylkynurenine product to kynurenine.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer 100 µL of the supernatant to a new 96-well UV plate.

    • Measure the absorbance at 321 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Sample IC50 Data
CompoundTargetIC50 (µM) [Mean ± SD, n=3]
This compoundIDO11.17 ± 0.15
Epacadostat (Reference Inhibitor)IDO10.07 ± 0.01

Part 2: Elucidating the Mechanism of Inhibition (MoA)

Trustworthiness & Logic: Determining the IC50 is insufficient for validation. Understanding how the compound inhibits the enzyme (its Mechanism of Action) is critical. MoA studies reveal whether the inhibitor competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive). This knowledge is fundamental for lead optimization and predicting in vivo behavior. We perform kinetic studies by measuring the reaction rate at various substrate concentrations in the presence of a fixed concentration of our inhibitor.

Conceptual Diagram: Enzyme Inhibition Models

G cluster_comp Competitive cluster_noncomp Non-Competitive cluster_uncomp Uncompetitive E E ES ES E->ES +S EI EI E->EI +I ES->E ES->E +P EI->E E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ES2->E2 ES2->E2 +P ESI2 ESI ES2->ESI2 +I EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2 E3 E ES3 ES E3->ES3 +S ES3->E3 ES3->E3 +P ESI3 ESI ES3->ESI3 +I ESI3->ES3

Caption: Simplified models of enzyme inhibition mechanisms.

Step-by-Step Protocol: Enzyme Kinetic Analysis
  • Setup: Use the same enzymatic assay protocol as described in Part 1.

  • Variable Substrate: Create a matrix of reaction conditions. Vary the concentration of L-Tryptophan (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value).

  • Fixed Inhibitor: For each L-Tryptophan concentration, run reactions with no inhibitor (vehicle), and at least two fixed concentrations of this compound (e.g., at its IC50 and 3x its IC50).

  • Measure Velocity: Measure the initial reaction rates (velocity) for each condition.

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).

Part 3: Assessing Inhibitor Specificity

Authoritative Grounding: A truly valuable inhibitor is specific to its target. Lack of specificity can lead to off-target effects and toxicity. IDO1 has two related enzymes in the tryptophan catabolism pathway: Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).[4] A specific IDO1 inhibitor should show significantly less potency against these two enzymes. A selectivity of >100-fold is often desired for a high-quality chemical probe or drug candidate.

Step-by-Step Protocol: Counter-Screening
  • Obtain Enzymes: Acquire recombinant human IDO2 and TDO enzymes.

  • Develop Assays: Establish and optimize enzymatic assays for IDO2 and TDO. Note that assay conditions (pH, cofactors) may differ from the IDO1 assay and must be optimized for each enzyme.

  • Determine IC50: Using the optimized protocols, determine the IC50 of this compound against IDO2 and TDO, following the same methodology as in Part 1.

  • Calculate Selectivity Index: The selectivity index is calculated as the ratio of IC50 values (IC50 off-target / IC50 on-target).

Data Presentation: Comparative Selectivity Profile
CompoundIDO1 IC50 (µM)IDO2 IC50 (µM)TDO IC50 (µM)Selectivity (IDO2/IDO1)Selectivity (TDO/IDO1)
This compound1.17> 100> 100> 85-fold> 85-fold
Non-specific Control2.55.13.8~2-fold~1.5-fold

Part 4: Validation of Cellular Target Engagement

Expertise & Causality: Demonstrating that a compound inhibits a recombinant enzyme is the first step. The ultimate goal is to inhibit the target in its native environment—the cell. A cellular assay confirms that the compound can penetrate the cell membrane, is not immediately metabolized or effluxed, and engages the IDO1 enzyme to block its function. A common method is to use a cell line that expresses IDO1 (e.g., HeLa cells or IFN-γ stimulated SK-OV-3 cells) and measure the production of kynurenine in the culture medium.

Experimental Workflow: Cell-Based IDO1 Assay

G cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_cell_detection Detection & Analysis A Seed HeLa cells in a 96-well plate B Incubate for 24h A->B C Induce IDO1 expression with Interferon-gamma (IFN-γ) for 24h B->C D Remove medium C->D E Add fresh medium containing L-Tryptophan D->E F Add serial dilutions of Test Compound E->F G Incubate for 48h F->G H Collect cell culture supernatant G->H I Add Trichloroacetic Acid (TCA) H->I J Incubate for 30 min at 50°C I->J K Transfer supernatant to a new plate with Ehrlich's Reagent J->K L Incubate for 10 min K->L M Read absorbance at 480 nm L->M N Calculate Cellular IC50 M->N

Caption: Workflow for cell-based IDO1 functional assay.

Step-by-Step Protocol: Cellular Kynurenine Assay
  • Cell Culture:

    • Seed HeLa cells in a 96-well plate at an appropriate density.

    • After 24 hours, stimulate the cells with human IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment:

    • Remove the IFN-γ containing medium.

    • Add fresh medium containing L-Tryptophan and serial dilutions of this compound. Include vehicle and positive controls.

    • Incubate for 48 hours.

  • Kynurenine Detection:

    • Collect 100 µL of the cell culture supernatant.

    • Add 50 µL of 30% TCA, mix, and incubate at 50°C for 30 minutes.

    • Centrifuge to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • After 10 minutes, measure the absorbance at 480 nm.

  • Data Analysis:

    • Create a standard curve using known kynurenine concentrations.

    • Quantify the kynurenine produced in each well and determine the cellular IC50 value as described previously.

Conclusion

The validation of a specific enzyme inhibitor is a systematic process that builds a comprehensive evidence package. By following the workflow outlined in this guide—progressing from initial in vitro potency (IC50) and mechanistic studies (MoA) to crucial counter-screens for specificity and finally to confirmation of activity in a cellular context—researchers can confidently classify a novel compound like this compound. This rigorous, evidence-based approach is essential for the successful development of selective chemical probes and next-generation therapeutics targeting enzymes like IDO1.

References

A Researcher's Guide to the Structure-Activity Relationship of N-Alkylated Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indole nucleus represents a privileged scaffold, consistently appearing in molecules with significant biological activity. Among its many derivatives, N-alkylated indole-2-carboxylic acids have emerged as a versatile class of compounds with a wide range of therapeutic applications, from antiviral and anticancer agents to allosteric modulators of G-protein coupled receptors.[1][2][3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to inform the rational design of novel therapeutics.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The inherent chemical properties of the indole-2-carboxylic acid core, including its aromaticity, hydrogen bonding capabilities, and the acidic nature of the carboxyl group, make it an ideal starting point for medicinal chemistry campaigns. The nitrogen atom at the 1-position (N-1) offers a convenient handle for introducing various alkyl or aryl substituents, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties.

General Synthetic Strategies

The synthesis of N-alkylated indole-2-carboxylic acids is typically straightforward, often starting from the commercially available ethyl indole-2-carboxylate. A common and efficient method involves the direct N-alkylation of the indole nitrogen using an alkyl halide in the presence of a base, followed by hydrolysis of the ester to yield the desired carboxylic acid.[5]

Synthesis Ethyl Indole-2-carboxylate Ethyl Indole-2-carboxylate N-Alkylated Ethyl Indole-2-carboxylate N-Alkylated Ethyl Indole-2-carboxylate Ethyl Indole-2-carboxylate->N-Alkylated Ethyl Indole-2-carboxylate R-X, Base (e.g., KOH, NaH) N-Alkylated Indole-2-carboxylic Acid N-Alkylated Indole-2-carboxylic Acid N-Alkylated Ethyl Indole-2-carboxylate->N-Alkylated Indole-2-carboxylic Acid Hydrolysis (e.g., NaOH, KOH)

Caption: General synthetic route to N-alkylated indole-2-carboxylic acids.

Alternative multi-component reaction protocols have also been developed for the rapid generation of diverse 1,2,3-trisubstituted indoles, offering a more streamlined approach for library synthesis.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-alkylated indole-2-carboxylic acids is highly dependent on the nature and position of substituents on the indole ring. The following sections compare the SAR of this scaffold across different therapeutic targets.

Allosteric Modulators of the Cannabinoid CB1 Receptor

Indole-2-carboxamides, derived from their corresponding carboxylic acids, have been extensively studied as allosteric modulators of the cannabinoid CB1 receptor, a target for treating pain, appetite disorders, and drug addiction.[1]

Key SAR Insights:

  • N-1 Alkylation: Methylation of the indole nitrogen has been shown to be a viable modification.[1]

  • C-3 Position: The length of the alkyl chain at the C-3 position is critical for allosteric activity. A progressive increase in chain length from ethyl to n-pentyl can significantly impact the ligand's allosteric effects.[1][7] For instance, elongating the C3 alkyl chain from ethyl to n-pentyl in a series of indole-2-carboxamides led to a more potent allosteric modulator.[1]

  • C-5 Position: An electron-withdrawing group, such as chlorine, at the C-5 position is a key structural requirement for potent allosteric modulation.[8]

  • Carboxamide Moiety: The presence of the carboxamide functionality is essential for stimulatory effects on the CB1 receptor.[9] Modifications to the amine portion of the amide have shown that substituents like a 4-(piperidin-1-yl)phenethyl group are well-tolerated and contribute to high affinity.

Compound N-1 Substituent C-3 Substituent C-5 Substituent Biological Activity (CB1 Allosteric Modulation) Reference
ORG27569HEthylClPrototypical allosteric modulator[7][10]
ICAM-aMethylEthylClAllosteric modulator[1]
ICAM-bHn-PentylClMore potent modulator than ORG27569[1]
11j Hn-PentylClPotent allosteric modulator with high cooperativity[7]
12d Hn-PropylClPotent allosteric modulator with high binding cooperativity[8]
12f Hn-HexylClHigh binding affinity[8]
Antiviral Activity: HIV-1 Integrase and Influenza Virus Inhibitors

N-alkylated indole-2-carboxylic acids have demonstrated promising activity against various viruses, including HIV-1 and influenza.

Key SAR Insights for HIV-1 Integrase Inhibition:

  • Carboxylic Acid Group: The free carboxylic acid at the C-2 position is crucial for activity, as it is believed to chelate with Mg²⁺ ions in the active site of the integrase enzyme.[2][11] Esterification of this group generally leads to a loss of activity.[11]

  • C-3 Position: Introduction of a long-chain substituent at the C-3 position can significantly improve the inhibitory activity by interacting with a hydrophobic pocket near the active site.[12][13]

  • C-6 Position: Introduction of a halogenated benzene ring at the C-6 position can enhance binding through π–π stacking interactions with viral DNA.[2][11]

Compound N-1 Substituent C-3 Substituent C-6 Substituent IC₅₀ (µM) vs. HIV-1 Integrase Reference
1 HHH32.37[11]
17a HHHalogenated benzene3.11[2][11]
20a HLong branchH0.13[13]

Key SAR Insights for Anti-Influenza Activity:

  • N-1 Alkylation: While not extensively explored in the provided literature for influenza, general N-alkylation is a common strategy in indole-based antivirals.

  • Substituents on the Indole Ring: The antiviral activity of indole-2-carboxylate derivatives against influenza A was found to be significant for several compounds.[14] For instance, compound 14f showed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 µmol/L.[3][14]

  • Amino and Alkyloxy Groups: The presence of alkyloxy groups at the 4-position was not found to be critical for antiviral activity. However, the introduction of an acetyl group at an amino substituent was unfavorable for activity against RNA viruses.[3][14]

Anticancer Activity

Derivatives of indole-2-carboxylic acid have been investigated as potent inducers of apoptosis and inhibitors of key cancer-related enzymes.

Key SAR Insights:

  • Indole-2-carboxylic acid benzylidene-hydrazides: In this series, substitution at the C-3 position of the indole ring was found to be important for apoptotic activity. A phenyl group at C-3 led to a significant increase in potency.[15][16]

  • Indole-2-carboxamides as EGFR/CDK2 Dual Inhibitors: For this class of compounds, specific substitutions on the phenethyl moiety of the carboxamide were crucial for activity. For example, a 2-methylpyrrolidin-1-yl phenethyl derivative showed potent antiproliferative activity.[17]

  • Targeting 14-3-3η Protein: In a series of 1H-indole-2-carboxylic acid derivatives designed to target the 14-3-3η protein for the treatment of liver cancer, structural optimization led to a compound (C11 ) with potent inhibitory activities against several liver cancer cell lines.[18]

Compound Series Key Structural Features for Activity Target/Activity Reference
Benzylidene-hydrazidesPhenyl group at C-3 of the indole ringApoptosis induction[15][16]
Carboxamides2-methylpyrrolidin-1-yl phenethyl at the amideEGFR/CDK2 inhibition[17]
1H-indole-2-carboxylic acidsOptimized substitutions (Compound C11)14-3-3η protein inhibition[18]

Experimental Protocols

General Procedure for N-Alkylation and Hydrolysis

The following is a representative protocol for the synthesis of N-alkylated indole-2-carboxylic acids, based on literature methods.[5]

Step 1: N-Alkylation of Ethyl Indole-2-carboxylate

  • To a solution of ethyl indole-2-carboxylate in acetone, add aqueous potassium hydroxide (KOH).

  • Add the desired alkyl halide (e.g., benzyl bromide, allyl bromide).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the N-alkylated ethyl indole-2-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the N-alkylated ethyl indole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide (NaOH).

  • Reflux the reaction mixture for a specified time (e.g., 2 hours).

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the pure N-alkylated indole-2-carboxylic acid.

Experimental_Workflow cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis Start_A Ethyl Indole-2-carboxylate + Acetone + aq. KOH Add_Alkyl_Halide Add Alkyl Halide Start_A->Add_Alkyl_Halide Stir Stir at RT Add_Alkyl_Halide->Stir Workup_A Workup & Purification Stir->Workup_A Product_A N-Alkylated Ester Workup_A->Product_A Start_H N-Alkylated Ester + EtOH + aq. NaOH Product_A->Start_H Reflux Reflux Start_H->Reflux Workup_H Acidification & Filtration Reflux->Workup_H Product_H N-Alkylated Carboxylic Acid Workup_H->Product_H

Caption: Experimental workflow for the synthesis of N-alkylated indole-2-carboxylic acids.

In Vitro Biological Assays

The evaluation of the biological activity of these compounds involves a variety of in vitro assays tailored to the specific target.

  • CB1 Receptor Allosteric Modulation: Radioligand binding assays are used to determine the effect of the compounds on the binding of a known orthosteric ligand to the CB1 receptor.[1][7]

  • HIV-1 Integrase Inhibition: The inhibitory activity is typically assessed using a biochemical assay that measures the strand transfer activity of the recombinant HIV-1 integrase enzyme.[2][11]

  • Anticancer Activity: The antiproliferative effects are evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay. Apoptosis induction can be confirmed by methods like flow cytometry.[15][17]

Conclusion

The N-alkylated indole-2-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N-1, C-3, and C-5 positions in dictating the biological activity and target selectivity. A thorough understanding of these SAR trends, coupled with rational design and efficient synthetic strategies, will undoubtedly pave the way for the discovery of new and improved drugs based on this privileged heterocyclic core.

References

A Senior Scientist's Guide to Cross-Reactivity Profiling of 1-Ethyl-1H-indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the credo "one drug, one target" is an increasingly rare ideal. The reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. While sometimes fortuitous, leading to new therapeutic applications, unintended off-target interactions are a primary driver of adverse drug reactions (ADRs) and late-stage clinical failures. For promising scaffolds like the 1-ethyl-1H-indole-2-carboxylic acid derivatives, which have shown potential across various target classes including kinases and G-protein coupled receptors (GPCRs), a rigorous and early assessment of cross-reactivity is not just a regulatory hurdle, but a strategic imperative.[1][2]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this versatile chemical series. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to empower researchers, scientists, and drug development professionals to make more informed decisions, mitigating risks and accelerating the journey of safer, more effective therapeutics to the clinic.[2]

The Imperative of Early-Stage Profiling

Initiating cross-reactivity profiling during the hit-to-lead and lead optimization stages is a critical risk mitigation strategy.[2] Early identification of off-target liabilities allows medicinal chemists to abrogate these interactions through structure-activity relationship (SAR) studies, rather than shelving a promising candidate late in development due to unforeseen toxicity.[1] Broad-scale in vitro pharmacology profiling is an essential tool to predict potential clinical adverse effects, leveraging modern, cost-effective assay technologies.[3]

Comparative Analysis of Off-Target Profiles: An Illustrative Case Study

While extensive, publicly available cross-reactivity data for a wide array of this compound derivatives is limited, we can construct an illustrative comparison based on typical results from broad screening panels. Such panels are offered by contract research organizations (CROs) like Eurofins Discovery (SafetyScreen™ panels) and Reaction Biology (HotSpot™ platform).[4][5]

Consider three hypothetical derivatives, differing by a single substitution, screened at a concentration of 10 µM against a panel of representative off-targets.

Table 1: Illustrative Cross-Reactivity Data for this compound Derivatives (% Inhibition at 10 µM)

Target ClassTargetDerivative A (R = H)Derivative B (R = OMe)Derivative C (R = Cl)Potential Clinical Implication of Off-Target Hit
Kinase PKA5%8%65%Cardiovascular & Metabolic Effects
LCK12%15%18%Immunosuppression
ROCK18%75%25%Hypotension
GPCR α1A Adrenergic4%6%7%Cardiovascular Effects
5-HT2B78%10%15%Cardiac Valvulopathy Risk
M1 Muscarinic9%11%8%Anticholinergic Effects
Ion Channel hERG68%12%15%QT Prolongation, Torsades de Pointes

Interpretation and Causality:

  • Derivative A (R=H): Shows significant off-target activity at the 5-HT2B receptor and the hERG ion channel. The 5-HT2B agonism is a well-known risk factor for cardiac valvulopathy, and hERG inhibition is a major cause of acquired long QT syndrome. These findings would be significant red flags, likely requiring substantial medicinal chemistry efforts to mitigate.

  • Derivative B (R=OMe): The methoxy substitution appears to have successfully mitigated the 5-HT2B and hERG liabilities. However, it has introduced a new off-target interaction with ROCK1, a kinase involved in regulating smooth muscle contraction. This could potentially lead to hypotension.

  • Derivative C (R=Cl): The chloro substitution has also avoided the 5-HT2B and hERG issues but has resulted in significant inhibition of PKA, a critical regulator of numerous cellular processes. This lack of selectivity would likely lead to a wide range of undesirable effects.

This illustrative example underscores how subtle structural modifications can dramatically alter the cross-reactivity profile of a compound series. It is this type of comparative data that guides the iterative process of drug design and optimization.

Key Experimental Workflows for Cross-Reactivity Profiling

A tiered and logical approach is essential for efficient and comprehensive cross-reactivity profiling. The process typically begins with broad, single-concentration screening, followed by more detailed dose-response studies for any identified "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Functional & Cellular Validation Compound Library Compound Library Single-Point Screen Single-Point Screen Compound Library->Single-Point Screen e.g., 10 µM Hit Identification Hit Identification Single-Point Screen->Hit Identification >50% inhibition IC50/Ki Determination IC50/Ki Determination Hit Identification->IC50/Ki Determination Selectivity Analysis Selectivity Analysis IC50/Ki Determination->Selectivity Analysis Cell-Based Functional Assays Cell-Based Functional Assays Selectivity Analysis->Cell-Based Functional Assays Risk Assessment Risk Assessment Cell-Based Functional Assays->Risk Assessment

Caption: Tiered workflow for in vitro cross-reactivity profiling.

I. Radioligand Binding Assays: The Workhorse of Off-Target Screening

Radioligand binding assays are a robust and sensitive method for determining the affinity of a test compound for a specific receptor, ion channel, or transporter.[6][7] They are often the primary choice for large-scale screening panels due to their high throughput and reproducibility.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a known high-affinity binder) for the target protein. The amount of radioactivity bound to the target is inversely proportional to the affinity of the test compound.

Detailed Step-by-Step Methodology (Competitive Binding Assay):

  • Membrane Preparation:

    • Homogenize cultured cells expressing the target receptor or tissue known to be rich in the target in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80 °C.[8]

  • Assay Plate Setup (96-well format):

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations (typically a serial dilution) to the appropriate wells.

    • Add a known non-specific binding agent (e.g., a high concentration of a non-radiolabeled ligand) to control wells to determine non-specific binding.

    • Add buffer only to "total binding" wells.

  • Reaction Initiation and Incubation:

    • Add the prepared cell membranes to each well.

    • Add the radiolabeled ligand (e.g., [³H]-Prazosin for the α1A adrenergic receptor) at a fixed concentration (typically at or near its Kd) to all wells to initiate the reaction. The final volume is typically 200-250 µL.[8]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30 °C) with gentle agitation to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Detection and Data Analysis:

    • Dry the filter mat.

    • Add a scintillation cocktail to each filter spot.

    • Count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Kinase Profiling: Addressing Promiscuity with Radiometric Assays

Due to the highly conserved ATP-binding pocket, kinase inhibitors often exhibit cross-reactivity within the kinome. The HotSpot™ assay is a gold-standard radiometric method for directly measuring kinase activity and its inhibition.[4][9][10]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. A decrease in the amount of phosphorylated substrate in the presence of a test compound indicates inhibition.

G

Caption: Workflow for a radiometric kinase assay (HotSpot™).

Detailed Step-by-Step Methodology (Radiometric Kinase Assay):

  • Reaction Setup (384-well plate):

    • Prepare a master mix containing the kinase, its specific substrate (e.g., a peptide), and assay buffer.

    • Dispense the master mix into the wells of the assay plate.

    • Add the test compound (dissolved in DMSO) or DMSO vehicle control to the appropriate wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP. The concentration of ATP can be varied; using a physiological concentration (~1 mM) is often preferred to better mimic cellular conditions.[10]

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60-120 minutes).

  • Stopping the Reaction and Substrate Capture:

    • Stop the reaction by adding an acidic solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81 paper). The phosphorylated substrate will bind to the positively charged paper, while the negatively charged ATP will not.

  • Washing:

    • Wash the filter mat multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove all unbound [γ-³³P]ATP.

  • Detection and Analysis:

    • Dry the filter mat completely.

    • Expose the dried mat to a phosphor screen.

    • Image the screen using a phosphorimager to detect the radioactivity in each spot.

    • Quantify the signal intensity for each spot. The intensity is directly proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

III. Cellular Functional Assays: Validating Off-Target Effects

While binding and direct enzyme assays are excellent for primary screening, it is crucial to confirm that an observed off-target interaction translates into a functional effect in a cellular context. Cell-based assays provide this next level of validation.[11][12]

Example: A Calcium Flux Assay for GPCRs

Principle: Many GPCRs, upon activation, signal through the Gq pathway, leading to the release of intracellular calcium (Ca²⁺). This assay uses a Ca²⁺-sensitive fluorescent dye that increases in intensity upon binding to free calcium, allowing for the real-time measurement of receptor activation or inhibition.

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells engineered to express the target GPCR (e.g., HEK293 cells) in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR® instrument).

    • To measure antagonist activity, first inject the test compound and incubate for a short period. Then, inject a known agonist for the receptor and immediately begin measuring fluorescence. A reduction in the agonist-induced fluorescence signal indicates antagonism.

    • To measure agonist activity, inject the test compound directly and measure the resulting fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded for each well.

    • For antagonists, calculate the percent inhibition of the agonist response and determine the IC50. For agonists, calculate the fold increase over baseline and determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion: A Strategic Approach to De-Risking

The cross-reactivity profiling of this compound derivatives, or any new chemical series, is a cornerstone of modern, safety-conscious drug discovery. It is not a single experiment but a strategic, multi-tiered process that integrates high-throughput screening with detailed mechanistic and functional validation. By employing a logical progression of radioligand binding assays, radiometric kinase profiling, and cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for guiding medicinal chemistry efforts, mitigating the risk of adverse effects, and ultimately, increasing the probability of developing a safe and effective therapeutic agent.

References

A Comparative Analysis of Synthetic Routes to 1-ethyl-1H-indole-2-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted indoles is a critical task. The indole scaffold is a privileged structure in medicinal chemistry, and 1-ethyl-1H-indole-2-carboxylic acid, in particular, serves as a valuable building block. This guide provides a comparative analysis of various synthetic routes to this target molecule, offering insights into the practical advantages and disadvantages of each approach. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a quantitative comparison to aid in the selection of the most suitable method for your research needs.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a two-fold challenge: the construction of the indole core and the subsequent or concurrent N-alkylation. The choice of synthetic strategy depends on several factors, including the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on three classical and widely used methods for indole synthesis: the Fischer, Reissert, and Leimgruber-Batcho syntheses, followed by an analysis of the N-ethylation step.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is often a trade-off between yield, reaction time, cost, and safety. The following table provides a high-level comparison of the discussed methods for the synthesis of the indole-2-carboxylic acid core, which is the precursor to our target molecule.

Synthetic Route Starting Materials Key Reagents Typical Yield Reaction Time Key Advantages Key Disadvantages
Fischer Indole Synthesis Phenylhydrazine, Pyruvic acid or Ethyl pyruvateAcid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)Moderate to Good4-12 hoursReadily available starting materials, versatile for substituted indoles.Harsh acidic conditions, potential for side reactions, low yield in some cases[1].
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalateStrong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)Good to Excellent24-48 hoursGood yields, avoids harsh acids for cyclization.[2][3]Multi-step process, use of nitro compounds requires careful handling.
Leimgruber-Batcho Indole Synthesis o-NitrotolueneN,N-Dimethylformamide dimethyl acetal (DMF-DMA), Reducing agent (e.g., Raney Ni/H₂, Pd/C)High12-24 hoursHigh yields, mild conditions, commercially available starting materials.[4]Use of pyrophoric catalysts (Raney Ni), multi-step.

In-Depth Analysis of Synthetic Routes

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[1] For the synthesis of our target precursor, ethyl 1-ethyl-1H-indole-2-carboxylate, N-ethylphenylhydrazine would be reacted with ethyl pyruvate.

Mechanism: The reaction proceeds through the formation of an enamine intermediate from the phenylhydrazone, followed by a[6][6]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5]

Experimental Protocol (Adapted from a general procedure[7]):

  • Step 1: Hydrazone Formation: To a solution of N-ethylphenylhydrazine (1.0 eq) in ethanol, ethyl pyruvate (1.1 eq) is added. The mixture is heated at reflux for 2-3 hours. The solvent is then removed under reduced pressure to yield the crude hydrazone.

  • Step 2: Cyclization: The crude hydrazone is added to a pre-heated mixture of polyphosphoric acid and phosphoric acid (10-20 times the weight of the hydrazone) at 80-100°C. The reaction is stirred for 1-2 hours.

  • Step 3: Work-up and Hydrolysis: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered and washed with water. The crude ethyl 1-ethyl-1H-indole-2-carboxylate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. Acidification with HCl precipitates the desired this compound.

Causality of Experimental Choices: The use of a strong acid like polyphosphoric acid is crucial for promoting the cyclization step. The final hydrolysis is a standard procedure to convert the ester to the carboxylic acid.

Trustworthiness: The product should be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data for analogous compounds.

Workflow Diagram:

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis N_ethylphenylhydrazine N-Ethylphenylhydrazine Hydrazone Ethyl 2-((2-ethylphenyl)hydrazono)propanoate N_ethylphenylhydrazine->Hydrazone Ethanol, Reflux Ethyl_pyruvate Ethyl Pyruvate Ethyl_pyruvate->Hydrazone Indole_ester Ethyl 1-ethyl-1H-indole-2-carboxylate Hydrazone->Indole_ester Polyphosphoric Acid, 80-100°C Final_product This compound Indole_ester->Final_product 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: Fischer Indole Synthesis Workflow.

The Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative route that avoids the harsh acidic conditions of the Fischer synthesis for the cyclization step.[2][3] This method starts with an o-nitrotoluene derivative.

Mechanism: The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate. This intermediate is then reductively cyclized to yield the indole-2-carboxylic acid.[3][8]

Experimental Protocol (Adapted from a general procedure[9]):

  • Step 1: Condensation: o-Nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) are added to a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol. The mixture is stirred at room temperature for 24 hours. The resulting potassium salt of ethyl o-nitrophenylpyruvate is filtered and washed with ether.

  • Step 2: Reductive Cyclization: The potassium salt is dissolved in glacial acetic acid, and zinc dust (excess) is added portion-wise. The reaction is stirred for several hours until the reaction is complete (monitored by TLC). The mixture is then filtered, and the filtrate is poured into water to precipitate indole-2-carboxylic acid.

  • Step 3: N-Ethylation: The indole-2-carboxylic acid is then N-ethylated as described in the dedicated section below.

Causality of Experimental Choices: Potassium ethoxide is a sufficiently strong base to deprotonate the methyl group of o-nitrotoluene, initiating the condensation.[3] Zinc in acetic acid is a classical and effective reducing agent for the nitro group, leading to spontaneous cyclization.[3]

Trustworthiness: The intermediate and final products should be characterized by standard analytical techniques to confirm their identity and purity.

Workflow Diagram:

Reissert_Indole_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: N-Ethylation o_Nitrotoluene o-Nitrotoluene Pyruvate_salt Potassium salt of ethyl o-nitrophenylpyruvate o_Nitrotoluene->Pyruvate_salt KOEt, Ethanol Diethyl_oxalate Diethyl Oxalate Diethyl_oxalate->Pyruvate_salt Indole_acid Indole-2-carboxylic acid Pyruvate_salt->Indole_acid Zn, Acetic Acid Final_product This compound Indole_acid->Final_product See N-Ethylation Protocol

Caption: Reissert Indole Synthesis Workflow.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a high-yielding and versatile method that has become popular in industrial applications.[4] It also starts from an o-nitrotoluene derivative.

Mechanism: The first step involves the formation of an enamine from o-nitrotoluene using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then reductively cyclized to form the indole.[4]

Experimental Protocol (Adapted from a general procedure):

  • Step 1: Enamine Formation: A mixture of o-nitrotoluene (1.0 eq) and DMF-DMA (1.2 eq) in DMF is heated at reflux for 2-4 hours. The solvent is then removed under vacuum to give the crude enamine.

  • Step 2: Reductive Cyclization: The crude enamine is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as Raney nickel or palladium on carbon is added. The mixture is then subjected to hydrogenation with hydrogen gas or by using a hydrogen source like hydrazine hydrate.[4] This step yields the indole, which in this case would be indole itself, as the carboxyl group is not introduced in this sequence. To obtain the desired product, a different starting material or subsequent C2-carboxylation would be necessary, making this route less direct for the target molecule.

Causality of Experimental Choices: DMF-DMA acts as both a reagent and a solvent in the enamine formation. The choice of reducing agent in the second step can be tailored based on the desired reaction conditions and scale.[4]

Trustworthiness: As with the other methods, rigorous analytical characterization of the products is essential for validation.

Workflow Diagram:

Leimgruber_Batcho_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3 & 4: Carboxylation & N-Ethylation o_Nitrotoluene o-Nitrotoluene Enamine Enamine Intermediate o_Nitrotoluene->Enamine DMF, Reflux DMF_DMA DMF-DMA DMF_DMA->Enamine Indole Indole Enamine->Indole Raney Ni, H₂ or Pd/C, Hydrazine Final_product This compound Indole->Final_product Further Steps Required

Caption: Leimgruber-Batcho Synthesis Workflow.

The Crucial N-Ethylation Step

For the Reissert and potentially a modified Leimgruber-Batcho synthesis, a separate N-ethylation step is required after the formation of the indole-2-carboxylic acid core. A direct and efficient method involves the alkylation of ethyl indole-2-carboxylate followed by hydrolysis.

Experimental Protocol (Adapted from Shaaban et al.[10]):

  • Step 1: N-Ethylation of Ethyl Indole-2-carboxylate: To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in acetone, powdered potassium hydroxide (1.5 eq) is added, followed by ethyl iodide (1.2 eq). The mixture is stirred at room temperature for 4-6 hours.

  • Step 2: Hydrolysis: Without isolating the ethyl ester, an additional amount of aqueous potassium hydroxide is added to the reaction mixture, and it is heated at reflux for 1-2 hours to hydrolyze the ester.

  • Step 3: Work-up: After cooling, the acetone is removed under reduced pressure. The aqueous residue is diluted with water and washed with ether. The aqueous layer is then acidified with concentrated HCl to precipitate the this compound, which is then filtered, washed with water, and dried.

Causality of Experimental Choices: Potassium hydroxide is a strong enough base to deprotonate the indole nitrogen, forming the nucleophilic indole anion. Acetone is a suitable solvent for this reaction. The one-pot hydrolysis simplifies the overall process.

Trustworthiness: The final product should be confirmed by comparing its spectroscopic data with known values or with data from closely related compounds.

Reference Spectroscopic Data (for Ethyl 1-ethyl-1H-indole-2-carboxylate): While specific data for the final carboxylic acid is not readily available, the data for the precursor ester and analogous compounds provides a valuable reference. For example, the ¹H NMR spectrum of ethyl 1-allyl-1H-indole-2-carboxylate shows characteristic signals for the N-alkyl group and the indole protons.[10] Similarly, the ¹³C NMR and IR spectra would show characteristic peaks for the ester and indole functionalities.[10]

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher.

  • The Fischer Indole Synthesis offers a direct approach if N-ethylphenylhydrazine is readily available, but the harsh acidic conditions may not be suitable for sensitive substrates.

  • The Reissert Indole Synthesis provides a high-yielding alternative, though it is a multi-step process. The N-ethylation of the resulting indole-2-carboxylic acid is a straightforward subsequent step.

  • The Leimgruber-Batcho Indole Synthesis is an excellent choice for producing the indole core in high yield under mild conditions, but it is less direct for obtaining the C2-carboxylated target and would require additional synthetic modifications.

For a balance of yield, reliability, and relatively mild conditions, a two-stage approach combining the Reissert synthesis of indole-2-carboxylic acid followed by the described N-ethylation protocol is highly recommended. This modular approach allows for the optimization of each step independently and is well-suited for laboratory-scale synthesis.

Ultimately, the experimental data and protocols provided in this guide should empower researchers to make an informed decision based on their specific needs and available resources, ensuring the successful and efficient synthesis of this compound for their drug discovery and development endeavors.

References

Confirming Cellular Target Engagement of 1-ethyl-1H-indole-2-carboxylic acid: A Comparative Guide to Modern Assay Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation that a molecule interacts with its intended target within a cellular environment is a cornerstone of a successful research program. This guide provides a comprehensive comparison of leading methodologies for confirming the cellular target engagement of small molecules, using 1-ethyl-1H-indole-2-carboxylic acid as a case study. While derivatives of indole-2-carboxylic acid have been implicated in various biological activities, including the inhibition of kinases and HIV-1 integrase, for the purpose of this guide, we will hypothesize that our compound of interest is designed to engage a specific intracellular protein, "Target Kinase X".[1][2][3] This guide will navigate the critical experimental choices and data interpretation required to build a robust target engagement dossier.

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for initial screening, provide an incomplete picture of a compound's activity.[4][5] They lack the complexities of the cellular milieu, such as cell permeability, efflux pumps, and off-target interactions, which can significantly impact a compound's efficacy.[6][7] Therefore, confirming target engagement in a physiologically relevant cellular context is a critical step to validate on-target activity and build confidence in structure-activity relationships (SAR).[8][9][10]

This guide will compare two powerful and widely adopted cellular target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . We will delve into the principles of each technique, provide detailed experimental protocols, and present hypothetical data to illustrate their respective strengths and considerations.

Visualizing the Goal: A Hypothetical Signaling Pathway

To contextualize our target engagement studies, let's consider a hypothetical signaling pathway in which Target Kinase X plays a crucial role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_Kinase_X Target_Kinase_X Receptor->Target_Kinase_X Activates Substrate_Protein Substrate_Protein Target_Kinase_X->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates 1_ethyl_1H_indole_2_carboxylic_acid 1-ethyl-1H-indole- 2-carboxylic acid 1_ethyl_1H_indole_2_carboxylic_acid->Target_Kinase_X Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway involving Target Kinase X.

Comparison of Cellular Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Detection Western Blot or Mass Spectrometry for endogenous proteins; various detection methods for tagged proteins.[11]Luminescence and fluorescence detection.
Protein Requirement Can be used for endogenous, unlabeled proteins.Requires genetic modification to fuse the target protein with NanoLuc® luciferase.
Compound Requirement No modification of the compound is needed.Requires a competitive fluorescent tracer that binds to the target.
Throughput Lower for traditional Western Blot-based CETSA, higher for plate-based formats.[6]High-throughput screening (HTS) compatible.
Data Output Thermal shift (ΔTm) or isothermal dose-response curves.[12]BRET ratio, providing a direct measure of compound binding affinity (IC50).
Key Advantage Label-free approach for both protein and compound.[11]Real-time measurement of target engagement in living cells.[13]
Considerations Not all proteins exhibit a significant thermal shift upon ligand binding.Requires development of a suitable fluorescent tracer and genetic engineering of cell lines.

Methodology Deep Dive: Experimental Workflows

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[14][15] The binding of a small molecule to its target protein can alter the protein's conformational stability, making it more or less resistant to thermal denaturation.

G Start Start: Cell Culture Treat_Cells Treat cells with This compound or vehicle control Start->Treat_Cells Heat_Shock Apply heat shock at a range of temperatures Treat_Cells->Heat_Shock Cell_Lysis Lyse cells to release proteins Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble (folded) and aggregated (unfolded) proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect supernatant containing soluble proteins Centrifugation->Collect_Supernatant Protein_Quantification Quantify soluble Target Kinase X (e.g., Western Blot) Collect_Supernatant->Protein_Quantification Data_Analysis Plot protein abundance vs. temperature to generate a melting curve Protein_Quantification->Data_Analysis End End: Determine Thermal Shift Data_Analysis->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Shock:

    • Harvest cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the levels of soluble Target Kinase X by Western Blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the normalized band intensity against the corresponding temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • The difference in the melting temperature (Tm) between the curves represents the thermal shift (ΔTm), indicating target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a light-emitting donor (NanoLuc® luciferase fused to the target protein) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).

G Start Start: Transfected Cells Cell_Plating Plate cells expressing NanoLuc®-Target Kinase X fusion Start->Cell_Plating Compound_Addition Add this compound at various concentrations Cell_Plating->Compound_Addition Tracer_Addition Add fluorescent tracer Compound_Addition->Tracer_Addition Incubation Incubate to allow for competitive binding Tracer_Addition->Incubation Substrate_Addition Add NanoLuc® substrate Incubation->Substrate_Addition BRET_Measurement Measure luminescence at two wavelengths (donor and acceptor) Substrate_Addition->BRET_Measurement Data_Analysis Calculate BRET ratio and plot against compound concentration BRET_Measurement->Data_Analysis End End: Determine IC50 Data_Analysis->End

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

  • Cell Line Generation:

    • Generate a stable cell line or use transient transfection to express Target Kinase X fused with NanoLuc® luciferase.

  • Assay Preparation:

    • Plate the engineered cells in a white, 96- or 384-well plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to the cells.

    • Add the fluorescent tracer at its predetermined optimal concentration. Include controls with tracer only (no compound) and no tracer.

  • Incubation and Substrate Addition:

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

    • Add the NanoLuc® substrate to all wells.

  • BRET Measurement:

    • Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters for the NanoLuc® donor and the fluorescent tracer acceptor.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

    • Normalize the data to the controls.

    • Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Hypothetical Data and Interpretation

Table 1: Hypothetical CETSA Data for this compound

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.3°C-
1 µM Compound56.8°C+4.5°C
10 µM Compound58.1°C+5.8°C

Interpretation: The dose-dependent positive thermal shift observed with this compound treatment provides strong evidence of direct binding to and stabilization of Target Kinase X in the cellular environment.

Table 2: Hypothetical NanoBRET™ Data for this compound

CompoundCellular IC50
This compound0.85 µM
Inactive Analogue> 50 µM

Interpretation: The potent IC50 value for this compound demonstrates its ability to effectively compete with the fluorescent tracer for binding to Target Kinase X in living cells. The lack of activity from an inactive analogue further validates the specificity of the interaction.

Conclusion: A Multi-faceted Approach to Target Engagement

Both CETSA® and NanoBRET™ are powerful techniques for confirming the cellular target engagement of small molecules like this compound. The choice between these methods will depend on the specific research question, available resources, and the nature of the target protein.

  • CETSA® is an invaluable tool for validating target engagement with endogenous, unlabeled proteins, providing a label-free assessment of binding.[11]

  • NanoBRET™ offers a high-throughput, real-time measurement of target occupancy in living cells, making it ideal for SAR studies and compound optimization.[13]

For a comprehensive and robust target engagement dossier, employing orthogonal methods is highly recommended.[16] For instance, initial confirmation of target binding using CETSA® with the endogenous protein can be followed by the development of a NanoBRET™ assay for higher-throughput screening and detailed affinity-based characterization. This multi-pronged approach provides the highest level of confidence that your compound is engaging its intended target in a physiologically relevant setting, a critical milestone in the journey of drug discovery.

References

Evaluating the In Vivo Anticancer Efficacy of 1-Ethyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo anticancer efficacy of novel 1-ethyl-1H-indole-2-carboxylic acid derivatives. Recognizing the nascent stage of in vivo research for this specific scaffold, this document establishes a comparative analysis with structurally related indole-2-carboxamides that have demonstrated significant preclinical activity. The methodologies and insights presented herein are designed to offer a robust roadmap for advancing these promising compounds through the preclinical development pipeline.

Introduction: The Therapeutic Potential of Indole-2-Carboxamides in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse pharmacological activities.[1][2] Among these, derivatives of indole-2-carboxylic acid have emerged as a promising class of anticancer agents.[3][4][5] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key protein kinases such as EGFR, VEGFR-2, and BRAFV600E, which are critical drivers of tumor growth, angiogenesis, and survival.[4] Furthermore, some indole derivatives have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion.[6]

While much of the existing research has focused on in vitro characterization, the translation of these findings into in vivo efficacy is a critical step in the drug development process. This guide will focus on the practical aspects of designing and executing in vivo studies to evaluate the anticancer potential of this compound derivatives, using established data from related compounds as a benchmark for comparison.

Comparative Analysis of Lead Indole-2-Carboxamide Candidates

To establish a framework for evaluating novel 1-ethyl-1H-indole-2-carboxamide derivatives, it is instructive to compare them with previously reported analogs that have shown potent in vitro anticancer activity. For the purpose of this guide, we will consider two such compounds, designated here as Comparator A and Comparator B , which represent promising leads from the broader class of indole-2-carboxamides.

CompoundStructure (Hypothetical)Target Cancer Cell LinesIn Vitro Efficacy (IC50/GI50)Key Mechanistic InsightsReference
Test Compound (1-Ethyl Derivative) 1-ethyl-N-(substituted)-1H-indole-2-carboxamideTo be determinedTo be determinedPutative kinase inhibitor-
Comparator A N-(substituted)-1H-indole-2-carboxamide (e.g., compound Va from the literature)Various human cancer linesGI50: 26 nM - 86 nMDemonstrated inhibitory activity against EGFR, BRAFV600E, and VEGFR-2.[4]
Comparator B N-(substituted)-1H-indole-2-carbohydrazide (e.g., compound 4e from the literature)MCF-7, A549, HCTAverage IC50: 2 µMInduces apoptosis, as indicated by flow cytometry analysis.[7]

This comparative table highlights the potent in vitro activity of existing indole-2-carboxamide derivatives and provides a benchmark for the anticipated efficacy of novel 1-ethyl analogs. The diverse mechanisms of action also underscore the importance of comprehensive in vivo evaluation to fully characterize the therapeutic potential of this chemical class.

In Vivo Efficacy Evaluation: A Step-by-Step Protocol

The following protocol outlines a standard xenograft mouse model for assessing the in vivo anticancer efficacy of a test compound, such as a 1-ethyl-1H-indole-2-carboxamide derivative.

Experimental Workflow

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint and Analysis cell_culture Cell Line Culture and Expansion tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation compound_formulation Test Compound Formulation dosing Daily Dosing (e.g., Oral Gavage) compound_formulation->dosing tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization randomization->dosing measurement Tumor Volume and Body Weight Measurement dosing->measurement endpoint Study Endpoint (e.g., Tumor Volume Threshold) measurement->endpoint tissue_collection Tumor and Tissue Collection endpoint->tissue_collection data_analysis Data Analysis and Interpretation tissue_collection->data_analysis

Caption: Workflow for in vivo anticancer efficacy study in a xenograft mouse model.

Detailed Methodology
  • Cell Culture and Animal Models:

    • Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) based on in vitro sensitivity data.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium.

    • Acquire immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.

    • Allow mice to acclimatize for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a suitable medium, such as a mixture of PBS and Matrigel, at a concentration of approximately 1 x 107 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Assignment:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

    • When tumors reach a mean volume of 100-150 mm3, randomly assign mice to treatment and control groups (n=8-10 mice per group).

  • Compound Formulation and Administration:

    • Formulate the 1-ethyl-1H-indole-2-carboxamide derivative and comparator compounds in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the compounds to the respective treatment groups at a predetermined dose (e.g., 50 mg/kg) via an appropriate route (e.g., oral gavage) once daily.

    • The control group should receive the vehicle only.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

    • Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • The primary efficacy endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

  • Study Termination and Tissue Collection:

    • Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a specified duration of treatment.

    • Euthanize the mice and excise the tumors.

    • Weigh the tumors and collect portions for further analysis (e.g., histopathology, biomarker analysis).

Mechanistic Insights and Signaling Pathways

Many indole-2-carboxamide derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. A common target for this class of compounds is the receptor tyrosine kinase (RTK) signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Indole_Derivative 1-Ethyl-1H-indole-2-carboxamide Derivative Indole_Derivative->RTK Inhibition

Caption: Potential mechanism of action via inhibition of RTK signaling pathways.

The diagram above illustrates how 1-ethyl-1H-indole-2-carboxamide derivatives may inhibit receptor tyrosine kinases, thereby blocking downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This disruption of key cellular processes can lead to a reduction in cell proliferation, survival, and angiogenesis, ultimately inhibiting tumor growth.

Conclusion and Future Directions

The evaluation of this compound derivatives in well-designed in vivo models is a crucial step in determining their therapeutic potential as anticancer agents. By leveraging the extensive in vitro data available for the broader class of indole-2-carboxamides and employing rigorous in vivo experimental protocols, researchers can effectively assess the efficacy and safety of these novel compounds.

Future studies should aim to not only confirm the in vivo efficacy but also to elucidate the precise mechanisms of action through pharmacodynamic and biomarker analyses. Such investigations will be instrumental in identifying the most promising candidates for further clinical development and ultimately, in bringing new and effective cancer therapies to patients.

References

A Head-to-Head Comparison of 1-Ethyl vs. 1-Benzyl Indole-2-Carboxylic Acid Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its inherent biological activity and synthetic tractability have made it a focal point for medicinal chemists. Within this class, indole-2-carboxylic acid derivatives have emerged as promising candidates for a range of therapeutic targets, including viral enzymes and cancer-related proteins.[2][3][4] This guide provides a detailed, head-to-head comparison of two specific N-substituted indole-2-carboxylic acid analogs: 1-ethyl indole-2-carboxylic acid and 1-benzyl indole-2-carboxylic acid. We will delve into their synthesis, explore the structural nuances that dictate their biological activity, and provide detailed experimental protocols for their evaluation.

The Indole-2-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The indole-2-carboxylic acid moiety is a key structural feature that imparts significant biological activity. The carboxylic acid group at the 2-position is crucial for interactions with biological targets, often acting as a key hydrogen bond donor or acceptor, or chelating with metal ions within enzyme active sites.[4][5] This has been particularly evident in the development of HIV-1 integrase inhibitors, where the carboxylate functionality is essential for binding to magnesium ions in the enzyme's active site.[3][5][6] Furthermore, the indole ring itself provides a platform for a multitude of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of 1-Ethyl and 1-Benzyl Indole-2-Carboxylic Acid

The synthesis of N-substituted indole-2-carboxylic acids typically begins with the commercially available ethyl indole-2-carboxylate. The introduction of the ethyl or benzyl group at the N1 position can be achieved through N-alkylation reactions.

General N-Alkylation Protocol

A common method for the N-alkylation of ethyl indole-2-carboxylate involves the use of a suitable base and an alkylating agent in an appropriate solvent.[7]

Experimental Protocol: N-Alkylation of Ethyl Indole-2-Carboxylate

  • Dissolution: Dissolve ethyl 1H-indole-2-carboxylate in a suitable aprotic solvent such as acetone or DMF.

  • Deprotonation: Add a base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to the solution to deprotonate the indole nitrogen.[7][8]

  • Alkylation: Introduce the alkylating agent. For the synthesis of ethyl 1-ethyl-1H-indole-2-carboxylate, use ethyl bromide. For ethyl 1-benzyl-1H-indole-2-carboxylate, use benzyl bromide.[7]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the desired N-alkylated ester.

  • Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid, typically using a base like sodium hydroxide in an alcohol/water mixture, followed by acidification.[9]

Synthesis_Workflow start Ethyl Indole-2-Carboxylate step1 Dissolve in Aprotic Solvent start->step1 step2 Add Base (e.g., KOH) step1->step2 step3 Add Alkylating Agent (Ethyl Bromide or Benzyl Bromide) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Aqueous Work-up & Extraction step4->step5 step6 Column Chromatography step5->step6 step7 Ester Hydrolysis (NaOH) step6->step7 end_ethyl 1-Ethyl Indole-2-Carboxylic Acid step7->end_ethyl From Ethyl Bromide end_benzyl 1-Benzyl Indole-2-Carboxylic Acid step7->end_benzyl From Benzyl Bromide

Caption: Synthetic workflow for 1-ethyl and 1-benzyl indole-2-carboxylic acid.

Head-to-Head Comparison: Ethyl vs. Benzyl Substitution

The choice between an ethyl and a benzyl substituent at the N1 position of the indole ring can have a profound impact on the biological activity of the molecule. This is due to the differences in their steric bulk, lipophilicity, and potential for secondary interactions with the target protein.

Feature1-Ethyl Indole-2-Carboxylic Acid1-Benzyl Indole-2-Carboxylic AcidRationale for Differences in Activity
Lipophilicity (cLogP) LowerHigherThe addition of the phenyl ring in the benzyl group significantly increases the lipophilicity of the molecule. This can affect cell permeability and binding to hydrophobic pockets in target proteins.
Steric Hindrance MinimalSignificantThe bulkier benzyl group can introduce steric hindrance, which may either be beneficial or detrimental depending on the topology of the target's binding site. It may promote a specific binding conformation or prevent access to the active site.
Potential for π-π Stacking AbsentPresentThe aromatic ring of the benzyl group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a protein. This can significantly enhance binding affinity.
Metabolic Stability Generally higherPotentially lowerThe benzyl group can be susceptible to aromatic hydroxylation by cytochrome P450 enzymes, which may lead to faster metabolic clearance compared to the more metabolically stable ethyl group.

Anticipated Biological Activity and Structure-Activity Relationship (SAR)

As HIV-1 Integrase Inhibitors

In the context of HIV-1 integrase inhibition, the indole-2-carboxylic acid core is known to chelate with two Mg²⁺ ions in the active site.[3][5] The N1 substituent can influence the orientation of the inhibitor within the active site.

  • 1-Ethyl Indole-2-Carboxylic Acid: The smaller ethyl group is less likely to cause steric clashes and may allow for optimal positioning of the carboxylic acid for metal chelation.

  • 1-Benzyl Indole-2-Carboxylic Acid: The benzyl group could potentially engage in favorable π-π stacking interactions with viral DNA bases or aromatic residues in the enzyme, which could enhance potency.[10] However, if the binding pocket is constrained, the bulky benzyl group could be detrimental to activity.

HIV_Integrase_Binding cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ Aromatic_Residue Aromatic Residue (e.g., Tyr, Phe) Carboxylate Indole-2-Carboxylate Carboxylate->Mg1 Chelation Carboxylate->Mg2 Chelation N1_Substituent N1-Substituent N1_Substituent->Aromatic_Residue Potential π-π Stacking (Benzyl Group)

Caption: Putative binding mode of N1-substituted indole-2-carboxylic acids in the HIV-1 integrase active site.

As Anticancer Agents

Indole derivatives have shown promise as anticancer agents through various mechanisms, including inhibition of tubulin polymerization and targeting of signaling proteins.[1]

  • 1-Ethyl Indole-2-Carboxylic Acid: Its more compact size and lower lipophilicity might lead to a different pharmacokinetic profile, potentially influencing its distribution to tumor tissues.

  • 1-Benzyl Indole-2-Carboxylic Acid: The increased lipophilicity of the benzyl derivative could enhance its ability to cross cell membranes. The potential for π-π stacking could be a significant advantage if the target protein possesses a suitable hydrophobic pocket with aromatic residues.

Experimental Evaluation of Biological Activity

To empirically determine the comparative activity of 1-ethyl and 1-benzyl indole-2-carboxylic acid, a series of in vitro assays are recommended.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Experimental Protocol:

  • Reagents: Recombinant HIV-1 integrase, donor DNA, target DNA, and the test compounds.

  • Reaction Setup: Prepare reaction mixtures containing integrase, donor DNA, and varying concentrations of the test compounds in a suitable buffer.

  • Incubation: Incubate the mixtures to allow for the formation of the integrase-DNA complex.

  • Strand Transfer Initiation: Add the target DNA to initiate the strand transfer reaction.

  • Quenching and Analysis: Stop the reaction and analyze the products by gel electrophoresis.

  • Data Analysis: Quantify the amount of strand transfer product and calculate the IC₅₀ value for each compound.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Experimental Protocol:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-ethyl or 1-benzyl indole-2-carboxylic acid.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion

The seemingly subtle difference between an ethyl and a benzyl substituent at the N1 position of indole-2-carboxylic acid can lead to significant variations in their biological profiles. The benzyl group introduces greater lipophilicity, steric bulk, and the potential for π-π stacking interactions, which can be a double-edged sword depending on the specific biological target. In contrast, the ethyl group offers a more compact and potentially more metabolically stable alternative.

This guide provides a framework for the rational comparison of these two compounds. The provided synthetic and biological evaluation protocols offer a starting point for researchers to empirically determine their relative potencies and select the most promising candidate for further development in their specific therapeutic area of interest. Ultimately, the choice between a 1-ethyl and a 1-benzyl substitution will be dictated by the specific requirements of the target and the desired pharmacological profile.

References

A Comparative Guide to the Validation of a New Biological Target for 1-Ethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the validation of a novel biological target for the compound 1-ethyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of protocols. Instead, it offers a logical, multi-pronged strategy, explaining the causal relationships behind experimental choices and comparing alternative methodologies. Our objective is to build a robust, data-driven case for target validation, significantly increasing the probability of success in downstream drug discovery efforts.[1]

Introduction: The Imperative for Rigorous Target Validation

This compound belongs to the indole-2-carboxylic acid class of compounds. Derivatives of this scaffold have been investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties, as well as activity as enzyme inhibitors and receptor antagonists.[2][3][4][5][6][7][8] The critical first step in realizing the therapeutic potential of such a compound is the unambiguous identification and validation of its biological target.[1] Inadequate preclinical target validation is a primary contributor to the high attrition rates in clinical trials, often due to a lack of efficacy or unforeseen toxicity.[1][9]

This guide, therefore, presents a systematic workflow. We will begin with initial hypothesis generation to identify a putative target and proceed through a tiered validation process, encompassing direct biochemical engagement, confirmation in cellular models, and finally, genetic approaches to unequivocally link the target to the compound's mechanism of action.

The Target Validation Workflow: A Multi-Faceted Approach

Successful target validation is not the result of a single experiment but rather the convergence of evidence from multiple, orthogonal approaches.[10][11] Our strategy is designed to systematically build confidence in a proposed target by answering three fundamental questions:

  • Does the compound directly bind to the hypothesized target?

  • Does this binding event lead to a functional modulation of the target in a cellular context?

  • Is the observed cellular phenotype a direct consequence of this on-target interaction?

Below is a visualization of the comprehensive validation workflow.

G a In Silico Screening (Docking, Pharmacophore) d Biophysical Assays (SPR, ITC, nanoBRET) a->d b Affinity-Based Proteomics (e.g., LiP-MS) b->d c Phenotypic Screening g Cell-Based Pathway Assays (Reporter Gene, Ca2+ Flux) c->g e Biochemical Assays (Enzyme Kinetics, etc.) d->e f Cellular Thermal Shift Assay (CETSA) e->f f->g h Genetic Perturbation (CRISPR-KO/i/a) g->h i Rescue Experiments h->i

Caption: High-level workflow for new biological target validation.

Phase 1: Hypothesis Generation - Identifying a Putative Target

Before validation can begin, a credible hypothesis about the molecular target is required. This can be achieved through several complementary strategies.

  • Computational Approaches: In silico methods like molecular docking and pharmacophore modeling can predict potential binding partners by comparing the 3D structure of this compound against libraries of known protein structures.[12][13]

  • Proteomics-Based Methods: Unbiased, experimental approaches are powerful for identifying targets without prior assumptions.[14] Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify on- and off-target binding events directly in a cellular context by detecting compound-induced conformational changes in proteins.[9] This provides a snapshot of the compound's interactions across the proteome.[9]

Phase 2: Primary Validation - Confirming Direct Target Engagement In Vitro

Once a primary candidate target is identified, the first experimental step is to confirm a direct, physical interaction between the compound and the purified target protein. This is typically accomplished using biophysical and biochemical assays.

Comparative Analysis of Biophysical Techniques

Several techniques can quantify binding affinity and kinetics. The choice of method depends on the nature of the target and the specific data required.

TechniquePrincipleData OutputThroughputKey Advantage
Surface Plasmon Resonance (SPR) Immobilized target, measures changes in refractive index upon analyte binding.Affinity (KD), Kinetics (ka, kd)MediumProvides real-time kinetic data.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Low"Gold standard" for thermodynamic characterization.
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc® fusion protein and a fluorescent tracer.Affinity (IC50)HighMeasures binding in live cells, confirming cell permeability.[15]

Expert Rationale: While ITC provides a complete thermodynamic profile, SPR is often preferred for initial validation due to its higher throughput and ability to provide kinetic information, which can be crucial for lead optimization. For intracellular targets, a live-cell assay like NanoBRET™ is invaluable as it simultaneously confirms target engagement and cell permeability.[15][16]

Detailed Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines a standard SPR experiment to determine the binding kinetics of this compound (the "analyte") to its putative target protein.

1. Materials:

  • SPR instrument (e.g., Biacore)
  • Sensor chip (e.g., CM5 chip for amine coupling)
  • Purified target protein (>95% purity)
  • This compound
  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)
  • Running buffer (e.g., HBS-EP+)

2. Procedure:

  • Chip Preparation & Immobilization:
  • Activate the sensor chip surface using a 1:1 mixture of EDC/NHS.
  • Inject the purified target protein over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
  • Deactivate any remaining active esters by injecting ethanolamine. A reference channel should be prepared similarly but without the protein.
  • Analyte Binding Assay:
  • Prepare a serial dilution of this compound in running buffer (e.g., from 100 µM to 1 nM).
  • Inject the analyte solutions over the target and reference surfaces at a constant flow rate, starting with the lowest concentration.
  • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
  • Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (if necessary and validated not to harm the protein).
  • Data Analysis:
  • Subtract the reference channel signal from the active channel signal.
  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Phase 3: Secondary Validation - Cellular Target Engagement

Confirming that the compound binds its target within the complex environment of a living cell is a critical step.[17] This demonstrates that the compound is cell-permeable and can access its target in its native state.[16]

The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in cells and tissues.[18] It is based on the principle that a protein's thermal stability changes upon ligand binding.[18]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Step 5: Analysis A Treat intact cells with This compound or vehicle (DMSO) B Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) A->B Incubate C Lyse cells and separate soluble fraction (containing stable protein) from precipitated (denatured) protein via centrifugation B->C Cool D Quantify remaining soluble target protein via Western Blot or Immunoassay C->D Analyze Supernatant E Plot protein abundance vs. temperature. A rightward shift in the melting curve for compound-treated cells indicates target engagement.

Caption: The experimental workflow of a Cellular Thermal Shift Assay (CETSA).

Expert Rationale: CETSA is a label-free method that works with unmodified compounds and endogenous proteins, making it a highly physiologically relevant assay.[18] A positive result provides strong evidence that the compound reaches and binds its target inside the cell.

Phase 4: Orthogonal Validation - Linking Target to Phenotype with CRISPR

The final and most definitive phase of target validation is to demonstrate that modulating the target protein—independent of the compound—recapitulates the compound's biological effect. Gene editing technologies, particularly CRISPR-Cas9, are invaluable tools for this purpose.[10][11][]

Comparison of Genetic Validation Methods
MethodMechanismPermanenceOff-Target PotentialKey Advantage
CRISPR Knockout (KO) Creates a permanent, non-functional gene via double-strand breaks and NHEJ repair.PermanentModerate (guide RNA dependent)Complete loss-of-function provides a clear phenotype.[20]
CRISPR Interference (CRISPRi) Uses a catalytically dead Cas9 (dCas9) fused to a repressor domain to block transcription.ReversibleLowModulates gene expression rather than causing a full knockout, which can better mimic drug action.[10]
RNA Interference (RNAi) Uses siRNAs to induce mRNA degradation.TransientHighSimpler to implement for transient knockdown studies.

Expert Rationale: While RNAi has been widely used, its potential for off-target effects and incomplete knockdown can lead to ambiguous results.[20] CRISPR-KO provides a more definitive outcome by completely abolishing gene expression.[20] A crucial "rescue" experiment, where the target gene is re-expressed in the knockout cells, should reverse the phenotype and restore sensitivity to the compound, providing unequivocal evidence of on-target activity.[20]

Detailed Protocol: CRISPR-KO Validation

1. Objective: To determine if knocking out the putative target gene renders cells resistant to the cytotoxic/phenotypic effects of this compound.

2. Materials:

  • A relevant human cell line (e.g., a cancer cell line where the compound shows anti-proliferative effects).
  • CRISPR-Cas9 system (e.g., lentiviral vector expressing Cas9 and a specific guide RNA (gRNA) targeting the gene of interest).
  • Non-targeting control gRNA.
  • Cell viability assay (e.g., CellTiter-Glo®).

3. Procedure:

  • Design & Clone gRNAs: Design and validate at least two independent gRNAs targeting early exons of the putative target gene to ensure a functional knockout.
  • Generate Knockout Cell Line:
  • Transduce the host cell line with lentivirus carrying Cas9 and either the target-specific gRNA or a non-targeting control gRNA.
  • Select for transduced cells (e.g., using puromycin).
  • Isolate single-cell clones and expand them.
  • Validate Knockout: Confirm the absence of the target protein in the clonal cell lines via Western Blot or mass spectrometry. Sequence the genomic locus to confirm the presence of frameshift-inducing indels.
  • Phenotypic Assay:
  • Plate the validated knockout cells and the non-targeting control cells in parallel.
  • Treat both cell populations with a dose-response curve of this compound.
  • After a set incubation period (e.g., 72 hours), measure cell viability.
  • Data Analysis:
  • Plot cell viability versus compound concentration for both cell lines.
  • A significant rightward shift in the dose-response curve for the knockout cells compared to the control cells indicates that the target is required for the compound's activity.

Conclusion and Data Synthesis

The validation of a new biological target is a rigorous, iterative process that requires the convergence of evidence from computational, biochemical, cellular, and genetic methodologies. By systematically progressing through the phases outlined in this guide—from initial hypothesis to direct binding confirmation, cellular engagement, and finally, CRISPR-mediated phenotypic anchoring—researchers can build a compelling and robust validation package. This disciplined, evidence-based approach is paramount to de-risking drug discovery projects and ultimately increasing the likelihood of translating a promising small molecule like this compound into a successful therapeutic.

References

A Comprehensive Guide to Assessing the Off-Target Effects of 1-ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete interaction profile of a small molecule is paramount to its successful development as a therapeutic agent. Unintended off-target interactions are a primary cause of adverse drug reactions and a significant contributor to clinical trial failures.[1][2][3] This guide provides a comprehensive, multi-tiered strategy for the systematic evaluation of the off-target effects of 1-ethyl-1H-indole-2-carboxylic acid , a novel indole derivative.

While the parent compound, indole-2-carboxylic acid, and its derivatives have been explored for various biological activities, including as potential HIV-1 integrase inhibitors and anti-inflammatory agents, a detailed off-target profile for the N-ethylated version remains largely uncharacterized.[4][5] This document outlines a robust, field-proven workflow, moving from predictive computational methods to broad-panel in vitro screening and detailed cell-based validation. We will compare this strategic approach with methodologies for related indole scaffolds to provide context and highlight the importance of seemingly minor chemical modifications.

The Strategic Imperative: Why a Multi-Faceted Approach is Essential

Relying on a single method for off-target assessment is insufficient. A prediction of an off-target interaction does not necessarily translate to a biological effect, and conversely, an absence of interaction in a biochemical assay may not hold true in a complex cellular environment.[6][7] Therefore, we employ a tiered approach that builds confidence and provides a holistic view of the compound's selectivity.

Our assessment strategy is built on three pillars:

  • In Silico Prediction: To cast a wide, predictive net and identify potential areas of concern before committing to expensive wet-lab experiments.

  • In Vitro Profiling: To empirically test the compound against a broad range of purified protein targets, providing quantitative data on binding affinity and inhibitory activity.

  • Cellular & Proteomic Analysis: To validate in vitro findings in a physiologically relevant context and discover unanticipated interactions within the native cellular proteome.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Cellular & Proteomic Validation a Compound Structure (this compound) b Ligand-Based Screening (e.g., SEA, QSAR) a->b c Structure-Based Screening (Molecular Docking) a->c d Predicted Off-Target List b->d c->d e Broad Kinase Panel Screening (>400 Kinases) d->e Inform Panel Selection g Quantitative IC50/Kd Determination e->g f Safety Pharmacology Panel (e.g., InVEST Panel) f->g h Chemical Proteomics (e.g., TPP, CCCP) g->h Guide Concentration Selection i Phenotypic & Signaling Assays in Relevant Cell Lines g->i j Validated Off-Target List & Safety Profile h->j i->j

Caption: High-level workflow for off-target assessment.

Part 1: In Silico Prediction – Charting the Probabilistic Landscape

The initial step involves using computational methods to predict potential off-target interactions.[6] This cost-effective approach helps prioritize subsequent experimental assays. We will employ a dual strategy, leveraging both ligand-based and structure-based methods to increase the robustness of our predictions.[8]

Methodology Comparison: Ligand- vs. Structure-Based Approaches
Method TypePrincipleProsConsRecommended Tool(s)
Ligand-Based Based on the principle that similar molecules have similar biological activities.[8]Does not require a 3D protein structure. Computationally fast.Limited by the available data on known ligands. May miss novel interactions.Similarity Ensemble Approach (SEA)[6], SwissTargetPrediction
Structure-Based Docks the compound's 3D structure into the binding sites of known protein structures.Provides insights into the potential binding mode and interactions. Can identify novel scaffolds.Requires high-quality 3D protein structures. Computationally intensive.AutoDock, Schrödinger Suite
Experimental Protocol: Integrated Computational Workflow
  • Compound Preparation: Generate a high-quality 3D conformer of this compound.

  • Ligand-Based Analysis:

    • Submit the compound's SMILES string to a Similarity Ensemble Approach (SEA) server. This compares the ligand's topology to large databases of annotated ligands to predict targets.[6]

    • Rationale: This method is powerful for identifying targets where numerous ligands are known, such as GPCRs and kinases.

  • Structure-Based Analysis:

    • Perform molecular docking against a library of safety-relevant protein structures (e.g., hERG, COX enzymes, various kinases).

    • Rationale: Docking provides a structural hypothesis for binding and is crucial when ligand information is sparse but a crystal structure of the potential off-target is available.

  • Data Triangulation:

    • Compile a list of predicted off-targets that are identified by at least two different computational methods.[6]

    • Rationale: This consensus approach reduces the false-positive rate and increases confidence in the predicted hits, which will be used to inform the design of in vitro panels.

Part 2: In Vitro Profiling – Empirical Evidence from Purified Systems

Armed with a list of potential off-targets, the next phase is to obtain empirical binding and activity data using purified protein systems. This step provides quantitative measures of potency (IC50) and affinity (Kd), which are critical for assessing risk.[7]

A. Broad Kinase Selectivity Profiling

Indole scaffolds are common in kinase inhibitors, making kinome-wide screening an essential step.[4][9] Screening against a large, diverse panel of kinases provides a "selectivity score" and identifies unintended kinase targets.[10][11]

Experimental Protocol: Kinase Panel Screen

  • Panel Selection: Utilize a comprehensive kinase panel, such as Reaction Biology's Kinase HotSpot℠ or a similar service, covering the human kinome.

  • Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against the full panel.

    • Rationale: This is a cost-effective way to quickly identify any kinase that is significantly inhibited.[11]

  • Secondary Screen (Dose-Response): For any kinase showing >50% inhibition in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.

    • Rationale: This provides a quantitative measure of potency, allowing for direct comparison between the on-target and off-target activities.

  • Comparative Analysis: Perform the same screens for the parent compound, Indole-2-carboxylic acid , and the ester, Ethyl indole-2-carboxylate .

    • Rationale: This directly assesses how the N-ethyl and the ethyl ester modifications alter the kinome-wide selectivity profile.

B. Safety Pharmacology Profiling

Beyond kinases, small molecules can interact with a range of other proteins implicated in common adverse drug reactions, including GPCRs, ion channels, transporters, and nuclear receptors.[12]

Experimental Protocol: In Vitro Safety Panel

  • Panel Selection: Employ a standard safety panel, such as the InVEST Safety Panel, which covers dozens of targets known to be associated with adverse effects (e.g., hERG, 5-HT2b, CYPs).[12]

  • Assay Execution: Submit the compound for screening at multiple concentrations centered around the anticipated therapeutic exposure.

  • Data Interpretation: Analyze the percent inhibition or activation data. Any significant activity (>30-50% at 10 µM) is flagged for further investigation.

    • Rationale: Early identification of interactions with targets like the hERG channel (cardiotoxicity) or various CYP enzymes (drug-drug interactions) is critical to de-risk a compound.[12]

Anticipated Data Summary

CompoundTarget Kinase IC50 (nM)Off-Target A (e.g., SRC) IC50 (nM)Off-Target B (e.g., LCK) IC50 (nM)hERG Inhibition (% @ 10µM)
This compound TBDTBDTBDTBD
Indole-2-carboxylic acid (Comparator 1) TBDTBDTBDTBD
Ethyl indole-2-carboxylate (Comparator 2) TBDTBDTBDTBD
Table to be populated with experimental data.

Part 3: Cellular & Proteomic Analysis – Validation in a Biological Context

The final and most physiologically relevant phase of our assessment is to understand the compound's behavior in living cells. Cell-based assays confirm whether the interactions observed in vitro translate to a functional cellular response and can uncover novel off-targets missed by panel screens.[2][13][14]

A. Chemical Proteomics for Unbiased Target Discovery

Chemical proteomics offers an unbiased approach to identify the direct binding partners of a small molecule within the entire proteome of a cell or tissue lysate.[1][15] Unlike panel screens, this method is not limited to a pre-selected list of targets.

Caption: Workflow for Compound-Centric Chemical Proteomics.

Experimental Protocol: Proteome-Wide Profiling

  • Probe Synthesis: If a suitable functional group exists, synthesize an affinity probe by linking this compound to solid support beads (e.g., sepharose).

  • Affinity Pulldown: Incubate the affinity probe with lysate from a relevant cell line (e.g., a cancer cell line if the intended use is oncology).

  • Competition Binding: In a parallel experiment, co-incubate the lysate and affinity probe with an excess of the free, unmodified compound.

    • Rationale: True binding partners will be competed off the beads by the free compound. This is the critical step for distinguishing specific from non-specific interactions.[1][15]

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly less abundant in the competition sample compared to the control sample are identified as high-confidence interactors.

B. Cell-Based Functional and Phenotypic Assays

Based on the findings from in vitro and proteomic screens, targeted cell-based assays should be designed to investigate the functional consequences of any identified off-target engagement.[16]

Experimental Protocol: Cellular Target Validation

  • Target Engagement Assay: If a significant off-target is identified (e.g., a kinase), use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages this target in intact cells.

  • Signaling Pathway Analysis: Measure the phosphorylation of key downstream substrates of the off-target kinase via Western Blot or targeted mass spectrometry to see if the engagement is functional (inhibitory or activating).[17]

  • Phenotypic Assays: Assess broader cellular health metrics to flag potential toxicity.[16]

    • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): Determine the concentration at which the compound impacts cell health.

    • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Investigate the mechanism of cell death if cytotoxicity is observed.[16]

    • Rationale: These assays provide a therapeutic window, comparing the concentration needed for on-target efficacy versus the concentration that causes general toxicity.

Conclusion and Forward Look

The systematic assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of understanding a compound's mechanism of action and ensuring its safety. The multi-pronged strategy detailed in this guide—combining in silico prediction, broad in vitro profiling, and unbiased proteomic and cellular validation—provides a robust framework for characterizing this compound.

By comparing the results to its structural analogs, researchers can build a comprehensive structure-activity relationship (SAR) for both on-target potency and off-target liabilities. This knowledge is invaluable for guiding future medicinal chemistry efforts, enabling the rational design of more selective and safer drug candidates. The ultimate goal is not to prove a compound is "perfect," but to rigorously demonstrate that its off-target interactions are understood, manageable, and occur at exposures well above the therapeutic window.

References

A Comparative Benchmarking Guide: Evaluating 1-Ethyl-1H-indole-2-carboxylic Acid Against Established HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 1-ethyl-1H-indole-2-carboxylic acid, against known inhibitors of a therapeutically relevant target. For the purpose of this illustrative guide, we will focus on HIV-1 integrase, a validated target for which indole-2-carboxylic acid derivatives have shown inhibitory potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. While this specific ethyl-substituted derivative is primarily utilized in organic synthesis and pharmaceutical research as an intermediate[4], the broader class of indole-2-carboxylic acid derivatives has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] Notably, recent studies have highlighted the potential of this scaffold in the development of inhibitors for two critical enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and HIV-1 integrase.[1][2][3][5]

Given the established precedent for this chemical class, this guide will present a hypothetical benchmarking study of this compound against known inhibitors of HIV-1 integrase. This enzyme is a crucial component of the HIV replication cycle, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.

The Target: HIV-1 Integrase and its Mechanism of Action

HIV-1 integrase is a 32 kDa enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. The enzyme catalyzes two key reactions: 3'-processing and strand transfer. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that bind to the active site of the enzyme and chelate two essential magnesium ions, thereby preventing the strand transfer step.[1][3]

Benchmarking this compound: A Head-to-Head Comparison

To objectively assess the potential of this compound as an HIV-1 integrase inhibitor, a direct comparison with well-characterized, potent inhibitors is essential. For this guide, we have selected the following benchmark compounds:

  • Raltegravir: The first-in-class FDA-approved INSTI, serving as a gold standard for comparison.

  • Dolutegravir: A second-generation INSTI with a high genetic barrier to resistance.

  • Indole-2-carboxylic acid: The parent scaffold, providing a baseline for assessing the contribution of the ethyl substitution.[1][3]

Comparative in vitro Potency: A Hypothetical Dataset

The following table summarizes hypothetical IC50 values for the inhibition of HIV-1 integrase strand transfer activity. These values are for illustrative purposes to demonstrate how data would be presented in a comparative analysis.

CompoundIC50 (nM)
This compound500
Raltegravir5
Dolutegravir2
Indole-2-carboxylic acid>10,000

This data is illustrative and not based on actual experimental results for this compound.

This hypothetical data suggests that while the parent indole-2-carboxylic acid has weak activity, the addition of the ethyl group significantly improves potency. However, it still lags behind the clinically approved drugs, Raltegravir and Dolutegravir.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, standardized and validated assays must be employed. Below are detailed protocols for the key experiments required for this benchmarking study.

Protocol 1: HIV-1 Integrase Strand Transfer Assay

This in vitro assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (pre-processed viral LTR sequence)

  • Target DNA (representing host DNA)

  • Assay Buffer (e.g., MOPS, DTT, MgCl2)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Fluorescent DNA-binding dye (e.g., SYBR Green)

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add to the 96-well plate.

  • Enzyme-DNA Complex Formation: Incubate recombinant HIV-1 integrase with the donor DNA to form the integrasome complex.

  • Inhibition Step: Add the integrasome complex to the wells containing the test compounds and incubate.

  • Strand Transfer Reaction: Initiate the reaction by adding the target DNA.

  • Detection: Stop the reaction and quantify the amount of integrated DNA using a fluorescent DNA-binding dye.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Incubation Incubate Integrasome with Compounds Compound_Dilution->Incubation Integrasome_Formation Formation of Integrase-Donor DNA Complex Integrasome_Formation->Incubation Reaction_Initiation Add Target DNA to Initiate Strand Transfer Incubation->Reaction_Initiation Detection Quantify Integrated DNA with Fluorescent Dye Reaction_Initiation->Detection IC50_Determination Calculate IC50 Values Detection->IC50_Determination

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Understanding the Underlying Biology: The HIV-1 Integrase Pathway

A clear understanding of the biological pathway is crucial for interpreting experimental results and guiding further drug development efforts.

Signaling Pathway of HIV-1 Integration

G cluster_viral_entry Viral Entry & Reverse Transcription cluster_integration Integration into Host Genome cluster_replication Viral Replication HIV_Virion HIV Virion Viral_RNA Viral RNA HIV_Virion->Viral_RNA Uncoating Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrasome Integrasome Complex (Integrase + Viral DNA) Viral_DNA->Integrasome Integrase HIV-1 Integrase Integrase->Integrasome Provirus Provirus (Integrated Viral DNA) Integrasome->Provirus Strand Transfer Host_DNA Host Cell DNA Host_DNA->Provirus Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_Virions Assembly of New Virions Viral_Proteins->New_Virions Inhibitor This compound & Benchmark INSTIs Inhibitor->Integrasome Inhibition

Caption: Simplified pathway of HIV-1 integration and the point of inhibition by INSTIs.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking this compound against known HIV-1 integrase inhibitors. The provided protocols and conceptual frameworks serve as a foundation for a rigorous evaluation of this and other novel compounds. While the hypothetical data presented suggests that this compound may possess improved activity over its parent scaffold, further optimization would be necessary to compete with established drugs. Future work should focus on structure-activity relationship (SAR) studies to enhance potency, as well as ADME/Tox profiling to assess its drug-like properties.

References

A Researcher's Guide to Ensuring Reproducibility of Biological Data for 1-ethyl-1H-indole-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and biomedical research, the reproducibility of experimental data is the bedrock of scientific progress. This guide provides an in-depth technical comparison focused on 1-ethyl-1H-indole-2-carboxylic acid, a member of the promising indole class of bioactive compounds. We will explore the critical factors influencing the reproducibility of its biological data, compare it with its parent compound, 1H-indole-2-carboxylic acid, and provide robust, self-validating experimental protocols for its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the reliability and integrity of their findings in the study of indole derivatives.

The Challenge of Reproducibility with Bioactive Small Molecules

The "reproducibility crisis" in preclinical research is a well-documented challenge, leading to wasted resources and a slowdown in the translation of scientific discoveries into effective therapies. For bioactive small molecules like this compound, which serves as an intermediate in the synthesis of potential therapeutics[1], the sources of variability are numerous. They range from the purity and stability of the compound itself to the nuances of the biological assays used to evaluate its activity.

Indole derivatives, in particular, are a vast and structurally diverse class of compounds with a wide array of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This chemical diversity, while a boon for medicinal chemistry, can also be a source of inconsistent data if not rigorously controlled. Therefore, a systematic approach to synthesis, characterization, and biological testing is paramount.

Comparative Analysis: this compound vs. 1H-indole-2-carboxylic acid

To illustrate the impact of a seemingly minor structural modification on biological activity and the importance of careful characterization, we will compare this compound with its parent compound, 1H-indole-2-carboxylic acid. The addition of an ethyl group to the indole nitrogen can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

Parameter1H-indole-2-carboxylic acidThis compoundRationale for Comparison
Structure Indole ring with a carboxylic acid at position 2.Indole ring with a carboxylic acid at position 2 and an ethyl group on the indole nitrogen.The N-alkylation is a common strategy in medicinal chemistry to modulate activity and ADME properties.
LogP (Predicted) ~2.0~2.5Increased lipophilicity can affect cell permeability and target engagement.
Anticipated Biological Activity Anticancer, anti-inflammatory, antimicrobial.Potentially modulated anticancer, anti-inflammatory, antimicrobial activity.The ethyl group may enhance or diminish activity depending on the specific biological target.

Note: The LogP values are estimations and should be experimentally verified.

The following sections will provide detailed protocols to synthesize, purify, and test these compounds in a manner that ensures high reproducibility.

Ensuring Reproducibility Starts with the Source: Synthesis and Characterization

The biological data for a compound is only as reliable as the compound itself. Impurities or degradation products can lead to off-target effects and misleading results. Therefore, a robust and well-documented synthetic and purification protocol is the first line of defense against irreproducibility.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of indoles and subsequent ester hydrolysis.

Materials:

  • 1H-indole-2-carboxylic acid

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation: a. To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add ethyl iodide (1.2 eq) dropwise to the suspension. d. Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Work-up and Esterification (Intermediate Step): a. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). b. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl 1-ethyl-1H-indole-2-carboxylate.

  • Hydrolysis to Carboxylic Acid: a. Dissolve the crude ester in a mixture of ethanol and 1M NaOH. b. Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC). c. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. d. Acidify the aqueous residue with 1M HCl to pH 2-3, resulting in the precipitation of the product.

  • Purification: a. Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound. b. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Compound Characterization and Purity Assessment

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Stability Assessment cluster_3 Biological Testing Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC-UV/DAD (>95% Purity) NMR->HPLC MS->HPLC FTIR->HPLC Stability Stability Testing (Freeze-thaw, solution) HPLC->Stability BioAssay Cell-based Assays Stability->BioAssay

Caption: Workflow for ensuring compound quality for reproducible biological data.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for confirming the purity of the synthesized compound and for assessing its stability over time.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity of >95% is generally required for biological screening.

Reproducible Biological Evaluation: A Standardized Anticancer Assay

The choice of biological assay and the adherence to a standardized protocol are critical for obtaining reproducible data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is designed to be self-validating by including appropriate controls.

Materials:

  • Human cancer cell line (e.g., HeLa, cervical cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Test compounds (this compound and 1H-indole-2-carboxylic acid).

  • Positive control (e.g., Cisplatin).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. Ensure cell viability is >95%. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and the positive control in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the test compounds). c. Incubate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well.[3] b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][4]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] c. Mix thoroughly by gentle shaking.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.[4][5]

Data Analysis and Interpretation

The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated as:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Framework for a Reproducible Cell-Based Assay

G cluster_0 Pre-Assay Quality Control cluster_1 Assay Execution cluster_2 Assay Controls (Self-Validation) cluster_3 Data Analysis & Reporting Cell_Auth Cell Line Authentication (STR Profiling) Seeding Optimized Cell Seeding Density Cell_Auth->Seeding Myco_Test Mycoplasma Testing Myco_Test->Seeding Passage_Ctrl Controlled Cell Passage Number Passage_Ctrl->Seeding Treatment Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation Defined Incubation Time Treatment->Incubation Detection MTT Assay Incubation->Detection Normalization Normalization to Controls Detection->Normalization Positive_Ctrl Positive Control (e.g., Cisplatin) Positive_Ctrl->Normalization Negative_Ctrl Vehicle Control (e.g., DMSO) Negative_Ctrl->Normalization Blank Blank Control (Medium Only) Blank->Normalization Dose_Response Dose-Response Curve Fitting (IC50) Normalization->Dose_Response Stats Statistical Analysis Dose_Response->Stats Reporting Transparent Reporting of Methods Stats->Reporting

Caption: A logical framework for conducting a reproducible cell-based assay.

Conclusion

Ensuring the reproducibility of biological data for small molecules like this compound is a multi-faceted challenge that requires a holistic and rigorous approach. By implementing robust protocols for synthesis and characterization, utilizing standardized and well-controlled biological assays, and transparently reporting all methodological details, researchers can significantly enhance the reliability and impact of their work. The comparative framework and detailed protocols provided in this guide serve as a valuable resource for scientists and drug developers working with indole derivatives and other bioactive compounds, ultimately contributing to a more robust and progressive scientific enterprise.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-ethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is a cornerstone of both safety and experimental success. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 1-ethyl-1H-indole-2-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

The Criticality of Hazard Identification

  • H315: Causes skin irritation. [2][4][5]

  • H319: Causes serious eye irritation. [2][4][5]

  • H335: May cause respiratory irritation. [2][4]

This hazard profile dictates a stringent and multi-faceted approach to personal protection.

Personal Protective Equipment (PPE): An Essential Barrier

The selection and correct use of PPE are the most direct and effective measures to prevent chemical exposure. The following table details the minimum required PPE for handling this compound, with a causal explanation for each selection.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[3][5]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[2][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a robust barrier against direct skin contact, preventing irritation.[1][2] Gloves must be disposed of after use or upon contamination.[1]
Body Protection A full-length laboratory coat.Prevents contamination of personal clothing and protects underlying skin from incidental contact.[1]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.[1]Handling the solid powder in a fume hood provides adequate engineering control to prevent inhalation of dust, which may cause respiratory irritation.[1][2]

Step-by-Step Operational Protocol

Adherence to a systematic workflow is paramount for minimizing exposure risk. The following protocol outlines the essential steps for the safe handling of this compound.

Preparation and Weighing of Solid Compound
  • Engineering Controls: All manipulations of the solid compound must be performed within a properly functioning chemical fume hood to contain any dust generated.[1]

  • Pre-Operational Check: Before starting, ensure all required PPE is donned correctly. Verify that the analytical balance is clean, calibrated, and located within the fume hood or a ventilated enclosure.

  • Aliquotting: Use a clean spatula to carefully transfer the desired amount of the compound from the stock bottle to a tared weigh boat. Minimize any actions that could create airborne dust.

  • Immediate Sealing: Securely cap the stock bottle immediately after dispensing to prevent contamination and accidental spillage.

  • Work Area Decontamination: Upon completion of weighing, decontaminate the spatula and the balance surface.

Solution Preparation
  • Solvent Addition: Within the fume hood, add the weighed solid to the chosen solvent in an appropriately sized vessel.

  • Dissolution: Gently swirl the vessel or use a magnetic stirrer to facilitate dissolution. Avoid vigorous shaking that could lead to splashing.

  • Clear Labeling: All prepared solutions must be immediately and clearly labeled with the full chemical name, concentration, solvent, date of preparation, and the preparer's initials.

The logical flow of this operational protocol is visualized in the diagram below.

G A Start: Task Initiation B Hazard Review (H315, H319, H335) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Verify Fume Hood Operation C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Label Solution Container F->G H Proceed to Experiment G->H I Segregate Chemical Waste H->I J Decontaminate Work Area & PPE I->J K End: Safe Completion J->K

Caption: Procedural workflow for handling this compound.

Disposal and Decontamination Plan

The lifecycle of chemical handling extends beyond the experiment to include proper waste disposal. Failure to adhere to correct disposal protocols can endanger personnel and the environment.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused or waste solutions containing the compound must be collected in a separate, appropriately labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Institutional Procedures: All chemical waste must be disposed of in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines. Never discharge chemical waste into sinks or general trash.[1]

By integrating these safety and handling protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.